Amuvatinib
Description
Amuvatinib has been used in trials studying the treatment of Solid Tumors and Small Cell Lung Carcinoma. This compound is an oral, selective multi-targeted tyrosine kinase inhibitor that suppresses c-MET, c-RET and the mutant forms of c-KIT, PDGFR and FLT3. This compound also suppresses Rad51 protein, a critical component of double-stranded DNA repair in cancer cells.
This compound is an orally bioavailable synthetic carbothioamide with potential antineoplastic activity. Multitargeted receptor tyrosine kinase inhibitor MP470 binds to mutant forms of the stem cell factor receptor (c-Kit; SCFR), inhibiting clinically relevant mutants of this receptor tyrosine kinase that may be associated with resistance to therapy. In addition, MP470 inhibits activities of other receptor tyrosine kinases, such as c-Met, Ret oncoprotein, and mutant forms of Flt3 and PDGFR alpha, which are frequently dysregulated in variety of tumors. This agent also suppresses the induction of DNA repair protein Rad51, thereby potentiating the activities of DNA damage-inducing agents. Mutant forms of c-Kit are often associated with tumor chemoresistance.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
c-Kit/AXL tyrosine kinase inhibitor that synergizes with docetaxel (taxotere) and is cytotoxic to gastrointestinal stromal tumor cells
See also: this compound Hydrochloride (active moiety of).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperazine-1-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3S/c32-23(24-12-15-5-6-18-19(11-15)30-14-29-18)28-9-7-27(8-10-28)22-21-20(25-13-26-22)16-3-1-2-4-17(16)31-21/h1-6,11,13H,7-10,12,14H2,(H,24,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFDIMHVKGYHRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2OC4=CC=CC=C43)C(=S)NCC5=CC6=C(C=C5)OCO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50234176 | |
| Record name | Amuvatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50234176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850879-09-3 | |
| Record name | Amuvatinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850879093 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amuvatinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12742 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Amuvatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50234176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMUVATINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SO9S6QZB4R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Amuvatinib: A Technical Guide to Target Profile and Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amuvatinib (formerly known as MP-470) is a multi-targeted tyrosine kinase inhibitor that has shown potential in preclinical and clinical studies for the treatment of various cancers. This technical guide provides an in-depth overview of this compound's target profile, kinase selectivity, and the experimental methodologies used for its characterization. The information is intended to serve as a comprehensive resource for researchers and drug development professionals working in the field of oncology and kinase inhibitor development.
This compound was developed through a computation-driven in silico process, where drug scaffolds were screened and docked against a homologous model of the c-Kit kinase. It is an orally bioavailable synthetic carbothioamide that acts as an ATP-competitive inhibitor.
Target Profile and Kinase Selectivity
This compound is a multi-targeted tyrosine kinase inhibitor with potent activity against a range of kinases implicated in cancer progression. Its primary targets include c-Kit, platelet-derived growth factor receptor alpha (PDGFRα), and FMS-like tyrosine kinase 3 (Flt3). Additionally, it has been shown to inhibit c-Met, RET, and Axl receptor tyrosine kinases. This compound also exhibits a unique activity of suppressing the DNA repair protein Rad51, which can sensitize tumor cells to DNA-damaging agents like radiation and chemotherapy.
The inhibitory activity of this compound against its key targets has been quantified using biochemical assays, with reported half-maximal inhibitory concentrations (IC50) in the nanomolar to low micromolar range. It is important to note that reported IC50 values can vary between different studies, likely due to variations in experimental conditions and assay formats.
Kinase Inhibition Profile of this compound
| Target Kinase | IC50 (nM) | Notes |
| c-Kit | 10 | |
| PDGFRα | 40 | |
| Flt3 | 81 | |
| c-Met | ~5000 | Median IC50 |
| c-Kit (mutant D816V) | 10 | |
| c-Kit (mutant D816H) | 20 | |
| c-Kit (mutant V560G) | 30 | |
| c-Kit (mutant V654A) | 100 | |
| Flt3 (mutant D835Y) | 200 | |
| PDGFRα (mutant V561D) | 30 | |
| PDGFRα (mutant D842V) | 8400 |
Note: The IC50 values presented are compiled from various sources and should be considered as representative values. Direct comparison between values from different studies should be made with caution.
Signaling Pathways Targeted by this compound
This compound's therapeutic potential stems from its ability to simultaneously inhibit multiple oncogenic signaling pathways. By targeting receptor tyrosine kinases like c-Kit, PDGFRα, and c-Met, this compound can block downstream signaling cascades that are crucial for cancer cell proliferation, survival, and migration. The primary pathways affected include the PI3K/AKT and MAPK/ERK pathways.
Caption: this compound inhibits multiple RTKs, blocking downstream PI3K/AKT and MAPK pathways.
Experimental Protocols
The characterization of this compound's activity and selectivity relies on robust biochemical and cell-based assays. Below are detailed methodologies for two key experiments.
Radiometric Kinase Assay for IC50 Determination
This biochemical assay is a standard method for determining the potency of a kinase inhibitor. It measures the transfer of a radiolabeled phosphate from ATP to a kinase substrate.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
[γ-³²P]ATP (radiolabeled ATP)
-
Non-radiolabeled ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT)
-
This compound stock solution (in DMSO)
-
Phosphocellulose paper
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of this compound in the kinase reaction buffer.
-
In a reaction tube, combine the purified kinase, the specific substrate, and the diluted this compound or DMSO (for control).
-
Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto a sheet of phosphocellulose paper.
-
Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Allow the paper to dry completely.
-
Quantify the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Sulforhodamine B (SRB) Cell Proliferation Assay
This cell-based assay is used to determine the effect of a compound on cell growth and viability. It relies on the ability of the SRB dye to bind to cellular proteins.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM, pH 10.5)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or DMSO (for control) and incubate for a specified period (e.g., 72 hours).
-
After the incubation period, gently add cold TCA to each well to fix the cells and incubate at 4°C for 1 hour.
-
Wash the plates several times with water to remove the TCA and air dry the plates.
-
Add the SRB solution to each well and incubate at room temperature for 30 minutes.
-
Wash the plates with 1% acetic acid to remove unbound SRB dye and air dry the plates.
-
Add the Tris base solution to each well to solubilize the protein-bound SRB dye.
-
Measure the absorbance at a wavelength of 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each this compound concentration relative to the control.
-
Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percentage of growth against the logarithm of the this compound concentration.
Experimental Workflow Visualization
The characterization of a kinase inhibitor like this compound typically follows a workflow that progresses from biochemical assays to cell-based assays and eventually to in vivo models.
Caption: A typical workflow for characterizing a kinase inhibitor like this compound.
Conclusion
This compound is a potent, multi-targeted tyrosine kinase inhibitor with a well-defined profile against key oncogenic drivers. Its ability to inhibit multiple kinases and also suppress DNA repair mechanisms makes it a promising candidate for further investigation in various cancer types. This technical guide provides a foundational understanding of its target profile, selectivity, and the methodologies used for its evaluation, serving as a valuable resource for the scientific community. Further research, particularly comprehensive kinome-wide selectivity profiling, will continue to refine our understanding of this compound's mechanism of action and its full therapeutic potential.
Amuvatinib (MP-470): A Technical Overview of its Discovery and Development
Amuvatinib (also known as MP-470) is an orally bioavailable, multi-targeted tyrosine kinase inhibitor that emerged as a promising anti-cancer agent.[1][2] This technical guide provides a comprehensive overview of its discovery, mechanism of action, and clinical development, with a focus on the experimental data and methodologies for researchers, scientists, and drug development professionals.
Discovery and Initial Characterization
This compound, a synthetic carbothioamide, was identified as a potent inhibitor of multiple receptor tyrosine kinases that are frequently dysregulated in various tumors.[2] It was specifically designed to target mutant forms of c-Kit and platelet-derived growth factor receptor alpha (PDGFRα).[3][4] Further characterization revealed its inhibitory activity against a broader range of kinases, including c-MET, c-RET, and mutant forms of Flt3.[1][2] A key distinguishing feature of this compound is its dual mechanism of action: in addition to kinase inhibition, it also suppresses the DNA repair protein Rad51, a critical component of the homologous recombination pathway.[1][2][3] This dual activity suggested its potential not only as a standalone agent but also as a sensitizer for DNA-damaging chemotherapies and radiation.[5][6]
Mechanism of Action
This compound exerts its anti-neoplastic effects through two primary mechanisms:
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Inhibition of Receptor Tyrosine Kinases: this compound competes with ATP for binding to the catalytic site of several key oncogenic kinases.[7] By inhibiting these kinases, it blocks downstream signaling pathways crucial for cell survival, proliferation, and motility.[7]
-
Suppression of DNA Repair: this compound has been shown to decrease the expression of Rad51, a vital protein for the repair of DNA double-strand breaks through homologous recombination.[3][4] This inhibition of DNA repair can enhance the efficacy of DNA-damaging agents.
The inhibition of kinases like c-MET and c-Kit by this compound leads to a reduction in the phosphorylation of downstream signaling molecules, including AKT and extracellular signal-regulated kinases (ERK1/2), which are central to cell survival and proliferation pathways.[7]
Quantitative Data
The following tables summarize the in vitro inhibitory and cytotoxic activities of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 Value |
| c-Kit | 10 nM[8] |
| PDGFRα | 40 nM[8] |
| Flt3 | 81 nM[8] |
| c-MET | ~5 µM[7] |
IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Cellular Cytotoxicity of this compound (MP-470) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) |
| MiaPaCa-2 | Pancreatic Cancer | 1.6 - 3.0[8] |
| PANC-1 | Pancreatic Cancer | 1.6 - 3.0[8] |
| GIST882 | Gastrointestinal Stromal Tumor | 1.6 - 3.0[8] |
| LNCaP | Prostate Cancer | 4[8] |
| PC-3 | Prostate Cancer | 8[8] |
| OVCAR-3 | Ovarian Cancer | 0.9 - 7.86[8] |
| A549 | Lung Cancer | 0.9 - 7.86[8] |
| NCI-H647 | Lung Cancer | 0.9 - 7.86[8] |
| DMS-153 | Small Cell Lung Cancer | 0.9 - 7.86[8] |
| DMS-114 | Small Cell Lung Cancer | 0.9 - 7.86[8] |
Experimental Protocols
Detailed methodologies for key experiments are outlined below.
Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound against specific tyrosine kinases (e.g., c-Kit, PDGFRα).
Methodology:
-
The purified recombinant kinase enzyme is incubated with a specific substrate peptide and varying concentrations of this compound.
-
The kinase reaction is initiated by the addition of radiolabeled γ-³²P-ATP.
-
The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a defined period.
-
The reaction is stopped, and the phosphorylated substrate is separated from the free radiolabeled ATP, often using phosphocellulose paper or beads.
-
The amount of incorporated radioactivity in the substrate is quantified using a scintillation counter or phosphorimager.
-
IC50 values are calculated by plotting the percentage of kinase activity against the logarithm of this compound concentration and fitting the data to a sigmoidal dose-response curve.[8]
Cell Proliferation (Cytotoxicity) Assay
Objective: To assess the effect of this compound on the viability and proliferation of cancer cell lines.
Methodology:
-
Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO).
-
The plates are incubated for a specified duration (e.g., 72 hours).
-
Cell viability is assessed using a metabolic assay such as the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.
-
The MTS reagent is added to each well, and the plates are incubated to allow for the conversion of the tetrazolium salt into a colored formazan product by viable cells.
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 490 nm).
-
The percentage of cell viability relative to the vehicle control is calculated for each concentration, and IC50 values are determined by non-linear regression analysis.[4]
Western Blot Analysis for Signaling Pathway Modulation
Objective: To evaluate the effect of this compound on the phosphorylation status of downstream signaling proteins like AKT and ERK.
Methodology:
-
Cells are treated with this compound at various concentrations and for different time points. In some cases, cells are stimulated with a growth factor (e.g., HGF for the c-MET pathway) to activate the pathway.
-
Following treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., phospho-AKT, phospho-ERK) and the total forms of these proteins.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.[4][7]
Visualizations
The following diagrams illustrate the signaling pathways targeted by this compound and a typical experimental workflow.
Caption: this compound's dual mechanism of action on signaling pathways.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C23H21N5O3S | CID 11282283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ccrod.cancer.gov [ccrod.cancer.gov]
- 4. oncodesign-services.com [oncodesign-services.com]
- 5. The receptor tyrosine kinase inhibitor this compound (MP470) sensitizes tumor cells to radio- and chemo-therapies in part by inhibiting homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The receptor tyrosine kinase inhibitor this compound (MP470) sensitizes tumor cells to radio- and chemo-therapies in part by inhibiting homologous recombination (Journal Article) | ETDEWEB [osti.gov]
- 7. Targeting MET kinase with the small-molecule inhibitor this compound induces cytotoxicity in primary myeloma cells and cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
Amuvatinib's Impact on c-Met Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the effects of Amuvatinib on the c-Met signaling pathway, a critical axis in cancer cell proliferation, survival, and metastasis. This compound (formerly MP470) is a multi-targeted tyrosine kinase inhibitor with known activity against c-Met, among other kinases.[1][2] This document provides a comprehensive overview of its mechanism of action, quantitative effects on key signaling nodes, and detailed protocols for relevant experimental investigation.
This compound's Mechanism of Action in the c-Met Pathway
The c-Met receptor tyrosine kinase, upon binding its ligand Hepatocyte Growth Factor (HGF), undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events.[1] This activation of the HGF/c-Met pathway is crucial for normal cellular processes but is frequently dysregulated in various cancers, leading to uncontrolled cell growth and survival.[1] this compound functions as a small-molecule inhibitor that competes with ATP for binding to the catalytic site of c-Met, thereby blocking its kinase activity and subsequent downstream signaling.[1]
dot
References
Amuvatinib for Imatinib-Resistant Gastrointestinal Stromal Tumors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gastrointestinal stromal tumors (GISTs) are the most common mesenchymal neoplasms of the gastrointestinal tract, primarily driven by gain-of-function mutations in the KIT or platelet-derived growth factor receptor alpha (PDGFRA) genes. While the tyrosine kinase inhibitor (TKI) imatinib has revolutionized the treatment of GISTs, a significant number of patients develop resistance, posing a major clinical challenge. This technical guide provides an in-depth overview of amuvatinib, a multi-targeted TKI, as a potential therapeutic agent for imatinib-resistant GIST. We will delve into the molecular basis of imatinib resistance, the mechanism of action of this compound, preclinical and clinical data, and detailed experimental protocols for its evaluation.
The Challenge of Imatinib Resistance in GIST
Imatinib effectively inhibits the kinase activity of mutant KIT and PDGFRA, leading to significant clinical benefit in the majority of GIST patients. However, resistance to imatinib inevitably develops, most commonly due to the acquisition of secondary mutations in the KIT or PDGFRA genes. These secondary mutations often occur in the ATP-binding pocket or the activation loop of the kinase domain, sterically hindering imatinib binding and restoring kinase activity.[1] Consequently, downstream signaling pathways, including the PI3K/AKT/mTOR and RAS/MAPK pathways, are reactivated, promoting tumor cell proliferation and survival.[2][3]
This compound: A Multi-Targeted Approach
This compound (MP-470) is an orally bioavailable, multi-targeted tyrosine kinase inhibitor with a distinct profile of activity against various kinases implicated in cancer.[4][5] Its mechanism of action in the context of imatinib-resistant GIST is multifaceted, targeting not only the primary drivers of the disease but also pathways involved in treatment resistance.
3.1 Molecular Targets of this compound:
-
Mutant KIT and PDGFRA: this compound has demonstrated inhibitory activity against mutant forms of both KIT and PDGFRA, the key oncogenic drivers in GIST.[4][5]
-
Other Receptor Tyrosine Kinases: this compound also inhibits other receptor tyrosine kinases such as c-MET, c-RET, and FLT3, which can be involved in alternative signaling pathways that contribute to drug resistance.
-
Rad51: this compound has been shown to suppress the DNA repair protein Rad51.[4] Inhibition of Rad51 can sensitize cancer cells to DNA-damaging agents and may offer a synergistic therapeutic strategy.
Preclinical Data
In vitro studies have evaluated the efficacy of this compound in imatinib-sensitive and imatinib-resistant GIST cell lines. The following tables summarize the key characteristics of the cell lines used in these studies and the reported IC50 values for this compound and imatinib.
Table 1: Characteristics of GIST Cell Lines
| Cell Line | Primary KIT Mutation | Secondary KIT Mutation(s) | Imatinib Sensitivity |
| GIST882 | Exon 13 (K642E) homozygous | None | Sensitive |
| GIST48 | Exon 11 (V560D) homozygous | Exon 17 (D820A) heterozygous | Resistant |
| GIST430/654 | Exon 11 heterozygous | Exon 13 (V654A) | Resistant |
Table 2: In Vitro Efficacy of this compound in GIST Cell Lines
| Cell Line | This compound IC50 (µM) | Imatinib IC50 (µM) | Reference |
| GIST48 | 0.91 | 0.66 | [8] |
IC50 values represent the concentration of the drug required to inhibit cell growth by 50%.
Clinical Data
Clinical investigation of this compound in GIST is limited. A phase I first-in-human dose-escalation study of this compound in patients with advanced solid tumors included two patients with imatinib- and sunitinib-resistant GIST.[9]
Table 3: Phase I Clinical Trial of this compound in Advanced Solid Tumors (GIST Cohort)
| Number of GIST Patients | Prior Therapies | This compound Dose | Efficacy | Reference |
| 2 | Imatinib, Sunitinib | 100 to 1,500 mg daily | One patient had a transient PET response and stable disease. | [9] |
While the clinical data is not extensive, the observation of a response in a heavily pretreated GIST patient suggests that further investigation of this compound in this patient population is warranted.[9]
Signaling Pathways and Experimental Workflows
6.1 Signaling in Imatinib-Resistant GIST and this compound's Point of Intervention
The following diagram illustrates the key signaling pathways driving imatinib-resistant GIST and the potential points of intervention for this compound.
Caption: Signaling pathways in imatinib-resistant GIST.
6.2 Experimental Workflow for this compound Evaluation
The following diagram outlines a typical experimental workflow for evaluating the efficacy of a novel agent like this compound in GIST.
Caption: Experimental workflow for preclinical evaluation.
Experimental Protocols
7.1 Cell Viability (MTS) Assay
This protocol is adapted from standard methodologies for assessing cell viability in response to drug treatment.[10][11][12]
-
Cell Seeding: Seed GIST cells (e.g., GIST48, GIST430/654) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound and a vehicle control (e.g., DMSO) in culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions or vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay) to each well.
-
Incubation with MTS: Incubate the plates for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC50 value using appropriate software.
7.2 Western Blotting for KIT Phosphorylation
This protocol provides a general framework for assessing the phosphorylation status of KIT in response to this compound treatment.[13][14]
-
Cell Lysis: Treat GIST cells with this compound or vehicle control for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated KIT (e.g., anti-p-KIT Tyr719) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total KIT and a loading control (e.g., β-actin) for normalization.
7.3 In Vivo Xenograft Studies
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound using GIST xenograft models.[15][16][17][18]
-
Cell Line/Patient-Derived Xenograft (PDX) Implantation: Subcutaneously inject a suspension of GIST cells (e.g., 1-5 x 10^6 cells) or implant a small fragment of a patient's tumor into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers regularly (e.g., twice a week).
-
Treatment Initiation: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally at the desired dose and schedule. The control group should receive the vehicle.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition. Survival can also be monitored.
-
Pharmacodynamic Assessment: At the end of the study, tumors can be excised and analyzed by Western blotting or immunohistochemistry to assess the modulation of target proteins (e.g., p-KIT).
Conclusion
This compound represents a promising therapeutic agent for imatinib-resistant GIST due to its multi-targeted inhibitory profile that addresses the primary drivers of the disease and potential mechanisms of resistance. Preclinical data demonstrates its activity in imatinib-resistant GIST cell lines. While clinical data is currently limited, the observation of a clinical response in a heavily pretreated patient is encouraging. Further clinical investigation is necessary to fully elucidate the efficacy and safety of this compound in this patient population. The experimental protocols and workflows detailed in this guide provide a framework for the continued preclinical and clinical evaluation of this compound and other novel agents for the treatment of imatinib-resistant GIST.
References
- 1. Coordinated targeting of CK2 and KIT in gastrointestinal stromal tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical model-based evaluation of Imatinib resistance induced by KIT mutations and its overcoming strategies in gastrointestinal stromal tumor (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KIT mutations and expression: current knowledge and new insights for overcoming IM resistance in GIST - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. A phase 2, open-label, multi-center study of this compound in combination with platinum etoposide chemotherapy in platinum-refractory small cell lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellosaurus cell line GIST48 (CVCL_7041) [cellosaurus.org]
- 7. Cellosaurus cell line GIST430 (CVCL_7040) [cellosaurus.org]
- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 9. A phase I, first-in-human dose-escalation study of this compound, a multi-targeted tyrosine kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. Patient-derived xenograft models of gastrointestinal stromal tumors provide a ready-to-use platform for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Establishment and characterization of patient-derived xenograft models of gastrointestinal stromal tumor resistant to standard tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Amuvatinib's Therapeutic Potential in Small Cell Lung Cancer: A Technical Overview
For Immediate Release
This technical guide provides a comprehensive analysis of the preclinical and clinical activity of amuvatinib (formerly MP-470) in small cell lung cancer (SCLC) models. This compound is a multi-targeted tyrosine kinase inhibitor with a unique dual mechanism of action that includes the direct inhibition of key oncogenic drivers and the suppression of DNA repair pathways, making it a promising candidate for SCLC therapy, particularly in combination with standard-of-care chemotherapy. This document is intended for researchers, scientists, and drug development professionals.
Core Mechanism of Action
This compound is an orally bioavailable small molecule that inhibits a range of receptor tyrosine kinases implicated in SCLC pathogenesis, including c-Kit, platelet-derived growth factor receptor alpha (PDGFRα), c-MET, c-RET, and FLT3.[1] A key differentiator in its mechanism is the downregulation of RAD51, a critical protein in the homologous recombination pathway for DNA double-strand break repair.[2][3] This inhibition of DNA repair is postulated to sensitize tumor cells to DNA-damaging agents like etoposide and platinum-based chemotherapy, which are mainstays in SCLC treatment.[2] The downregulation of RAD51 by this compound is associated with the inhibition of global translation, evidenced by reduced phosphorylation of ribosomal protein S6.[2][3]
Preclinical Activity in SCLC Models
In Vitro Sensitivity of SCLC Cell Lines
This compound has demonstrated single-agent cytotoxicity across multiple SCLC cell lines. The half-maximal inhibitory concentrations (IC50) for this compound in a panel of SCLC cell lines are summarized below.
| Cell Line | IC50 (µM) |
| DMS-53 | 0.349553 |
| NCI-H64 | 0.354356 |
| SHP-77 | 0.425764 |
| LB12-SCLC/OC2 | 4.79 |
Data sourced from the Genomics of Drug Sensitivity in Cancer database and a preclinical study by Taverna et al.[4]
Synergistic Activity with Etoposide
Preclinical studies have consistently shown that this compound acts synergistically with etoposide in SCLC models. The combination index (CI), a measure of drug interaction, has been determined in several SCLC cell lines, with values less than 1 indicating synergy.
| Cell Line | Median Combination Index (CI) with Etoposide | Interpretation |
| NCI-H146 | 0.68 ± 0.18 | Synergy |
| Other Lines | Additive to Synergistic | Additive/Synergy |
Data from Taverna et al. The study notes synergistic effects in 3 out of 5 SCLC cell lines tested.[4]
In Vivo Efficacy in SCLC Xenograft Model
The combination of this compound and etoposide has been evaluated in an NCI-H146 SCLC xenograft mouse model. The treatment resulted in a sustained reduction in the tumor volume to control (T/C) ratio, indicating significant anti-tumor activity.
| Treatment Group | T/C Ratio | Outcome |
| This compound + Etoposide (IV) | < 39% | Sustained reduction in tumor growth |
Data from Taverna et al. The study used oral administration of this compound in combination with intravenous etoposide at well-tolerated doses.[4]
Clinical Evaluation in Platinum-Refractory SCLC
A Phase 2, open-label, multi-center clinical trial (NCT01357395) evaluated the efficacy and safety of this compound in combination with platinum-etoposide (EP) chemotherapy in patients with platinum-refractory SCLC.
Study Design and Patient Population
The study enrolled patients with extensive-stage or limited-stage SCLC who had either not responded to or had relapsed within 90 days of first-line EP treatment. Patients received 300 mg of this compound orally three times daily in 21-day cycles, with a three-day this compound run-in period before the initiation of EP chemotherapy.
Clinical Efficacy
The primary endpoint of the first stage of the Simon 2-stage design (≥3 centrally confirmed responses in the first 21 subjects) was not met. However, the study did show evidence of anti-tumor activity.
| Parameter | Value |
| Objective Response Rate (ORR) | |
| Partial Responses (PR) - per RECIST 1.1 | 4 (17.4%) |
| Centrally Confirmed PRs | 2 (8.7%) |
| Disease Control | |
| Confirmed Stable Disease (SD) | 3 (13%) |
| Duration of Response | 119 and 151 days for the 2 confirmed PRs |
| Durable Disease Control in High c-Kit Expressors | |
| Patient 1 (c-Kit H-score ≥100) | 151 days |
| Patient 2 (c-Kit H-score ≥100) | 256 days |
Data from the Phase 2 clinical trial by Byers et al.
The study highlighted a potential correlation between high c-Kit expression (H-score ≥100) and durable disease control in two patients, suggesting a patient subpopulation that may derive greater benefit from this compound treatment.
Experimental Protocols
In Vitro Cell Viability and Synergy Assays
-
Cell Lines: A panel of human SCLC cell lines (e.g., NCI-H146, NCI-H69, NCI-H82, LB12-SCLC/OC2, LB13-SCLC/OC3) were used.
-
Treatment: Cells were treated with this compound, etoposide, and carboplatin as single agents or in combination for 72 hours.
-
Viability Assay: Cell viability was assessed using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.
-
Synergy Analysis: The combination index (CI) was calculated to determine the nature of the drug interaction (synergy, additivity, or antagonism).[4]
SCLC Xenograft Model
-
Animal Model: Swiss nude mice were used for tumor implantation.
-
Tumor Inoculation: NCI-H146 SCLC cells were implanted to establish xenografts.
-
Treatment Regimen: Tumor-bearing mice were treated with this compound administered orally (PO) in combination with etoposide administered intravenously (IV) at well-tolerated doses.
-
Efficacy Endpoint: Tumor growth inhibition was evaluated by measuring tumor volumes and calculating the T/C ratio.[4]
RAD51 Expression Analysis
-
Method: Western blotting was used to assess the levels of RAD51 protein in SCLC cell lines following treatment with this compound.
-
Outcome: this compound treatment resulted in a reduction of RAD51 protein levels.[4]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways targeted by this compound and the general workflow of preclinical and clinical evaluation.
Caption: this compound's dual mechanism of action in SCLC.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. A phase 2, open-label, multi-center study of this compound in combination with platinum etoposide chemotherapy in platinum-refractory small cell lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The receptor tyrosine kinase inhibitor this compound (MP470) sensitizes tumor cells to radio- and chemo-therapies in part by inhibiting homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncodesign-services.com [oncodesign-services.com]
Amuvatinib: A Potential Radiosensitizer Targeting Homologous Recombination in Vitro
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Amuvatinib (formerly MP470) is a novel, orally available multi-targeted tyrosine kinase inhibitor with activity against c-KIT, platelet-derived growth factor receptor α (PDGFRα), and FMS-like tyrosine kinase 3 (FLT3).[1] Emerging preclinical evidence has highlighted its potential as a potent radiosensitizer, capable of enhancing the efficacy of ionizing radiation (IR) in tumor cells. This technical guide provides a comprehensive overview of the in vitro studies elucidating the mechanisms by which this compound exerts its radiosensitizing effects, with a focus on its role in inhibiting the DNA damage response, particularly homologous recombination (HR). This document is intended for researchers, scientists, and drug development professionals investigating novel cancer therapeutics and radiosensitization strategies.
Core Mechanism of Radiosensitization
This compound's primary mechanism as a radiosensitizer lies in its ability to suppress the expression of RAD51, a key protein in the homologous recombination (HR) pathway of DNA double-strand break (DSB) repair.[2][3] By inhibiting RAD51, this compound compromises the cell's ability to accurately repair IR-induced DSBs, leading to increased genomic instability and cell death. This effect is associated with the inhibition of global protein translation, evidenced by reduced phosphorylation of the ribosomal protein S6.[2]
Data Presentation: In Vitro Efficacy of this compound as a Radiosensitizer
The following tables summarize the quantitative data from in vitro studies on this compound's radiosensitizing properties.
Table 1: Cell Viability and Clonogenic Survival in H1299 Non-Small Cell Lung Cancer Cells
| Treatment Condition | Surviving Fraction at 2 Gy | Dose Enhancement Ratio (DER) at 50% Survival |
| Radiation Alone | Data not explicitly provided | 1.0 |
| This compound (5 µM) + Radiation | Significantly reduced | Not explicitly calculated |
Note: While the primary study demonstrates a significant reduction in clonogenic survival with the combination treatment, specific surviving fraction values and a calculated DER are not provided. The synergy was assessed by clonogenic survival assay.[2]
Table 2: Effect of this compound on Homologous Recombination
| Cell Line | Assay | Treatment | Result |
| H1299 | DR-GFP Assay | This compound (5 µM) | Inhibition of HR efficiency |
The Direct Repeat Green Fluorescent Protein (DR-GFP) assay is a standard method to measure the efficiency of homologous recombination.[2]
Table 3: Impact of this compound on Key Signaling Proteins
| Cell Line | Protein Analyzed | Treatment | Effect |
| H1299 | RAD51 | This compound (5 µM) | Decreased protein expression |
| H1299 | Phospho-S6 | This compound (5 µM) | Reduced phosphorylation |
These findings suggest that this compound's effect on RAD51 is linked to a broader inhibition of protein translation.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment, a measure of reproductive integrity.
-
Cell Seeding: H1299 lung carcinoma cells are seeded into 6-well plates at a density determined to yield approximately 50-100 colonies per plate in the untreated control group.
-
Drug Treatment: Cells are pre-treated with 5 µM this compound for 24 hours.
-
Irradiation: Following drug incubation, cells are irradiated with varying doses of ionizing radiation (e.g., 0, 2, 4, 6 Gy).
-
Incubation: The medium is replaced with fresh, drug-free medium, and the plates are incubated for 10-14 days to allow for colony formation.
-
Staining and Counting: Colonies are fixed with methanol and stained with crystal violet. Colonies containing at least 50 cells are counted.
-
Data Analysis: The surviving fraction for each treatment is calculated by normalizing the plating efficiency of the treated cells to that of the untreated control cells.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate.
-
Cell Lysis: H1299 cells are treated with this compound and/or radiation as required. Cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.
-
Transfer: Proteins are transferred from the gel to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies against RAD51, phospho-S6 (Ser240/244), and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
DR-GFP Homologous Recombination Assay
This reporter assay measures the frequency of homologous recombination.
-
Cell Line: H1299 cells stably expressing the DR-GFP reporter construct are used. This construct contains two inactive GFP genes; HR between the two restores a functional GFP gene.
-
Transfection: Cells are transfected with an I-SceI endonuclease expression vector to induce a site-specific double-strand break in the reporter construct.
-
Drug Treatment: Cells are treated with this compound during or after transfection.
-
Flow Cytometry: After 48-72 hours, the percentage of GFP-positive cells is quantified by flow cytometry, which represents the frequency of HR events.
Mandatory Visualizations
Signaling Pathway of this compound-Induced Radiosensitization
Caption: this compound inhibits RAD51, impairing homologous recombination and enhancing radiation-induced cell death.
Experimental Workflow for Assessing this compound Radiosensitization
Caption: Workflow for evaluating this compound's radiosensitizing effects in vitro.
Logical Relationship of this compound's Molecular Effects
Caption: Logical flow of this compound's molecular actions leading to radiosensitization.
Conclusion
The in vitro evidence strongly supports the potential of this compound as a clinical radiosensitizer. Its mechanism of action, centered on the inhibition of RAD51-mediated homologous recombination, provides a clear rationale for its combination with radiotherapy. The data presented in this guide, along with the detailed experimental protocols, offer a solid foundation for further preclinical and clinical investigation into this compound's role in cancer therapy. Future studies should focus on elucidating the full spectrum of its molecular targets and its efficacy in a broader range of cancer types.
References
- 1. Targeting RAD51-Mediated Homologous Recombination as a Treatment for Advanced Solid and Hematologic Malignancies: Opportunities and Challenges Ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The receptor tyrosine kinase inhibitor this compound (MP470) sensitizes tumor cells to radio- and chemo-therapies in part by inhibiting homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Pharmacodynamics of Amuvatinib
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacodynamics of Amuvatinib (also known as MP470), a multi-targeted tyrosine kinase inhibitor with significant potential in oncology. The document details its mechanism of action, inhibitory concentrations, effects on key signaling pathways, and the experimental protocols used for its characterization.
Introduction
This compound is an orally bioavailable, synthetic carbothioamide that functions as a selective, multi-targeted tyrosine kinase inhibitor.[1][2] It has been investigated in clinical trials for the treatment of solid tumors, including small cell lung carcinoma.[1][2] this compound's therapeutic potential stems from its ability to simultaneously inhibit several key oncogenic drivers and disrupt DNA repair mechanisms within cancer cells.[2]
Mechanism of Action
This compound exerts its anti-neoplastic activity through a dual mechanism: inhibition of key receptor tyrosine kinases (RTKs) and suppression of DNA repair pathways.
-
Receptor Tyrosine Kinase Inhibition: this compound targets the ATP-binding sites of several RTKs that are often dysregulated in various cancers. Its primary targets include mutant forms of c-KIT, Platelet-Derived Growth Factor Receptor Alpha (PDGFRα), and Fms-like Tyrosine Kinase 3 (FLT3).[3] Additionally, it demonstrates inhibitory activity against c-MET and RET proto-oncogene (c-RET).[1][2] By blocking the kinase activity of these receptors, this compound prevents their autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cell proliferation, survival, and migration.[4]
-
Inhibition of DNA Repair: this compound also suppresses the expression of RAD51, a protein critical for the homologous recombination (HR) pathway of double-stranded DNA break repair.[1][5] This inhibition of RAD51 sensitizes cancer cells to DNA-damaging agents like ionizing radiation and certain chemotherapies, which are particularly effective against HR-deficient cells.[5] This action is associated with the inhibition of global translation and reduced phosphorylation of the ribosomal protein S6.[5]
Quantitative Data: Inhibitory Potency
The inhibitory activity of this compound has been quantified against various kinases and cancer cell lines, typically reported as the half-maximal inhibitory concentration (IC50).
Table 1: this compound IC50 Values for Target Kinases
| Target Kinase | IC50 (nM) | Reference |
| c-Kit | 10 | [3] |
| c-Kit (D816H) | 10 | [6] |
| c-Kit (V560G) | 34 | [6] |
| c-Kit (V654A) | 127 | [6] |
| c-Kit (D816V) | 950 | [6] |
| PDGFRα | 40 | [3] |
| PDGFRα (V561D) | 40 | [6] |
| PDGFRα (D842V) | 81 | [6] |
| Flt3 | 81 | [3] |
Table 2: this compound IC50 Values in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| OVCAR-3 | Ovarian Cancer | 0.9 - 7.86 | [3] |
| A549 | Lung Cancer | 0.9 - 7.86 | [3] |
| NCI-H647 | Lung Cancer | 0.9 - 7.86 | [3] |
| DMS-153 | Small Cell Lung Cancer | 0.9 - 7.86 | [3] |
| DMS-114 | Small Cell Lung Cancer | 0.9 - 7.86 | [3] |
| MiaPaCa-2 | Pancreatic Cancer | 1.6 - 3.0 | [3] |
| PANC-1 | Pancreatic Cancer | 1.6 - 3.0 | [3] |
| GIST882 | Gastrointestinal Stromal Tumor | 1.6 - 3.0 | [3] |
| LNCaP | Prostate Cancer | ~4 | [6] |
| PC-3 | Prostate Cancer | ~8 | [6] |
Signaling Pathways and Molecular Interactions
The following diagrams illustrate the key pharmacodynamic interactions of this compound at a molecular level.
Caption: this compound inhibits receptor tyrosine kinases by blocking ATP binding.
Caption: this compound inhibits c-MET, blocking downstream AKT and ERK signaling.[4]
Caption: this compound suppresses RAD51, inhibiting DNA repair and promoting cell death.[5]
Experimental Protocols
The following are representative protocols for key experiments used to characterize the pharmacodynamics of this compound.
This protocol describes a method to determine the IC50 value of this compound against a specific kinase.
Objective: To quantify the concentration of this compound required to inhibit 50% of the activity of a target kinase.
Materials:
-
Recombinant human kinase (e.g., c-Kit, PDGFRα)
-
Specific peptide substrate for the kinase
-
This compound stock solution (in DMSO)
-
Kinase assay buffer
-
ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for other detection methods)
-
96-well microtiter plates
-
Detection reagents (e.g., phosphospecific antibody for ELISA-based methods, or reagents for TR-FRET assays)
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 96-well plate, add the kinase and its specific peptide substrate to each well.
-
Add the diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Initiate the kinase reaction by adding ATP. For radiolabeled assays, [γ-³²P]ATP is used.[3]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time to allow for substrate phosphorylation.
-
Stop the reaction (e.g., by adding EDTA or by spotting onto a phosphocellulose membrane).
-
Quantify the amount of phosphorylated substrate. This can be done by measuring radioactivity, or through colorimetric, fluorescent, or luminescent detection methods coupled with phosphospecific antibodies.[7][8]
-
Plot the percentage of kinase inhibition against the logarithm of this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
This protocol outlines a method to assess the effect of this compound on the proliferation of cancer cell lines.[3]
Objective: To determine the IC50 of this compound for inhibiting the growth of a specific cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Trichloroacetic acid (TCA) solution (10%)
-
Sulforhodamine B (SRB) solution (0.04% in 1% acetic acid)
-
Tris solution (50 mM)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-10,000 cells/well) and incubate overnight to allow for attachment.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Add the diluted this compound or vehicle control to the wells in quadruplicate.
-
Incubate the cells for a specified period (e.g., 4 days).
-
Fix the cells by gently adding cold 10% TCA to each well and incubating for 1 hour at 4°C.
-
Wash the plates multiple times with water to remove the TCA.
-
Stain the fixed cells with 0.04% SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye.
-
Air dry the plates.
-
Solubilize the bound dye by adding 50 mM Tris solution to each well.
-
Read the absorbance on a microplate reader at 570 nm.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value.
This protocol describes a cell-based assay to measure the efficiency of homologous recombination repair, which is inhibited by this compound.[5]
Objective: To assess the functional impact of this compound on the homologous recombination DNA repair pathway.
Materials:
-
Cell line engineered with the DR-GFP reporter system (e.g., H1299 lung carcinoma cells).
-
I-SceI expression vector (to induce a site-specific double-strand break).
-
This compound stock solution (in DMSO).
-
Transfection reagent.
-
Flow cytometer.
Procedure:
-
Culture the DR-GFP reporter cell line in the presence of various concentrations of this compound or DMSO (vehicle control) for a specified duration.
-
Transfect the cells with the I-SceI expression vector to induce a double-strand break within the reporter construct.
-
Continue to incubate the cells in the presence of this compound for a period that allows for DNA repair and GFP expression (e.g., 48-72 hours).
-
Harvest the cells by trypsinization.
-
Analyze the cells by flow cytometry to quantify the percentage of GFP-positive cells. A functional homologous recombination event will repair the break using a downstream GFP cassette as a template, resulting in a functional GFP gene.
-
The percentage of GFP-positive cells is a direct measure of homologous recombination efficiency. A decrease in the percentage of GFP-positive cells in this compound-treated samples compared to the control indicates inhibition of homologous recombination.
Conclusion
This compound demonstrates a compelling pharmacodynamic profile characterized by its multi-targeted inhibition of key oncogenic receptor tyrosine kinases and its unique ability to suppress the RAD51-mediated DNA damage repair pathway. These dual mechanisms of action provide a strong rationale for its continued investigation as both a monotherapy and in combination with DNA-damaging agents in various cancer types. The quantitative data on its inhibitory potency and the detailed understanding of its effects on cellular signaling pathways underscore its potential as a valuable therapeutic agent in the field of oncology.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C23H21N5O3S | CID 11282283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Targeting MET kinase with the small-molecule inhibitor this compound induces cytotoxicity in primary myeloma cells and cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The receptor tyrosine kinase inhibitor this compound (MP470) sensitizes tumor cells to radio- and chemo-therapies in part by inhibiting homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. caymanchem.com [caymanchem.com]
Initial Assessment of Amuvatinib in Hematological Malignancies: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amuvatinib (formerly MP470) is an orally bioavailable, multi-targeted tyrosine kinase inhibitor with a multifaceted mechanism of action that has shown potential in the treatment of various cancers.[1][2] In the context of hematological malignancies, preclinical investigations have primarily centered on its activity in multiple myeloma. This compound's therapeutic rationale in this setting is based on its inhibition of key signaling pathways involved in cell survival, proliferation, and DNA repair.[2][3] This technical guide provides a detailed summary of the initial preclinical assessment of this compound in hematological malignancies, with a focus on multiple myeloma, and outlines the experimental methodologies used in these evaluations.
Mechanism of Action
This compound's anti-cancer activity stems from its ability to target multiple critical cellular pathways:
-
Receptor Tyrosine Kinase Inhibition: this compound is a potent inhibitor of several receptor tyrosine kinases, including c-MET, c-KIT, platelet-derived growth factor receptor (PDGFR), and FLT3.[4][5] In multiple myeloma, the HGF/c-MET signaling axis is frequently implicated in pathogenesis and is associated with a poor prognosis.[2][3] this compound competitively binds to the ATP-binding site of these kinases, thereby blocking their activation and downstream signaling.[3]
-
Inhibition of DNA Repair: this compound also suppresses the expression of RAD51, a key protein in the homologous recombination pathway for DNA double-strand break repair.[6][7] This inhibition of DNA repair can sensitize cancer cells to DNA-damaging agents and induce synthetic lethality in cells with existing DNA repair defects.
Preclinical Efficacy in Multiple Myeloma
In vitro studies have demonstrated the cytotoxic and cytostatic effects of this compound in multiple myeloma cell lines and primary patient-derived malignant plasma cells.
Induction of Apoptosis
Treatment of the HGF-expressing multiple myeloma cell line U266 with this compound resulted in a time-dependent increase in cell death.[3]
| Treatment Duration | This compound (25 µM) Induced Cell Death (%) |
| 24 hours | 28% |
| 48 hours | 40% |
| 72 hours | 55% |
| Data from preclinical studies on the U266 multiple myeloma cell line.[3] |
This apoptotic effect was also observed in primary CD138+ malignant plasma cells from myeloma patients, while normal CD138- cells from the same patients were unaffected, suggesting a degree of selectivity for malignant cells.[3]
Signaling Pathways Targeted by this compound
This compound's engagement with its targets leads to the modulation of several downstream signaling pathways critical for cancer cell survival and proliferation.
HGF/c-MET Signaling Pathway
In multiple myeloma, the binding of Hepatocyte Growth Factor (HGF) to its receptor, c-MET, activates downstream pathways such as the PI3K/AKT and RAS/MEK/ERK pathways, which promote cell survival and proliferation. This compound's inhibition of c-MET phosphorylation directly blocks the initiation of this signaling cascade.[2][3]
References
- 1. Preclinical activity of a novel CRM1 inhibitor in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting MET kinase with the small-molecule inhibitor this compound induces cytotoxicity in primary myeloma cells and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting MET kinase with the small-molecule inhibitor this compound induces cytotoxicity in primary myeloma cells and cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. oncotarget.com [oncotarget.com]
- 6. The receptor tyrosine kinase inhibitor this compound (MP470) sensitizes tumor cells to radio- and chemo-therapies in part by inhibiting homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety, tolerability, and pharmacokinetics of this compound from three phase 1 clinical studies in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Amuvatinib In Vitro Cell Viability Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amuvatinib (also known as MP-470) is a multi-targeted tyrosine kinase inhibitor with potent activity against a panel of receptor tyrosine kinases including c-MET, c-KIT, PDGFRα, Axl, and FLT3.[1] Its mechanism of action involves the suppression of these kinases, which are often dysregulated in various cancers, thereby inhibiting downstream signaling pathways crucial for cell proliferation, survival, and migration.[2][3] Furthermore, this compound has been shown to suppress the DNA repair protein Rad51, suggesting a potential role in sensitizing tumor cells to DNA-damaging agents. This document provides a detailed protocol for assessing the in vitro cell viability of cancer cell lines upon treatment with this compound, utilizing the widely accepted Resazurin and MTT assays.
Data Presentation
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound across a diverse range of human cancer cell lines, as determined by the Genomics of Drug Sensitivity in Cancer project. This data provides a valuable resource for selecting appropriate cell lines and concentration ranges for in vitro studies.
| Cell Line | Cancer Type | Tissue | IC50 (µM) |
| NB7 | Neuroblastoma | Nervous System | 0.0282 |
| Hs-746T | Stomach Adenocarcinoma | Digestive System | 0.0459 |
| RCC-AB | Kidney Renal Clear Cell Carcinoma | Kidney | 0.0945 |
| A3-KAW | Diffuse Large B-Cell Lymphoma | Blood | 0.112 |
| BL-41 | Burkitt Lymphoma | Blood | 0.154 |
| KU812 | Chronic Myelogenous Leukemia | Blood | 0.172 |
| FTC-133 | Thyroid Carcinoma | Thyroid | 0.198 |
| SU-DHL-16 | Diffuse Large B-Cell Lymphoma | Blood | 0.214 |
| Hs-633T | Fibrosarcoma | Soft Tissue | 0.252 |
| NCI-H838 | Lung Adenocarcinoma | Lung | 0.265 |
| COLO-792 | Skin Cutaneous Melanoma | Skin | 0.294 |
| D-247MG | Glioblastoma Multiforme | Nervous System | 0.307 |
| DMS-53 | Small Cell Lung Cancer | Lung | 0.350 |
| NCI-H64 | Small Cell Lung Cancer | Lung | 0.354 |
| NB5 | Neuroblastoma | Nervous System | 0.364 |
| SW626 | Ovarian Serous Cystadenocarcinoma | Urogenital System | 0.400 |
| BE2-M17 | Neuroblastoma | Nervous System | 0.402 |
| OCUB-M | Breast Invasive Carcinoma | Breast | 0.419 |
| SHP-77 | Small Cell Lung Cancer | Lung | 0.426 |
| BICR22 | Head and Neck Squamous Cell Carcinoma | Aero Digestive Tract | 0.445 |
| SK-N-DZ | Neuroblastoma | Nervous System | 0.456 |
| KP-4 | Pancreatic Adenocarcinoma | Pancreas | 0.521 |
| Hey | Ovarian Serous Cystadenocarcinoma | Urogenital System | 0.556 |
| HT-115 | Colon and Rectum Adenocarcinoma | Digestive System | 0.717 |
| CAKI-1 | Kidney Renal Clear Cell Carcinoma | Kidney | 0.722 |
Data sourced from the Genomics of Drug Sensitivity in Cancer database.[4][5]
Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting multiple receptor tyrosine kinases (RTKs). This inhibition blocks the activation of downstream signaling cascades, primarily the PI3K/AKT and RAS/MAPK pathways, which are critical for cell survival, proliferation, and metastasis.
Caption: this compound inhibits multiple RTKs, blocking PI3K/AKT and MAPK pathways.
Experimental Protocols
Two common methods for determining in vitro cell viability are the Resazurin (AlamarBlue) assay and the MTT assay. Both rely on the metabolic activity of viable cells to reduce a substrate into a colored or fluorescent product.
Resazurin Cell Viability Assay Protocol
This protocol is adapted from standard procedures and is suitable for determining the cytotoxic effects of this compound.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (MP-470)
-
Dimethyl sulfoxide (DMSO)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Phosphate-buffered saline (PBS), sterile
-
96-well clear or black-walled tissue culture plates
-
Multichannel pipette
-
Plate reader with fluorescence or absorbance capabilities
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO at the same concentration as the highest this compound concentration) and a no-cell control (medium only).
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
-
Resazurin Addition and Incubation:
-
Add 10-20 µL of Resazurin solution to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized for different cell lines.
-
-
Data Acquisition:
-
Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm using a microplate reader. Alternatively, absorbance can be measured at 570 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence/absorbance (no-cell control) from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value.
-
Experimental Workflow: Cell Viability Assay
Caption: Workflow for in vitro cell viability assessment with this compound.
MTT Cell Viability Assay Protocol
This protocol provides an alternative colorimetric method for assessing cell viability.
Materials:
-
All materials listed for the Resazurin assay, with the exception of Resazurin solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding, Compound Preparation, and Incubation:
-
Follow steps 1-3 of the Resazurin Cell Viability Assay Protocol.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.
-
-
Solubilization of Formazan Crystals:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly on a plate shaker to ensure complete solubilization of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Follow step 6 of the Resazurin Cell Viability Assay Protocol, using absorbance values instead of fluorescence.
-
Conclusion
The provided protocols offer robust and reproducible methods for evaluating the in vitro efficacy of this compound on cancer cell lines. The choice between the Resazurin and MTT assay will depend on laboratory equipment and specific experimental needs. The comprehensive IC50 data and the signaling pathway diagram serve as valuable resources for designing and interpreting experiments aimed at further elucidating the therapeutic potential of this compound.
References
- 1. This compound | C23H21N5O3S | CID 11282283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound has cytotoxic effects against NRAS-mutant melanoma but not BRAF-mutant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. βIII-tubulin suppression enhances the activity of this compound to inhibit cell proliferation in c-Met positive non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 5. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
Application Notes and Protocols for Amuvatinib in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amuvatinib (also known as MP-470) is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor.[1][2][3] It primarily targets receptor tyrosine kinases such as c-Kit, platelet-derived growth factor receptor α (PDGFRα), Flt3, c-Met, and RET.[1][2][4] this compound also uniquely functions as a suppressor of the DNA repair protein RAD51, which can enhance the efficacy of DNA-damaging agents.[2][4] These characteristics make this compound a compound of significant interest in cancer research and drug development. This document provides detailed protocols for the preparation and use of this compound in cell culture experiments.
Physicochemical Properties and Solubility
This compound is supplied as a crystalline solid with a molecular weight of 447.5 g/mol .[2][5] Its solubility is a critical factor for in vitro studies.
| Solvent | Solubility | Notes |
| DMSO (Dimethyl Sulfoxide) | ~10-50 mg/mL | Use fresh, anhydrous DMSO as it is hygroscopic, and moisture can reduce solubility.[1][3] |
| DMF (Dimethylformamide) | ~20 mg/mL | Can be used as an alternative to DMSO.[5] |
| Water | Insoluble[1] or Sparingly Soluble | Direct dissolution in aqueous buffers is not recommended.[5] |
| Ethanol | Insoluble[1] | Not a suitable solvent. |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble | For aqueous solutions, first dissolve in DMF and then dilute with the buffer. A 1:3 solution of DMF:PBS (pH 7.2) yields a solubility of approximately 0.25 mg/mL. Aqueous solutions are not stable and should be made fresh (do not store for more than one day).[5] |
Quantitative Data: In Vitro Inhibitory Activity
This compound has demonstrated potent inhibitory activity across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a measure of its efficacy.
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| OVCAR-3 | Ovarian Cancer | 0.9 - 7.86 | [1] |
| A549 | Lung Cancer | 0.9 - 7.86 | [1] |
| NCI-H647 | Lung Cancer | 0.9 - 7.86 | [1] |
| DMS-153 | Small Cell Lung Cancer | 0.9 - 7.86 | [1] |
| DMS-114 | Small Cell Lung Cancer | 0.9 - 7.86 | [1] |
| MiaPaCa-2 | Pancreatic Cancer | 1.6 - 3.0 | [1] |
| PANC-1 | Pancreatic Cancer | 1.6 - 3.0 | [1] |
| GIST882 | Gastrointestinal Stromal Tumor | 1.6 - 3.0 | [1] |
| LNCaP | Prostate Cancer | ~4 | [1][3] |
| PC-3 | Prostate Cancer | ~8 | [1][3] |
| Target Kinase | IC50 (nM) |
| c-Kit | 10 |
| PDGFRα | 40 |
| Flt3 | 81 |
| c-Met | ~5000 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound, which can be stored for long-term use.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM). It is recommended to use fresh DMSO as it is hygroscopic.[1][3]
-
Calculation Example for a 10 mM Stock Solution:
-
Molecular Weight of this compound = 447.5 g/mol
-
To make 1 mL of a 10 mM solution, you need 0.004475 g (or 4.475 mg) of this compound.
-
Dissolve 4.475 mg of this compound in 1 mL of anhydrous DMSO.
-
-
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization (Optional): If required, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability (up to 1-2 years in solvent at -80°C).[3]
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the this compound stock solution to final working concentrations for treating cells.
Materials:
-
This compound stock solution (from Protocol 1)
-
Complete cell culture medium appropriate for your cell line
-
Sterile tubes for dilution
-
Pipettes and sterile filter tips
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.1%).
-
Calculation Example for a 10 µM Working Solution from a 10 mM Stock:
-
Dilute the 10 mM stock solution 1:1000 in cell culture medium.
-
For example, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to the cell culture medium. This is essential to distinguish the effects of the drug from the effects of the solvent.
-
Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).[6]
Visualizations
Caption: Experimental workflow for this compound preparation and use.
Caption: this compound's primary signaling pathway inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | C23H21N5O3S | CID 11282283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Targeting MET kinase with the small-molecule inhibitor this compound induces cytotoxicity in primary myeloma cells and cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Amuvatinib (MP-470): Application Notes and Protocols for IC50 Determination in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Amuvatinib (also known as MP-470), a multi-targeted tyrosine kinase inhibitor, and detailed protocols for determining its half-maximal inhibitory concentration (IC50) in various cancer cell lines. This document is intended to guide researchers in assessing the in vitro efficacy of this compound and understanding its mechanism of action.
Introduction to this compound
This compound is a potent, orally bioavailable small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs) implicated in cancer cell proliferation, survival, and metastasis. Its primary targets include c-MET, platelet-derived growth factor receptor alpha (PDGFRA), mast/stem cell growth factor receptor (c-KIT), and FMS-like tyrosine kinase 3 (FLT3).[1] By inhibiting these key signaling pathways, this compound has demonstrated significant anti-tumor activity in both preclinical and clinical settings.
Data Presentation: this compound IC50 Values
The following table summarizes the IC50 values of this compound in a diverse panel of human cancer cell lines, sourced from the Genomics of Drug Sensitivity in Cancer (GDSC) project.[1] This data provides a valuable resource for comparing the sensitivity of different cancer types to this compound.
| Cell Line | Cancer Type | Tissue of Origin | IC50 (µM) |
| NB7 | Neuroblastoma | Nervous System | 0.0282 |
| Hs-746T | Stomach Adenocarcinoma | Digestive System | 0.0459 |
| RCC-AB | Renal Cell Carcinoma | Kidney | 0.0944 |
| A3-KAW | B-cell Lymphoma | Blood | 0.112 |
| BL-41 | Burkitt Lymphoma | Blood | 0.154 |
| KU812 | Chronic Myeloid Leukemia | Blood | 0.172 |
| FTC-133 | Thyroid Carcinoma | Thyroid | 0.198 |
| SU-DHL-16 | B-cell Lymphoma | Blood | 0.214 |
| Hs-633T | Fibrosarcoma | Soft Tissue | 0.252 |
| NCI-H838 | Lung Adenocarcinoma | Lung | 0.265 |
| COLO-792 | Melanoma | Skin | 0.294 |
| D-247MG | Glioblastoma | Nervous System | 0.307 |
| DMS-53 | Small Cell Lung Carcinoma | Lung | 0.350 |
| NCI-H64 | Small Cell Lung Carcinoma | Lung | 0.354 |
| NB5 | Neuroblastoma | Nervous System | 0.364 |
| SW626 | Ovarian Cancer | Urogenital System | 0.400 |
| BE2-M17 | Neuroblastoma | Nervous System | 0.402 |
| OCUB-M | Breast Cancer | Breast | 0.419 |
| SHP-77 | Small Cell Lung Carcinoma | Lung | 0.426 |
| BICR22 | Head and Neck Squamous Cell Carcinoma | Aero-digestive Tract | 0.445 |
| SK-N-DZ | Neuroblastoma | Nervous System | 0.456 |
| KP-4 | Pancreatic Adenocarcinoma | Pancreas | 0.521 |
| Hey | Ovarian Cancer | Urogenital System | 0.556 |
| HT-115 | Colorectal Adenocarcinoma | Digestive System | 0.717 |
| CAKI-1 | Renal Cell Carcinoma | Kidney | 0.722 |
Signaling Pathways Targeted by this compound
This compound exerts its anti-cancer effects by inhibiting key signaling pathways that drive tumor growth and survival. The diagrams below illustrate the primary pathways targeted by this compound.
Experimental Protocols
Protocol 1: Determination of this compound IC50 using MTT Assay
This protocol outlines the steps for determining the IC50 value of this compound in adherent cancer cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound (MP-470)
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells using Trypsin-EDTA and resuspend in complete medium.
-
Count the cells and adjust the concentration to 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., a range from 0.01 µM to 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using a non-linear regression curve fit (e.g., log(inhibitor) vs. normalized response -- Variable slope).
-
Protocol 2: Western Blot Analysis of Kinase Inhibition by this compound
This protocol provides a general method to assess the inhibitory effect of this compound on the phosphorylation of its target kinases and downstream signaling proteins.
Materials:
-
This compound (MP-470)
-
Cancer cell line of interest
-
Complete cell culture medium
-
PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-c-MET, anti-total-c-MET, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (including a vehicle control) for a specified time (e.g., 2, 6, or 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding loading buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody (e.g., anti-phospho-c-MET) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein of interest or a housekeeping protein like GAPDH or β-actin.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition by this compound.
-
Conclusion
These application notes and protocols provide a framework for investigating the anti-cancer properties of this compound. The provided IC50 data serves as a valuable reference for selecting appropriate cell line models. The detailed experimental protocols for MTT and Western blotting will enable researchers to reliably assess the efficacy and mechanism of action of this compound in their specific cancer models.
References
Amuvatinib Xenograft Mouse Model: Application Notes and Protocols for Preclinical Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amuvatinib (formerly MP470) is a multi-targeted tyrosine kinase inhibitor with demonstrated activity against a range of oncogenic drivers, including mutant forms of c-Kit, platelet-derived growth factor receptor alpha (PDGFRα), c-MET, and RET.[1][2] Furthermore, this compound has been shown to suppress the DNA repair protein RAD51, suggesting a potential role in sensitizing tumors to DNA-damaging agents.[1][3] These mechanisms of action make this compound a compelling candidate for preclinical evaluation in various cancer models. This document provides detailed application notes and protocols for designing and executing xenograft mouse model experiments to assess the in vivo efficacy of this compound.
Mechanism of Action: Key Signaling Pathways
This compound exerts its anti-tumor effects by inhibiting the phosphorylation of key receptor tyrosine kinases (RTKs) and downstream signaling cascades crucial for tumor cell proliferation, survival, and metastasis. The primary pathways affected are the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways.
References
Application Note: Analysis of Cell Cycle Perturbations Induced by Amuvatinib Using Flow Cytometry
Introduction
Amuvatinib is a multi-targeted tyrosine kinase inhibitor known to suppress signaling pathways mediated by c-MET, c-RET, c-KIT, and platelet-derived growth factor receptor (PDGFR).[1] Additionally, it has been shown to inhibit the RAD51 protein, a key component in homologous recombination-based DNA repair.[2][3] Dysregulation of kinase signaling is a hallmark of many cancers, leading to uncontrolled cell proliferation. The c-MET pathway, in particular, upon activation by its ligand, hepatocyte growth factor (HGF), can stimulate downstream cascades including the PI3K/AKT and RAS/MAPK pathways, which are critical for cell survival and progression through the cell cycle.[4]
By inhibiting key kinases in these pathways, this compound has been demonstrated to induce growth inhibition and cell death in various cancer cell lines.[5] One of the key mechanisms underlying its cytostatic effect is the induction of cell cycle arrest. For instance, in U266 myeloma cells, this compound treatment leads to an accumulation of cells in the G1 phase of the cell cycle.[4]
Flow cytometry is a powerful technique for cell cycle analysis. By staining cells with a fluorescent DNA-intercalating agent, such as propidium iodide (PI), the DNA content of individual cells can be quantified. This allows for the determination of the proportion of cells in the different phases of the cell cycle (G0/G1, S, and G2/M), providing valuable insights into the effects of therapeutic agents like this compound on cell proliferation.[6]
This application note provides a detailed protocol for treating a cancer cell line with this compound, preparing the cells for flow cytometry, and analyzing the resulting cell cycle distribution.
Key Signaling Pathway Targeted by this compound
Caption: Simplified signaling pathway inhibited by this compound.
Experimental Protocol
This protocol describes the treatment of a human cancer cell line (e.g., U266 myeloma cells) with this compound, followed by sample preparation and analysis by flow cytometry to determine cell cycle distribution.
Materials and Reagents
-
Cell Line: Human cancer cell line known to be sensitive to this compound (e.g., U266).
-
Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound Stock Solution: 10 mM stock in DMSO.
-
Phosphate-Buffered Saline (PBS): Ca2+ and Mg2+ free.[7]
-
Trypsin-EDTA: For adherent cells, if applicable.
-
Propidium Iodide (PI) Staining Solution:
-
Equipment:
Procedure
1. Cell Seeding and this compound Treatment: a. Seed 5 x 10^5 cells per well in 6-well plates and allow them to attach or stabilize for 24 hours. b. Prepare working concentrations of this compound (e.g., 3 µM and 5 µM) by diluting the stock solution in fresh culture medium. Include a DMSO-only vehicle control. c. Replace the medium in each well with the medium containing the appropriate this compound concentration or vehicle control. d. Incubate the cells for the desired time points (e.g., 48 and 72 hours).[4]
2. Cell Harvesting: a. Suspension cells: Transfer the cells from each well into separate 15 mL conical tubes. b. Adherent cells: Aspirate the medium, wash once with PBS, and detach the cells using Trypsin-EDTA. Neutralize with complete medium and transfer to a 15 mL conical tube. c. Centrifuge the cell suspensions at 300 x g for 5 minutes.[6] d. Aspirate the supernatant carefully.
3. Fixation: a. Wash the cell pellet with 1 mL of cold PBS and centrifuge again at 300 x g for 5 minutes. b. Discard the supernatant and resuspend the cell pellet in the residual PBS by gentle vortexing to ensure a single-cell suspension.[6] c. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[6][8] d. Incubate the cells for at least 2 hours at 4°C. (Note: Cells can be stored in ethanol at 4°C for several weeks).[6][9]
4. Staining: a. Centrifuge the fixed cells at 300 x g for 5 minutes. b. Decant the ethanol thoroughly.[6] c. Wash the cell pellet with 5 mL of PBS and centrifuge again. d. Resuspend the cell pellet in 500 µL of PI Staining Solution.[8][9] e. Incubate the cells in the dark for 30 minutes at room temperature.[6][8]
5. Flow Cytometry Analysis: a. Just before analysis, filter the cell suspension through a 40 µm nylon mesh to remove clumps.[8] b. Acquire data on a flow cytometer, collecting fluorescence signals from the PI dye. c. Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7]
Experimental Workflow
Caption: Workflow for cell cycle analysis via flow cytometry.
Data Presentation
The data obtained from the flow cytometry analysis can be summarized to show the dose- and time-dependent effects of this compound on the cell cycle distribution.
Table 1: Effect of this compound on Cell Cycle Distribution in U266 Cells
| Treatment Group | Time Point | % Cells in G0/G1 (Mean ± SD) | % Cells in S (Mean ± SD) | % Cells in G2/M (Mean ± SD) |
| Vehicle (DMSO) | 48h | 66.2 ± 2.1 | 23.5 ± 1.5 | 10.3 ± 0.8 |
| 3 µM this compound | 48h | 74.8 ± 2.5 | 15.1 ± 1.2 | 10.1 ± 0.9 |
| 5 µM this compound | 48h | 78.9 ± 2.8 | 11.7 ± 1.0 | 9.4 ± 0.7 |
| Vehicle (DMSO) | 72h | 65.1 ± 2.3 | 24.0 ± 1.6 | 10.9 ± 0.9 |
| 3 µM this compound | 72h | 75.5 ± 2.6 | 14.2 ± 1.3 | 10.3 ± 0.8 |
| 5 µM this compound | 72h | 81.3 ± 3.0 | 9.5 ± 0.9 | 9.2 ± 0.6 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results may vary based on the cell line and experimental conditions.
Conclusion
This application note provides a comprehensive protocol for analyzing the effects of this compound on the cell cycle using propidium iodide staining and flow cytometry. The results of such an analysis can quantify the cytostatic effects of the compound, demonstrating its ability to induce G1 phase arrest in sensitive cancer cell lines. This method is a fundamental tool for researchers and drug development professionals investigating the mechanism of action of kinase inhibitors and other potential anti-cancer agents.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The receptor tyrosine kinase inhibitor this compound (MP470) sensitizes tumor cells to radio- and chemo-therapies in part by inhibiting homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Targeting MET kinase with the small-molecule inhibitor this compound induces cytotoxicity in primary myeloma cells and cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting MET kinase with the small-molecule inhibitor this compound induces cytotoxicity in primary myeloma cells and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 8. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 9. igbmc.fr [igbmc.fr]
Application Note: Protocol for Assessing Rad51 Inhibition by Amuvatinib
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amuvatinib (formerly MP470) is a multi-targeted tyrosine kinase inhibitor that has shown promise in sensitizing tumor cells to chemo- and radiotherapies.[1] Its mechanism of action involves the targeting of several receptor tyrosine kinases including c-KIT, PDGFRα, c-MET, c-RET, and FLT3.[2][3] A crucial aspect of this compound's anti-cancer activity is its ability to suppress the DNA repair protein Rad51, a key component of the homologous recombination (HR) pathway.[2][4] Inhibition of Rad51-mediated DNA repair can lead to genomic instability and increased cell death in cancer cells, particularly in combination with DNA-damaging agents. This document provides detailed protocols to assess the inhibitory effect of this compound on Rad51.
Signaling Pathway and Mechanism of Action
This compound inhibits multiple tyrosine kinases, which can indirectly lead to the downregulation of Rad51 expression and function. One proposed mechanism involves the inhibition of global translation, which affects the synthesis of proteins critical for DNA repair, including Rad51.[1][3] The diagram below illustrates the putative signaling pathway affected by this compound, leading to Rad51 inhibition and impaired homologous recombination.
Caption: this compound inhibits RTKs, leading to reduced Rad51 expression and HR repair.
Experimental Protocols
This section details the key experiments to quantify the inhibitory effect of this compound on Rad51.
Western Blotting for Rad51 Protein Expression
This protocol determines the total cellular levels of Rad51 protein following this compound treatment.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., H1299 lung carcinoma) at a density that will result in 70-80% confluency at the time of harvest.[1]
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a specified time (e.g., 24, 48 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[5]
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Rad51 (e.g., rabbit anti-Rad51 polyclonal antibody) overnight at 4°C.[6]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Use a loading control, such as GAPDH or β-actin, to normalize for protein loading.[7]
-
Data Presentation:
| This compound (µM) | Rad51 Expression (Normalized to Control) |
| 0 | 1.00 |
| 1 | Value |
| 5 | Value |
| 10 | Value |
Immunofluorescence for Rad51 Foci Formation
This assay visualizes and quantifies the formation of Rad51 nuclear foci, which are indicative of active homologous recombination repair.
Methodology:
-
Cell Culture and Treatment:
-
Immunostaining:
-
Fix cells with 4% paraformaldehyde.
-
Permeabilize cells with 0.25% Triton X-100 in PBS.
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against Rad51 overnight at 4°C.[8]
-
Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature.
-
Counterstain nuclei with DAPI.
-
-
Imaging and Quantification:
-
Acquire images using a fluorescence microscope.
-
Quantify the number of Rad51 foci per nucleus. A cell is often considered positive if it has more than 5 foci.[10]
-
Data Presentation:
| Treatment | Percentage of Cells with >5 Rad51 Foci | Average Number of Foci per Cell |
| Control (No Damage) | Value | Value |
| DNA Damage Only | Value | Value |
| DNA Damage + this compound (1 µM) | Value | Value |
| DNA Damage + this compound (5 µM) | Value | Value |
| DNA Damage + this compound (10 µM) | Value | Value |
DR-GFP Homologous Recombination Assay
The Direct Repeat Green Fluorescent Protein (DR-GFP) assay is a functional assay to measure the efficiency of homologous recombination.[1][3]
Methodology:
-
Cell Line:
-
Use a cell line that has a stably integrated DR-GFP reporter cassette (e.g., U2OS DR-GFP).[11]
-
-
Transfection and Treatment:
-
Flow Cytometry:
-
After a suitable incubation period (e.g., 48-72 hours), harvest the cells.
-
Analyze the percentage of GFP-positive cells by flow cytometry. GFP expression indicates a successful homologous recombination event.[11]
-
Data Presentation:
| This compound (µM) | Percentage of GFP-Positive Cells (HR Efficiency) |
| 0 | Value |
| 1 | Value |
| 5 | Value |
| 10 | Value |
Experimental Workflow
The following diagram outlines the general workflow for assessing Rad51 inhibition by this compound.
Caption: Workflow for assessing this compound's effect on Rad51.
Conclusion
The protocols outlined in this application note provide a comprehensive framework for researchers to assess the inhibitory effects of this compound on Rad51 and the homologous recombination pathway. By combining measurements of Rad51 protein expression, Rad51 foci formation, and functional HR efficiency, a thorough understanding of this compound's mechanism of action in the context of DNA repair can be achieved. This information is critical for the continued development and clinical application of this compound as a cancer therapeutic.
References
- 1. The receptor tyrosine kinase inhibitor this compound (MP470) sensitizes tumor cells to radio- and chemo-therapies in part by inhibiting homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The receptor tyrosine kinase inhibitor this compound (MP470) sensitizes tumor cells to radio- and chemo-therapies in part by inhibiting homologous recombination (Journal Article) | ETDEWEB [osti.gov]
- 4. Regulation and pharmacological targeting of RAD51 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of the number of RAD51 molecules in different human cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rad51 (F1G6C) Rabbit mAb (#65653) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 8. Immunofluorescence staining analysis of γH2AX and RAD51 [bio-protocol.org]
- 9. RAD51 Foci as a Biomarker Predictive of Platinum Chemotherapy Response in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Homologous Recombination Assay [bio-protocol.org]
- 12. Homologous Recombination Assay [en.bio-protocol.org]
Application Notes and Protocols: Amuvatinib and Cisplatin Combination Therapy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
While direct in vitro studies detailing the combination of amuvatinib and cisplatin are not extensively published, a strong mechanistic rationale supports the investigation of this therapeutic strategy. This compound is a multi-targeted tyrosine kinase inhibitor that has been shown to suppress RAD51, a critical protein in the homologous recombination (HR) pathway of DNA double-strand break repair.[1][2] Cisplatin is a cornerstone chemotherapeutic agent that exerts its cytotoxic effects by inducing DNA adducts and subsequent DNA damage.[3] The efficacy of cisplatin can be limited by the cell's intrinsic DNA repair capacity. By inhibiting RAD51-mediated DNA repair, this compound is hypothesized to sensitize cancer cells to the DNA-damaging effects of cisplatin, leading to a synergistic anti-tumor effect.
These application notes provide a comprehensive guide for the in vitro investigation of this compound and cisplatin combination therapy, including detailed experimental protocols, hypothetical data presentation, and visualization of the underlying scientific principles.
Postulated Signaling Pathway and Mechanism of Action
The synergistic potential of combining this compound with cisplatin is primarily based on the inhibition of DNA repair mechanisms. Cisplatin induces DNA crosslinks, leading to double-strand breaks and the activation of cell cycle checkpoints and apoptotic pathways.[2][3] In response to this damage, cancer cells can activate DNA repair pathways, such as homologous recombination, in which RAD51 plays a pivotal role. This compound has been demonstrated to downregulate the expression of RAD51.[1] This reduction in RAD51 is expected to impair the cell's ability to repair cisplatin-induced DNA damage, leading to an accumulation of genomic instability and ultimately, enhanced apoptotic cell death.
Caption: Postulated mechanism of synergy between this compound and cisplatin.
Experimental Protocols
The following protocols provide a framework for the in vitro evaluation of this compound and cisplatin combination therapy.
Cell Culture
-
Cell Lines: Select appropriate cancer cell lines for the study (e.g., non-small cell lung cancer, ovarian cancer, or other solid tumor lines known to be treated with cisplatin).
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT or similar)
This assay determines the cytotoxic effects of this compound and cisplatin, both individually and in combination.
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment:
-
Prepare a dilution series for both this compound and cisplatin.
-
Treat cells with varying concentrations of this compound alone, cisplatin alone, and in combination at fixed molar ratios (e.g., 1:1, 1:2, 2:1).
-
Include untreated and vehicle-treated cells as controls.
-
-
Incubation: Incubate the treated cells for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 (half-maximal inhibitory concentration) for each drug and the combination.
Caption: Workflow for the cell viability assay.
Combination Index (CI) Analysis
To determine if the combination is synergistic, additive, or antagonistic, calculate the Combination Index (CI) using the Chou-Talalay method.
-
Software: Utilize software such as CompuSyn or similar programs for CI calculation.
-
Data Input: Input the dose-response data from the cell viability assay.
-
CI Interpretation:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay quantifies the induction of apoptosis by the combination treatment.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound, cisplatin, and the combination at their respective IC50 concentrations for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Hypothetical Data Presentation
The following tables represent expected outcomes from the proposed experiments, demonstrating a synergistic interaction between this compound and cisplatin.
Table 1: Hypothetical IC50 Values of this compound and Cisplatin in a Non-Small Cell Lung Cancer Cell Line (e.g., A549) after 72h Treatment.
| Treatment | IC50 (µM) |
| This compound | 5.2 |
| Cisplatin | 8.5 |
| This compound + Cisplatin (1:1 ratio) | 2.1 (of each drug) |
Table 2: Hypothetical Combination Index (CI) Values for this compound and Cisplatin Combination.
| Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
| 0.25 | 0.85 | Slight Synergy |
| 0.50 | 0.60 | Synergy |
| 0.75 | 0.42 | Strong Synergy |
| 0.90 | 0.35 | Very Strong Synergy |
Table 3: Hypothetical Percentage of Apoptotic Cells (Annexin V Positive) after 48h Treatment.
| Treatment | % Apoptotic Cells |
| Control | 5.1 |
| This compound (IC50) | 15.3 |
| Cisplatin (IC50) | 20.8 |
| This compound + Cisplatin (IC50) | 55.2 |
Conclusion
The combination of this compound and cisplatin presents a promising therapeutic strategy for future investigation. The mechanistic rationale, based on the inhibition of RAD51-mediated DNA repair by this compound, strongly suggests a synergistic interaction that could enhance the therapeutic efficacy of cisplatin. The provided protocols and hypothetical data offer a robust framework for researchers to explore this combination in vitro. Successful validation of this synergy in preclinical models would provide a strong foundation for further development and potential clinical translation.
References
- 1. The receptor tyrosine kinase inhibitor this compound (MP470) sensitizes tumor cells to radio- and chemo-therapies in part by inhibiting homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase I, first-in-human dose-escalation study of this compound, a multi-targeted tyrosine kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols for Establishing an Amuvatinib-Resistant Cell Line Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amuvatinib is a multi-targeted tyrosine kinase inhibitor (TKI) that has shown efficacy in preclinical and clinical studies against various cancers. It primarily targets c-MET, c-RET, c-KIT, PDGFR, and FLT3, and also suppresses the DNA repair protein RAD51.[1][2] The development of drug resistance is a significant challenge in cancer therapy, limiting the long-term efficacy of targeted agents like this compound. Establishing an in vitro model of this compound resistance is crucial for understanding the underlying molecular mechanisms, identifying potential biomarkers of resistance, and developing strategies to overcome it.
These application notes provide a detailed protocol for generating and characterizing an this compound-resistant cancer cell line model.
Principle
The establishment of a drug-resistant cell line is achieved through continuous or intermittent exposure of a sensitive parental cell line to gradually increasing concentrations of the drug. This process mimics the selective pressure that cancer cells experience during therapy, leading to the survival and proliferation of a resistant cell population.
Selecting a Parental Cell Line
The choice of the parental cell line is a critical first step. An ideal cell line should be sensitive to this compound, well-characterized, and relevant to the cancer type of interest. The U266 multiple myeloma cell line has been shown to be sensitive to this compound, with a 25 μM dose inducing significant apoptosis.[1][3] The Genomics of Drug Sensitivity in Cancer database is a valuable resource for identifying other sensitive cell lines and their corresponding IC50 values for this compound.
Table 1: Examples of this compound-Sensitive Cancer Cell Lines and IC50 Values
| Cell Line | Cancer Type | IC50 (µM) |
| U266 | Multiple Myeloma | ~5-25 (effective concentration)[1][3] |
| NB7 | Neuroblastoma | 0.0282 |
| Hs-746T | Stomach Cancer | 0.0459 |
| A3-KAW | B-cell Lymphoma | 0.1121 |
| NCI-H838 | Lung Adenocarcinoma | 0.2650 |
Data for NB7, Hs-746T, A3-KAW, and NCI-H838 are from the Genomics of Drug Sensitivity in Cancer database.
Experimental Protocols
Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50) of this compound in the Parental Cell Line
This initial step is crucial to determine the starting concentration for generating the resistant cell line.
Materials:
-
Parental cancer cell line (e.g., U266)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the parental cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).
-
Incubation: Incubate the plate for a period that allows for the assessment of growth inhibition (e.g., 48-72 hours).
-
Cell Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
IC50 Calculation: Calculate the cell viability as a percentage of the vehicle control. Plot the cell viability against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
Protocol 2: Generation of the this compound-Resistant Cell Line
This protocol describes the stepwise dose-escalation method, which is a commonly used and effective approach.[4]
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound
-
Cell culture flasks
-
Cryopreservation medium
Procedure:
-
Initial Exposure: Culture the parental cells in their complete medium containing this compound at a concentration equal to the IC50 determined in Protocol 1.
-
Monitoring and Passaging: Monitor the cells for signs of cytotoxicity. Initially, a significant proportion of cells will die. When the surviving cells reach 70-80% confluency, passage them into a new flask with fresh medium containing the same concentration of this compound.
-
Dose Escalation: Once the cells have adapted to the current this compound concentration and are proliferating at a stable rate, double the concentration of this compound in the culture medium.
-
Repeat and Adapt: Repeat the process of monitoring, passaging, and dose escalation. This process can take several months.
-
Cryopreservation: At each successful adaptation to a higher drug concentration, it is highly recommended to cryopreserve a stock of the cells. This provides a backup in case of contamination or cell death at a subsequent higher concentration.
-
Establishment of the Resistant Line: A cell line is generally considered resistant when it can proliferate in a concentration of this compound that is at least 5-10 times the IC50 of the parental cell line.
Workflow for Generating an this compound-Resistant Cell Line
Caption: Workflow for the stepwise generation of an this compound-resistant cell line.
Protocol 3: Verification of the Resistant Phenotype
Once a potentially resistant cell line is established, it is essential to confirm and quantify the level of resistance.
Materials:
-
Parental cell line
-
This compound-resistant cell line
-
Complete cell culture medium
-
This compound
-
96-well plates
-
Cell viability assay reagent
-
Plate reader
Procedure:
-
IC50 Determination: Determine the IC50 of this compound for both the parental and the resistant cell lines using the same procedure as described in Protocol 1.
-
Resistance Index (RI) Calculation: Calculate the Resistance Index (RI) using the following formula: RI = IC50 (Resistant Cell Line) / IC50 (Parental Cell Line) An RI greater than 1 indicates resistance.
Table 2: Expected Outcome of Resistance Verification
| Cell Line | This compound IC50 (µM) | Resistance Index (RI) |
| Parental | e.g., 0.5 | 1 |
| This compound-Resistant | e.g., 5.0 | 10 |
Investigating Mechanisms of Resistance
Understanding the mechanisms behind the acquired resistance is the primary goal of developing this model. Based on known resistance mechanisms to other TKIs targeting c-Met, FLT3, and c-Kit, the following investigations are recommended.
Potential Mechanisms of this compound Resistance:
-
On-Target Mechanisms:
-
Secondary Mutations: Mutations in the kinase domains of the target proteins (c-MET, FLT3, c-KIT, etc.) can prevent this compound from binding effectively. This is a common mechanism of resistance to TKIs.[5]
-
Target Amplification: Increased expression of the target proteins can overcome the inhibitory effect of the drug.
-
-
Off-Target Mechanisms:
-
Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to bypass the blocked pathway. For this compound, this could involve the activation of pathways like RAS/MAPK or PI3K/Akt through other receptor tyrosine kinases.[1][6]
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein, can reduce the intracellular concentration of this compound.
-
This compound Signaling Pathway and Potential Resistance Mechanisms
Caption: this compound targets multiple RTKs and RAD51, inhibiting downstream signaling.
Protocol 4: Investigating Molecular Mechanisms of Resistance
1. Gene Sequencing:
-
Objective: To identify secondary mutations in the kinase domains of this compound's target genes.
-
Method: Isolate genomic DNA from both parental and resistant cell lines. Perform Sanger sequencing or next-generation sequencing (NGS) of the coding regions of MET, KIT, FLT3, PDGFRA, and RET.
2. Gene Expression Analysis:
-
Objective: To determine if there is an amplification of the target genes or changes in the expression of genes involved in bypass pathways.
-
Method: Isolate total RNA and perform quantitative real-time PCR (qRT-PCR) to compare the mRNA levels of target genes and key components of alternative signaling pathways (e.g., EGFR, HER2, KRAS) between parental and resistant cells. A microarray or RNA-seq analysis can provide a more comprehensive view of gene expression changes.
3. Protein Expression and Phosphorylation Analysis:
-
Objective: To assess the protein levels of targets and the activation status of downstream signaling pathways.
-
Method: Prepare cell lysates from parental and resistant cells, both with and without this compound treatment. Perform Western blotting to analyze the expression levels of c-MET, c-KIT, FLT3, and RAD51. Use phospho-specific antibodies to examine the phosphorylation status of these receptors and key downstream effectors like AKT and ERK.
Table 3: Summary of Experiments to Investigate Resistance Mechanisms
| Experimental Approach | Purpose | Expected Outcome in Resistant Cells |
| DNA Sequencing (Sanger/NGS) | Identify on-target mutations | Presence of mutations in the kinase domains of target genes. |
| qRT-PCR / RNA-seq | Analyze gene expression changes | Increased mRNA levels of target genes or bypass pathway components. |
| Western Blotting | Evaluate protein expression and pathway activation | Increased total protein levels of targets; sustained phosphorylation of downstream signaling molecules (p-AKT, p-ERK) in the presence of this compound. |
Conclusion
The successful establishment and characterization of an this compound-resistant cell line model will provide a valuable tool for the cancer research and drug development community. This model will facilitate a deeper understanding of the molecular basis of resistance to this multi-targeted TKI and aid in the development of novel therapeutic strategies to improve patient outcomes.
References
- 1. Mechanisms of resistance to FLT3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. βIII-tubulin suppression enhances the activity of this compound to inhibit cell proliferation in c-Met positive non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Amuvatinib-Induced Apoptosis in Cancer Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amuvatinib (formerly MP470) is a multi-targeted tyrosine kinase inhibitor with demonstrated efficacy in preclinical and clinical studies. It primarily targets receptor tyrosine kinases such as c-MET, c-KIT, platelet-derived growth factor receptor (PDGFR), and FMS-like tyrosine kinase 3 (FLT3).[1][2][3][4] By inhibiting these key drivers of oncogenic signaling, this compound disrupts critical cell survival pathways, leading to the induction of apoptosis in various cancer cell types. Additionally, this compound has been shown to suppress the DNA repair protein Rad51, which may enhance the efficacy of DNA-damaging chemotherapeutics and radiation therapy.[4] These application notes provide a comprehensive overview of this compound's mechanism of action in inducing apoptosis and detailed protocols for its investigation in a laboratory setting.
Mechanism of Action: Induction of Apoptosis
This compound exerts its pro-apoptotic effects by inhibiting the phosphorylation of key receptor tyrosine kinases, thereby blocking downstream pro-survival signaling cascades. A primary target of this compound is the c-MET receptor, which, upon activation by its ligand, hepatocyte growth factor (HGF), triggers pathways that promote cell growth, survival, and motility. Inhibition of c-MET by this compound leads to a reduction in the phosphorylation of downstream effectors, including AKT and extracellular signal-regulated kinases (ERK).[2]
The AKT signaling pathway is a prominent pro-survival pathway that, when activated, phosphorylates and inactivates pro-apoptotic proteins such as Bad, and promotes the expression of anti-apoptotic proteins. By inhibiting AKT phosphorylation, this compound shifts the balance towards apoptosis. This disruption of survival signaling culminates in the activation of the intrinsic apoptotic pathway, characterized by the activation of caspases and the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.
The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of the intrinsic apoptotic pathway.[5][6][7][8] This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak, Bad, Bim).[5][6][7][8] The inhibition of pro-survival signaling by this compound can lead to the downregulation of anti-apoptotic Bcl-2 family proteins and/or the upregulation or activation of pro-apoptotic members, ultimately leading to mitochondrial outer membrane permeabilization and the release of cytochrome c, which triggers the caspase cascade.
Data Presentation
This compound Potency (IC50)
| Target/Cell Line | IC50 (nM) | Reference |
| c-Kit | 10 | [3] |
| PDGFRα | 40 | [3] |
| Flt3 | 81 | [3] |
| c-Met (general) | ~5000 | [3] |
This compound-Induced Cell Death in U266 Myeloma Cells
| Treatment Duration | % Cell Death (25 µM this compound) | Reference |
| 24 hours | 28% | [2] |
| 48 hours | 40% | [2] |
| 72 hours | 55% | [2] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of adherent cancer cells.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete growth medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol describes the detection of apoptosis by flow cytometry using Annexin V-FITC and Propidium Iodide (PI).
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the appropriate duration. Include an untreated control.
-
Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation. Also, collect the culture medium as it may contain apoptotic cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Western Blot for PARP Cleavage and Bcl-2 Family Proteins
This protocol details the detection of key apoptotic proteins by western blotting.
Materials:
-
This compound-treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system. β-actin is commonly used as a loading control.
Visualizations
Caption: this compound-induced apoptotic signaling pathway.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Compound: this compound (CHEMBL2103851) - ChEMBL [ebi.ac.uk]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | C23H21N5O3S | CID 11282283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Measuring Amuvatinib Target Engagement in Live Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amuvatinib (also known as MP470) is a multi-targeted tyrosine kinase inhibitor with therapeutic potential in various cancers. Its primary targets include c-MET, c-KIT, platelet-derived growth factor receptor alpha (PDGFRα), Fms-like tyrosine kinase 3 (FLT3), and c-RET.[1][2] Additionally, this compound has been shown to suppress the DNA repair protein Rad51.[1] Verifying that a drug candidate effectively engages its intended target within a cellular environment is a critical step in drug discovery and development. These application notes provide detailed protocols for two robust methods to measure the target engagement of this compound in live cells: the Cellular Thermal Shift Assay (CETSA®) and the NanoBRET™ Target Engagement (TE) Assay.
The following sections will detail the principles of these assays, provide step-by-step experimental protocols, and present available data on this compound's cellular activity.
This compound's Mechanism of Action and Targets
This compound exerts its anti-cancer effects by inhibiting the kinase activity of multiple receptor tyrosine kinases (RTKs) that are often dysregulated in cancer, leading to uncontrolled cell proliferation, survival, and metastasis. The inhibition of Rad51 by this compound also suggests a role in sensitizing cancer cells to DNA-damaging agents.
This compound Signaling Pathway Inhibition
Data Presentation: this compound Cellular Activity
While direct target engagement data for this compound from CETSA or NanoBRET assays is not extensively published, the following tables summarize quantitative data from studies assessing the downstream effects of this compound on its targets in live cells, which serves as an indicator of target engagement.
Table 1: Inhibition of c-MET Phosphorylation by this compound in U266 Myeloma Cells
| Compound | Concentration (µM) | Inhibition of HGF-dependent c-MET Phosphorylation | Cell Line | Reference |
| This compound | 5 | Readily Inhibited | U266 | [3] |
| This compound | 10 | Readily Inhibited | U266 | [3] |
| This compound | 25 | Readily Inhibited | U266 | [3] |
Table 2: Inhibition of Downstream Signaling in NRAS-Mutant Melanoma Cells
| Compound | Concentration (µM) | Effect on Protein Phosphorylation | Cell Line | Reference |
| This compound | 3 | Decreased pAXL, pAKT, and pERK expression | WM1366 (NRAS-mutant) | [4] |
Table 3: Example IC50 Values for c-MET Inhibitors in a NanoBRET Target Engagement Assay
| Compound | Target | IC50 (nM) | Assay Type | Cell Line | Reference |
| Crizotinib | c-MET | 22.8 | NanoBRET | HEK293 | Reaction Biology |
| CTx-0294885 | c-MET | 103.2 | NanoBRET | HEK293 | Reaction Biology |
Note: The data in Table 3 is provided as a reference for expected quantitative outputs from a NanoBRET assay for one of this compound's targets.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA®)
Principle: CETSA is a label-free method that relies on the principle of ligand-induced thermal stabilization of proteins.[5] When a drug binds to its target protein, the protein's melting temperature (Tagg) increases. By heating intact cells treated with the drug to various temperatures, followed by lysis and quantification of the soluble target protein, a thermal shift can be measured, confirming target engagement.
CETSA Experimental Workflow
Detailed Protocol for CETSA:
This protocol is a general guideline and should be optimized for the specific cell line and target of interest.
Materials:
-
Cell line expressing the target of interest (e.g., U266 for c-MET)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
Equipment for protein quantification (e.g., Western blot apparatus, ELISA reader)
-
Antibodies specific to the target protein (e.g., anti-c-MET, anti-c-KIT)
Procedure:
-
Cell Culture and Plating:
-
Culture cells to ~80% confluency.
-
Harvest and resuspend cells in fresh medium to a concentration of 1-5 x 10^6 cells/mL.
-
-
Drug Treatment:
-
In separate tubes, treat the cell suspension with a range of this compound concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a DMSO vehicle control.
-
Incubate the cells at 37°C for 1-2 hours to allow for drug uptake and target binding.
-
-
Heating Step:
-
Aliquot the treated cell suspensions into PCR tubes or a 96-well PCR plate.
-
Place the samples in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes. An unheated control at 37°C should be included.
-
-
Cell Lysis:
-
After heating, immediately cool the samples on ice.
-
Lyse the cells by adding lysis buffer and incubating on ice for 30 minutes with occasional vortexing. Alternatively, three freeze-thaw cycles can be performed.
-
-
Separation of Soluble Fraction:
-
Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Protein Quantification:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample.
-
Analyze the amount of the specific target protein in the soluble fraction using Western blotting or ELISA.
-
-
Data Analysis:
-
Quantify the band intensities (for Western blot) or absorbance/fluorescence (for ELISA).
-
For each this compound concentration, plot the relative amount of soluble target protein as a function of temperature to generate melt curves.
-
Compare the melt curves of this compound-treated samples to the vehicle control. A shift to higher temperatures indicates thermal stabilization and target engagement.
-
To determine the EC50, perform an isothermal dose-response experiment. Treat cells with a serial dilution of this compound, heat all samples at a single, optimized temperature (e.g., the temperature at which a significant shift is observed), and plot the amount of soluble protein against the drug concentration.
-
NanoBRET™ Target Engagement (TE) Assay
Principle: The NanoBRET™ TE Assay is a proximity-based assay that measures the binding of a test compound to a target protein in live cells.[6] The target protein is expressed as a fusion with the bright NanoLuc® luciferase (the energy donor). A fluorescently labeled tracer that binds to the target protein serves as the energy acceptor. When the tracer binds to the NanoLuc®-target fusion, bioluminescence resonance energy transfer (BRET) occurs. This compound will compete with the tracer for binding to the target, leading to a decrease in the BRET signal in a dose-dependent manner, allowing for the quantification of intracellular affinity (IC50).
NanoBRET™ Target Engagement Assay Workflow
Detailed Protocol for NanoBRET™ TE Assay:
This protocol is a general guideline and should be optimized for the specific target and tracer used. Commercially available kits and reagents from Promega are recommended.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Opti-MEM™ I Reduced Serum Medium
-
FuGENE® HD Transfection Reagent
-
NanoLuc®-fusion vectors for the target kinases (e.g., NanoLuc®-c-MET)
-
NanoBRET™ TE Tracer specific for the kinase family
-
NanoBRET™ Nano-Glo® Substrate
-
This compound
-
DMSO
-
White, opaque 96- or 384-well assay plates
-
Luminometer capable of measuring filtered luminescence (donor and acceptor wavelengths)
Procedure:
-
Transfection of Cells:
-
Co-transfect HEK293 cells with the appropriate NanoLuc®-target kinase fusion vector and a carrier DNA (if necessary) using FuGENE® HD Transfection Reagent according to the manufacturer's protocol.
-
Incubate for 24 hours to allow for protein expression.
-
-
Cell Plating:
-
Harvest the transfected cells and resuspend them in Opti-MEM™.
-
Plate the cells into the wells of a white, opaque multi-well plate at an optimized density.
-
-
Compound Dosing:
-
Prepare serial dilutions of this compound in Opti-MEM™. Also, prepare a vehicle control (DMSO in Opti-MEM™).
-
Add the diluted this compound and vehicle control to the appropriate wells.
-
-
Tracer and Substrate Addition:
-
Prepare the NanoBRET™ Tracer and Nano-Glo® Substrate solution in Opti-MEM™ according to the manufacturer's instructions.
-
Add this solution to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for approximately 2 hours in the dark to allow the binding to reach equilibrium.
-
-
Luminescence Measurement:
-
Measure the luminescence signal using a luminometer equipped with two filters: one for the donor emission (~460nm) and one for the acceptor emission (>600nm).
-
-
Data Analysis:
-
Calculate the raw BRET ratio for each well by dividing the acceptor signal by the donor signal.
-
Normalize the BRET ratios to the vehicle control.
-
Plot the normalized BRET ratio as a function of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound required to displace 50% of the tracer from the target protein.
-
Conclusion
Measuring the direct engagement of this compound with its intracellular targets is crucial for understanding its mechanism of action and for the development of more effective cancer therapies. The Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay are powerful and complementary methods for confirming and quantifying this engagement in a physiologically relevant cellular context. While direct quantitative target engagement data for this compound is still emerging, the provided protocols offer a robust framework for researchers to generate this critical information for this compound and other kinase inhibitors. The available data on this compound's impact on downstream signaling pathways strongly supports its engagement with its intended targets in live cells.
References
- 1. This compound | C23H21N5O3S | CID 11282283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting MET kinase with the small-molecule inhibitor this compound induces cytotoxicity in primary myeloma cells and cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound has cytotoxic effects against NRAS- but not BRAF-mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monitoring drug–target interactions through target engagement-mediated amplification on arrays and in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
Application Notes: Immunohistochemical Analysis of Rad51 Expression in Amuvatinib-Treated Tumors
For Research Use Only. Not for use in diagnostic procedures.
Abstract
These application notes provide a comprehensive guide for the immunohistochemical (IHC) detection and quantification of Rad51 expression in tumor tissues following treatment with Amuvatinib. This compound is a multi-targeted tyrosine kinase inhibitor that has been shown to suppress the DNA repair protein Rad51, a critical component of the homologous recombination (HR) pathway.[1][2][3] Upregulation of Rad51 is a common feature in many malignancies, often correlating with therapeutic resistance and poor prognosis.[4][5] Therefore, assessing the in-situ effect of this compound on Rad51 expression is crucial for evaluating its pharmacodynamic activity and potential to sensitize tumors to DNA-damaging agents. This document outlines the underlying signaling pathways, a validated IHC protocol for formalin-fixed, paraffin-embedded (FFPE) tissues, and methods for quantitative analysis.
Introduction to this compound and Rad51
This compound is an oral, selective tyrosine kinase inhibitor targeting receptor tyrosine kinases such as c-MET, c-RET, c-KIT, and PDGFR.[1][3] In addition to its kinase inhibition, this compound has been identified as a suppressor of Rad51 protein expression.[1][3] Rad51 is an essential recombinase that mediates the strand exchange step in the homologous recombination (HR) pathway, a high-fidelity mechanism for repairing DNA double-strand breaks (DSBs).[4][6]
In many cancer cells, DNA repair pathways are dysregulated.[7] Elevated levels of Rad51 can confer resistance to DNA-damaging therapies like chemotherapy and radiation by efficiently repairing induced lesions.[2][8] By inhibiting Rad51, this compound can potentially compromise the tumor's DNA repair capacity, leading to synthetic lethality when combined with DNA-damaging agents.[2] Immunohistochemistry provides a powerful tool to visualize and quantify the reduction of nuclear Rad51 in tumor tissues, serving as a key biomarker for this compound's mechanism of action.
Signaling Pathway and Mechanism of Action
This compound exerts its anti-tumor effects through a dual mechanism. It inhibits pro-survival signaling cascades by blocking receptor tyrosine kinases and simultaneously impairs the DNA damage response by downregulating Rad51. This combined action can lead to increased tumor cell death and sensitization to other therapies.
Experimental Workflow
The overall process for assessing Rad51 expression in this compound-treated tumors involves several key stages, from in vivo treatment to final quantitative analysis. This workflow ensures reproducible and reliable data collection.
Quantitative Data Summary
Following the IHC protocol and quantitative analysis, data should be summarized to compare the effects of this compound treatment with the vehicle control. The table below provides an example of how to present these findings. A significant reduction in the Rad51 H-Score and the percentage of Rad51-positive nuclei is expected in the this compound-treated group.[2]
| Treatment Group | N | Mean Rad51 H-Score (± SEM) | Mean % Rad51-Positive Nuclei (± SEM) |
| Vehicle Control | 10 | 185 (± 15.2) | 75% (± 5.8) |
| This compound (50 mg/kg) | 10 | 65 (± 9.8) | 28% (± 4.1) |
| Table 1: Example of quantitative analysis of Rad51 nuclear expression in FFPE tumor sections from a xenograft model treated with this compound or vehicle control for 14 days. Data are representative. |
Detailed Experimental Protocols
Protocol 1: Immunohistochemistry for Rad51 in FFPE Tissues
This protocol is optimized for detecting human Rad51 in formalin-fixed, paraffin-embedded tumor sections.
A. Materials and Reagents
-
FFPE tumor sections (4-5 µm) on positively charged slides
-
Xylene and graded ethanol series (100%, 95%, 70%)
-
Deionized water (dH₂O)
-
Antigen Retrieval Buffer: 10 mM Sodium Citrate, pH 6.0
-
Wash Buffer: Tris-Buffered Saline with 0.05% Tween-20 (TBST)
-
Peroxidase Block: 3% Hydrogen Peroxide
-
Blocking Buffer: 5% Normal Goat Serum in TBST
-
Primary Antibody: Rabbit Monoclonal Anti-Rad51 antibody (e.g., Abcam EPR4030(3) or similar validated antibody)[9]
-
Secondary Antibody: HRP-conjugated Goat Anti-Rabbit IgG
-
Detection Reagent: DAB (3,3'-Diaminobenzidine) Chromogen Kit
-
Counterstain: Harris' Hematoxylin
-
Mounting Medium and Coverslips
B. Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes, 5 minutes each.
-
Rehydrate through graded ethanol: 100% (2x), 95%, 70%; 3 minutes each.
-
Rinse thoroughly in dH₂O.
-
-
Antigen Retrieval:
-
Pre-heat Antigen Retrieval Buffer in a pressure cooker or water bath to 95-100°C.
-
Immerse slides in the hot buffer and incubate for 20-30 minutes.[10]
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in dH₂O, then in TBST.
-
-
Staining Procedure:
-
Peroxidase Block: Incubate slides in 3% Hydrogen Peroxide for 10-15 minutes to quench endogenous peroxidase activity. Rinse with TBST.
-
Blocking: Apply Blocking Buffer and incubate for 1 hour at room temperature in a humidified chamber to block non-specific binding.
-
Primary Antibody: Dilute the anti-Rad51 antibody to its optimal concentration in Blocking Buffer. Drain blocking solution from slides and apply the primary antibody. Incubate overnight at 4°C.
-
Washing: Rinse slides with TBST (3 changes, 5 minutes each).
-
Secondary Antibody: Apply HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Rinse slides with TBST (3 changes, 5 minutes each).
-
Detection: Prepare DAB solution according to the manufacturer's instructions. Apply to slides and incubate for 2-10 minutes, or until desired brown staining intensity is observed.
-
Stop Reaction: Immediately rinse slides with dH₂O to stop the chromogenic reaction.
-
-
Counterstaining and Mounting:
-
Counterstain with Hematoxylin for 30-60 seconds.
-
"Blue" the stain by rinsing in running tap water.
-
Dehydrate slides through graded ethanol (70%, 95%, 100% (2x)), 2 minutes each.
-
Clear in Xylene (2 changes, 3 minutes each).
-
Apply mounting medium and place a coverslip.
-
Protocol 2: Quantitative Image Analysis
Quantification of Rad51 staining provides objective data on treatment efficacy. The H-Score method is a semi-quantitative approach that considers both the intensity and the percentage of positive cells.[11]
A. Image Acquisition
-
Scan the stained slides using a high-resolution whole slide scanner.
-
Select at least 5 representative high-power fields (HPFs) per tumor section, avoiding areas of necrosis or poor tissue quality.
B. H-Score Calculation
-
For each HPF, assess the staining intensity of tumor cell nuclei and categorize them as: 0 (no staining), 1+ (weak), 2+ (moderate), or 3+ (strong).[11]
-
Count the percentage of cells at each intensity level.
-
Calculate the H-Score using the following formula: H-Score = [1 × (% cells 1+) + 2 × (% cells 2+) + 3 × (% cells 3+)]
-
The final H-Score will range from 0 to 300.
-
Average the H-Scores from all HPFs for each tumor to get a final score.
C. Analysis of Rad51 Foci For a more functional assessment of homologous recombination, Rad51 forms discrete nuclear foci at sites of DNA damage.[12][13]
-
Using high-magnification digital images, identify tumor cell nuclei.
-
Count the number of distinct, punctate Rad51 foci within each nucleus.
-
A common threshold defines a "Rad51-High" cell as having ≥5 foci per nucleus.[12]
-
Quantify the percentage of geminin-positive (S/G2 phase) cells that are "Rad51-High" to assess the functional HR response.[11][12] This requires multiplex immunofluorescence or co-staining.
Interpretation of Results
-
Decreased Rad51 H-Score: A statistically significant reduction in the average Rad51 H-Score in the this compound-treated group compared to the vehicle control indicates successful target engagement and suppression of Rad51 protein expression.
-
Reduced Percentage of Positive Cells: A lower percentage of nuclei staining positive for Rad51 corroborates the H-Score data and demonstrates the penetrance of the drug's effect throughout the tumor.
-
Implications: These findings would support the hypothesis that this compound impairs the homologous recombination DNA repair pathway in the treated tumors. This provides a strong rationale for combining this compound with DNA-damaging agents like platinum-based chemotherapy or PARP inhibitors to enhance therapeutic efficacy.[2]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The receptor tyrosine kinase inhibitor this compound (MP470) sensitizes tumor cells to radio- and chemo-therapies in part by inhibiting homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C23H21N5O3S | CID 11282283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The Emerging Roles of Rad51 in Cancer and Its Potential as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. DNA Repair Pathways in Cancer Therapy and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. embopress.org [embopress.org]
- 10. Rad51 inhibition is an effective means of targeting DNA repair in glioma models and CD133+ tumor-derived cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RAD51/geminin/γH2AX immunohistochemical expression predicts platinum-based chemotherapy response in ovarian high-grade serous carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RAD51 Foci as a Biomarker Predictive of Platinum Chemotherapy Response in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting Amuvatinib solubility issues in DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Amuvatinib, with a specific focus on addressing solubility challenges in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the maximum recommended concentration of this compound in DMSO?
This compound is soluble in fresh, anhydrous DMSO at concentrations up to 90 mg/mL (201.11 mM), with more conservative sources suggesting 32 mg/mL (71.5 mM).[1] However, for practical laboratory use, starting with a stock solution in the range of 10-50 mM is common. Exceeding the solubility limit can lead to precipitation, especially during storage or upon further dilution.
Q2: My this compound solution in DMSO appears cloudy or has visible precipitate. What should I do?
Cloudiness or precipitation can occur for several reasons. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for this compound precipitation in DMSO.
-
DMSO Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[1][2] Water contamination will significantly decrease the solubility of this compound.[1] Always use fresh, anhydrous, research-grade DMSO from a sealed container.
-
Mechanical Agitation: Gentle warming of the solution to 37°C, combined with vortexing or sonication for several minutes, can often be sufficient to redissolve the compound.[3]
-
Concentration: If the precipitate does not dissolve, your solution may be oversaturated. It is recommended to prepare a new, more dilute stock solution.
Q3: After adding my this compound-DMSO stock to aqueous culture media or PBS, a precipitate forms. How can I prevent this?
This is a common issue known as "crashing out" and occurs because this compound is insoluble in water.[1][4] The DMSO helps dissolve it initially, but when the solution is diluted into an aqueous buffer, the DMSO concentration drops, and the compound can no longer stay in solution.[5][6]
Solutions:
-
Minimize Stock Volume: Prepare a more concentrated DMSO stock so you can add a smaller volume to your aqueous medium. This keeps the final DMSO percentage low (typically <0.5%) while achieving the desired final this compound concentration.
-
Rapid Mixing: When diluting, add the this compound-DMSO stock directly to the aqueous solution while vortexing or stirring vigorously to promote rapid dispersion and prevent localized high concentrations that encourage precipitation.
-
Intermediate Dilution: Consider a serial dilution approach. For example, first dilute the DMSO stock into a small volume of media containing serum (e.g., FBS), which can help stabilize the compound, before adding it to the final culture volume.
Q4: How should I store my this compound powder and DMSO stock solutions?
Proper storage is critical to maintaining the compound's integrity.
-
Powder: Store the solid form of this compound at -20°C for up to 3 years.[1][7]
-
DMSO Stock Solutions: For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to one year.[1] For short-term use, storage at -20°C for up to one month is acceptable.[1]
Q5: Can I repeatedly freeze and thaw my this compound stock solution?
It is strongly recommended to avoid multiple freeze-thaw cycles.[1] This practice can introduce moisture into the DMSO stock, leading to decreased solubility and potential degradation of the compound over time. Prepare single-use aliquots from your primary stock solution.
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Molecular Weight | 447.51 g/mol | [1] |
| Solubility in DMSO | 32 - 90 mg/mL (71.5 - 201.11 mM) | [1] |
| Solubility in Water | Insoluble | [1][4] |
| Solubility in Ethanol | Insoluble | [1][4] |
| Storage (Powder) | 3 years at -20°C | [1][7] |
| Storage (in DMSO) | 1 year at -80°C; 1 month at -20°C | [1] |
| IC₅₀: c-Kit | 10 nM | [1][4] |
| IC₅₀: PDGFRα | 40 nM | [1][4] |
| IC₅₀: Flt3 | 81 nM | [1][4] |
Experimental Protocols
Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 447.51 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance and vortex mixer
Procedure:
-
Calculation: To prepare 1 mL of a 50 mM stock solution, calculate the required mass of this compound:
-
Mass (mg) = (50 mmol/L) * (1 L / 1000 mL) * (447.51 g/mol ) * (1000 mg/g) * 1 mL = 22.38 mg
-
-
Weighing: Carefully weigh out approximately 22.38 mg of this compound powder and place it into a sterile vial.
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Cap the vial tightly and vortex thoroughly for 2-5 minutes. If dissolution is slow, gently warm the vial to 37°C and continue vortexing.[3] Visually inspect the solution to ensure no solid particles remain.
-
Aliquoting and Storage: Once fully dissolved, dispense the stock solution into single-use, sterile aliquots (e.g., 20 µL) in cryovials. Store immediately at -80°C.
Protocol 2: Cell Viability Assay (Example)
Objective: To determine the effect of this compound on the proliferation of a cancer cell line (e.g., A549).
Procedure:
-
Cell Plating: Plate cells (e.g., 2,000 to 10,000 cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.[1]
-
Compound Dilution: Thaw a single aliquot of your this compound-DMSO stock solution. Perform a serial dilution in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 25 µM). Remember to prepare a vehicle control using the same final concentration of DMSO as the highest this compound dose.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various this compound dilutions (or vehicle control).
-
Incubation: Incubate the plate for the desired time period (e.g., 48-72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as an MTT, SRB, or CellTiter-Glo® assay, following the manufacturer's instructions.
This compound Mechanism of Action
This compound is a multi-targeted tyrosine kinase inhibitor that also suppresses DNA damage repair.[1][8][9] It primarily targets key signaling pathways involved in cell proliferation, survival, and angiogenesis by inhibiting receptor tyrosine kinases (RTKs) such as c-Kit, PDGFRα, Flt3, and MET.[1][8][10] This inhibition blocks downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways.[10]
Caption: this compound inhibits multiple RTKs and Rad51 to block key signaling pathways.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mybiosource.com [mybiosource.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Targeting MET kinase with the small-molecule inhibitor this compound induces cytotoxicity in primary myeloma cells and cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Amuvatinib Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Amuvatinib in in vitro studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to inform your experimental design and ensure optimal results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an orally bioavailable, multi-targeted tyrosine kinase inhibitor. Its principal targets include c-MET, c-KIT, platelet-derived growth factor receptor alpha (PDGFRα), and FMS-like tyrosine kinase 3 (FLT3).[1] By competitively binding to the ATP-binding sites of these kinases, this compound inhibits their phosphorylation and activation, thereby blocking downstream signaling pathways involved in cell proliferation, survival, and migration. Additionally, this compound has been shown to suppress the DNA repair protein Rad51.[1]
Q2: What is a typical starting concentration range for this compound in in vitro experiments?
A2: Based on published studies, a starting concentration range of 1 µM to 10 µM is recommended for initial in vitro experiments. The optimal concentration is highly dependent on the cell line and the specific biological question being investigated. For some sensitive cell lines, IC50 values can be in the low micromolar range, while for others, higher concentrations (up to 25 µM) may be necessary to observe a significant effect.[2][3] It is always advisable to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[2] For in vitro experiments, it is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it to the desired final concentration in your cell culture medium. Due to stability constraints, it is best to prepare fresh dilutions of this compound for each experiment.[3]
Q4: I am not observing the expected inhibitory effect. What could be the reason?
A4: Several factors could contribute to a lack of efficacy. Please refer to the troubleshooting guide below for a detailed breakdown of potential issues and solutions. Common reasons include suboptimal concentration, degradation of the compound, or low expression of the target kinases in your cell line.
Q5: Are there any known off-target effects of this compound?
A5: As a multi-targeted kinase inhibitor, this compound is designed to act on several kinases. While its primary targets are well-defined, the possibility of off-target effects on other kinases or cellular processes cannot be entirely ruled out, especially at higher concentrations. It is crucial to include appropriate controls in your experiments to validate that the observed effects are due to the inhibition of the intended targets. For instance, using a cell line with low or no expression of the target kinase can serve as a negative control.[3]
Data Presentation
This compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| LNCaP | Prostate Cancer | ~4 | [1] |
| PC-3 | Prostate Cancer | ~8 | [1] |
| OVCAR-3 | Ovarian Cancer | 0.9 - 7.86 | [2] |
| A549 | Lung Cancer | 0.9 - 7.86 | [2] |
| NCI-H647 | Lung Cancer | 0.9 - 7.86 | [2] |
| DMS-153 | Small Cell Lung Cancer | 0.9 - 7.86 | [2] |
| DMS-114 | Small Cell Lung Cancer | 0.9 - 7.86 | [2] |
| MiaPaCa-2 | Pancreatic Cancer | 1.6 - 3.0 | [2] |
| PANC-1 | Pancreatic Cancer | 1.6 - 3.0 | [2] |
| GIST882 | Gastrointestinal Stromal Tumor | 1.6 - 3.0 | [2] |
| U266 | Multiple Myeloma | Not explicitly defined as IC50, but significant growth inhibition observed at 3-5 µM | [3] |
Effective Concentrations of this compound in U266 Myeloma Cells
| Biological Effect | This compound Concentration (µM) | Incubation Time | Citation |
| Inhibition of MET, AKT, and ERK phosphorylation | 5, 10, 25 | 15 min (HGF stimulated) | [3] |
| G1 Cell Cycle Arrest | 3, 5 | 48 and 72 hours | [3] |
| Induction of Apoptosis | 25 | 24, 48, and 72 hours | [3] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of this compound.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from your stock solution. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the this compound concentration to determine the IC50 value.
Western Blot for Phosphorylated Proteins
This protocol outlines the detection of phosphorylated target proteins of this compound.
Materials:
-
This compound
-
Cell lysis buffer supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Plate cells and treat with the desired concentrations of this compound for the appropriate duration. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. Use antibodies specific to the phosphorylated forms of target proteins (e.g., p-MET, p-AKT, p-ERK) and their total protein counterparts on separate blots or after stripping.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on cell cycle distribution.
Materials:
-
This compound
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with this compound at the desired concentrations for the chosen time period.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix the cells for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low efficacy of this compound | - Suboptimal concentration.- this compound degradation.- Low expression of target kinases in the cell line.- High serum concentration in the medium (serum proteins can bind to the drug). | - Perform a dose-response curve to determine the optimal concentration.- Prepare fresh this compound dilutions for each experiment.- Confirm the expression of target kinases (e.g., c-MET, c-KIT) in your cell line by Western blot or qPCR.- Consider reducing the serum concentration during treatment, if compatible with your cell line's health. |
| High background in Western blots for phospho-proteins | - Inappropriate blocking buffer.- Non-specific antibody binding. | - Use 5% BSA in TBST for blocking instead of milk, as milk contains phosphoproteins.- Optimize primary and secondary antibody concentrations and incubation times.- Ensure adequate washing steps. |
| Inconsistent results between experiments | - Variation in cell density at the time of treatment.- Inconsistent this compound concentration.- Variation in incubation times. | - Ensure consistent cell seeding density and confluency.- Prepare this compound dilutions accurately and consistently.- Standardize all incubation times. |
| Cell death in control (DMSO-treated) group | - High concentration of DMSO. | - Ensure the final DMSO concentration in the culture medium does not exceed 0.1-0.5%, as higher concentrations can be toxic to some cell lines. |
Visualizations
Caption: this compound signaling pathway inhibition.
Caption: General experimental workflow for in vitro studies.
Caption: Logical troubleshooting flow for this compound experiments.
References
Amuvatinib off-target effects in kinase profiling assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of amuvatinib in kinase profiling assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary and known off-targets of this compound?
A1: this compound is a multi-targeted tyrosine kinase inhibitor. Its primary targets include c-MET, RET, c-KIT, Platelet-Derived Growth Factor Receptor Alpha (PDGFRα), and FMS-like Tyrosine Kinase 3 (FLT3).[1][2][3] In addition to these, this compound is known to inhibit the DNA repair protein Rad51.[1][3] Kinase profiling studies have also identified other off-target kinases that may be inhibited by this compound, often at higher concentrations than its primary targets.
Q2: My kinase profiling assay shows inhibition of kinases not listed as primary targets. Is this expected?
A2: Yes, this is not unexpected. Most small-molecule kinase inhibitors targeting the highly conserved ATP-binding site can interact with multiple kinases.[4] this compound has been shown to affect other signaling molecules like Axl, AKT, and ERK in cellular contexts, which could be a result of direct off-target inhibition or downstream effects of primary target inhibition.[2][5] It is crucial to determine if the observed inhibition is a direct off-target effect or an indirect cellular response.
Q3: How can I distinguish between a true off-target effect and an experimental artifact in my assay?
A3: To validate a potential off-target effect, consider the following:
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Dose-Response Curve: Generate a full dose-response curve for the putative off-target kinase to determine the IC50 value. A classic sigmoidal curve suggests a specific interaction.
-
Orthogonal Assays: Use a different assay format to confirm the finding.[6] For example, if you initially used a luminescence-based assay (e.g., Kinase-Glo®), try a fluorescence polarization or TR-FRET-based assay.[7][8]
-
Control Compounds: Include a structurally unrelated inhibitor for the same off-target kinase as a positive control.
-
ATP Concentration: Perform the assay at both low (Km for ATP) and physiological (1-2 mM) ATP concentrations.[9] True ATP-competitive inhibitors will show a rightward shift in their IC50 values at higher ATP concentrations.
Q4: What is the impact of this compound's inhibition of Rad51 in a kinase profiling assay?
A4: Rad51 is not a kinase but a recombinase essential for DNA homologous recombination repair.[1] Standard kinase profiling assays measure the transfer of a phosphate group from ATP to a substrate, so they will not directly detect the inhibition of Rad51. If you are interested in this specific activity, you would need to employ a different type of assay, such as a DNA strand exchange assay or monitor the formation of Rad51 foci in cells.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | 1. Pipetting errors, especially with small volumes.[10]2. Inconsistent mixing of reagents.3. Edge effects on the microplate.4. Reagent instability. | 1. Use calibrated pipettes; for inhibitors, prepare serial dilutions in larger volumes before aliquoting to the plate.[10]2. Ensure thorough mixing after each reagent addition.3. Avoid using the outer wells of the plate or fill them with buffer/media.4. Prepare fresh reagents and avoid multiple freeze-thaw cycles.[11] |
| No inhibition observed for positive control inhibitor | 1. Inactive inhibitor (degradation).2. Incorrect kinase or substrate used.3. Assay conditions are not optimal for the control inhibitor. | 1. Use a fresh, validated stock of the control inhibitor.2. Verify the identity and activity of the kinase and substrate.3. Check the literature for the optimal buffer and cofactor conditions for your control inhibitor and kinase pair. |
| This compound shows inhibition across most kinases in the panel | 1. High concentration of this compound leading to non-specific inhibition.2. Compound precipitation or aggregation at high concentrations.3. Assay interference (e.g., inhibition of the reporter enzyme like luciferase).[6] | 1. Test a wider and lower range of this compound concentrations to determine the specific IC50 for each kinase.2. Check the solubility of this compound in your assay buffer. Consider adding a low percentage of DMSO.3. Run a counterscreen against the detection system (e.g., luciferase-only reaction) to identify assay interference.[6] |
| IC50 value for a primary target is much higher than published values | 1. High concentration of ATP in the assay.[9]2. Inactive or partially active kinase enzyme.3. Incorrect substrate or suboptimal substrate concentration.4. Incorrect buffer components (pH, salt concentration). | 1. This compound is an ATP-competitive inhibitor. Lower the ATP concentration (ideally at or below the Km for the specific kinase) to increase apparent potency.[9]2. Check the activity of your kinase enzyme batch.3. Ensure you are using the preferred substrate and that its concentration is appropriate (often near its Km).4. Verify that the assay buffer conditions are optimal for the specific kinase. |
This compound Kinase Selectivity Profile
The following table summarizes the inhibitory activity of this compound against its primary targets and selected off-targets. IC50 values can vary based on experimental conditions (e.g., ATP concentration).
| Kinase Target | IC50 (nM) | Target Type | Reference(s) |
| c-Kit | 10 | Primary | [3] |
| PDGFRα | 40 | Primary | [3] |
| Flt3 | 81 | Primary | [3] |
| c-MET | ~5000 | Primary | [2] |
| RET | Not specified | Primary | [1][2] |
| Axl | Not specified | Off-Target | [5] |
Note: IC50 values are highly dependent on the specific assay conditions. The value for c-MET is derived from cellular assays and may differ from biochemical assay results.
Detailed Experimental Protocol: In Vitro Kinase Profiling Assay
This protocol describes a generic, luminescence-based in vitro kinase assay to determine the IC50 of this compound against a panel of kinases. This method quantifies kinase activity by measuring the amount of ATP remaining after the kinase reaction.
Materials:
-
Recombinant Kinases (e.g., c-MET, AXL, SRC)
-
Kinase-specific substrates (peptides or proteins)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)[11]
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (or similar, such as Kinase-Glo® Plus)
-
White, opaque 96-well or 384-well microplates
-
Multichannel pipettes or automated liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of this compound. For a 10-point curve, you might start with a 100 µM solution and perform 1:3 serial dilutions in kinase buffer containing DMSO to maintain a constant final DMSO concentration across all wells (e.g., 1%).
-
Include "DMSO only" wells as a "no inhibition" (100% activity) control and wells without kinase as a "maximum inhibition" (0% activity) control.
-
-
Kinase Reaction:
-
Add 5 µL of the diluted this compound or control solution to the appropriate wells of the microplate.
-
Prepare the kinase/substrate master mix. In kinase buffer, combine the kinase and its specific substrate to achieve the desired final concentration. The optimal concentration for each should be determined empirically but is often near their respective Km values.[12]
-
Add 10 µL of the kinase/substrate mix to each well.
-
Pre-incubate the plate at room temperature for 15-20 minutes to allow the inhibitor to bind to the kinase.
-
-
Initiation of Reaction:
-
Prepare the ATP solution in kinase buffer. The final ATP concentration should ideally be close to the Km of the specific kinase being tested.[9]
-
Add 10 µL of the ATP solution to all wells to start the reaction. The total reaction volume is now 25 µL.
-
Incubate the plate at room temperature for the predetermined optimal reaction time (e.g., 60 minutes). This time should be within the linear range of the reaction.
-
-
Signal Detection (using ADP-Glo™ as an example):
-
Add 25 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase into ATP and provides the luciferase and luciferin to produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes to stabilize the signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
The amount of light generated is directly proportional to the kinase activity.
-
Normalize the data using the "no inhibition" (100% activity) and "maximum inhibition" (0% activity) controls.
-
Plot the normalized percent inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Workflow for an in vitro luminescence-based kinase assay.
Caption: this compound inhibits RTKs, affecting downstream signaling.
Caption: Troubleshooting high IC50 values in kinase assays.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Targeting MET kinase with the small-molecule inhibitor this compound induces cytotoxicity in primary myeloma cells and cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound has cytotoxic effects against NRAS- but not BRAF-mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Biochemical Kinase Assays | Thermo Fisher Scientific - FR [thermofisher.com]
- 9. Activity-based kinase profiling of approved tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.com.br [promega.com.br]
Reducing background in Amuvatinib western blot experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Amuvatinib Western blot experiments and minimize background for clearer, more reliable results.
FAQs and Troubleshooting Guides
High background in Western blotting can obscure the detection of your target protein, leading to difficulties in data interpretation. Below are common issues and solutions specifically tailored for experiments involving this compound.
Q1: What are the common causes of high background in my this compound Western blot?
High background in Western blotting can manifest as a uniform dark haze across the membrane or as multiple non-specific bands.[1]
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Uniform High Background: This is often due to issues with blocking, antibody concentrations, or washing steps.
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Non-Specific Bands: This may indicate problems with the sample preparation, antibody specificity, or insufficient blocking.
Q2: I'm observing a high, uniform background on my blot. How can I reduce it?
A uniform background can be tackled by optimizing several key steps in your protocol:
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Blocking: Insufficient blocking is a primary cause of high background.[1][2] Ensure your blocking agent is appropriate and used at an optimal concentration and duration.
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Antibody Concentration: Excessively high concentrations of primary or secondary antibodies can lead to non-specific binding.
-
Washing: Inadequate washing will not effectively remove unbound antibodies, contributing to background noise.[2]
Troubleshooting Steps for Uniform High Background:
| Parameter | Recommendation |
| Blocking Buffer | Try switching between 5% non-fat dry milk and 5% Bovine Serum Albumin (BSA) in TBST. For phosphorylated targets of this compound (e.g., phospho-c-MET), BSA is generally preferred as milk contains phosphoproteins.[1][2] |
| Blocking Duration | Increase blocking time to 1-2 hours at room temperature or overnight at 4°C with gentle agitation. |
| Primary Antibody Dilution | Titrate your primary antibody to determine the optimal concentration. Start with the manufacturer's recommended dilution and test a range of higher dilutions (e.g., 1:1000, 1:2000, 1:5000). |
| Secondary Antibody Dilution | Similarly, optimize the secondary antibody concentration. A common starting range is 1:5000 to 1:20,000. |
| Washing Steps | Increase the number and duration of washes. For example, perform 3-5 washes of 5-10 minutes each with an increased volume of wash buffer (TBST). |
| Membrane Choice | If using a PVDF membrane, consider switching to a nitrocellulose membrane, as they can sometimes yield lower background.[1] |
Q3: I am seeing multiple non-specific bands in my this compound Western blot. What could be the cause and how do I fix it?
Non-specific bands can be frustrating, but can often be resolved with the following adjustments:
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Sample Preparation: Ensure that your cell or tissue lysates are fresh and have been prepared with protease and phosphatase inhibitors to prevent protein degradation.
-
Antibody Specificity: Verify the specificity of your primary antibody for the target protein (e.g., c-MET, RAD51).
-
Blocking Conditions: As with uniform background, optimizing your blocking protocol is crucial.
Troubleshooting Steps for Non-Specific Bands:
| Parameter | Recommendation |
| Lysate Preparation | Always use fresh lysates. Include a protease and phosphatase inhibitor cocktail in your lysis buffer. |
| Antibody Incubation | Decrease the incubation time for the primary antibody or perform the incubation at 4°C overnight. |
| Secondary Antibody Control | Run a control lane with only the secondary antibody to ensure it is not binding non-specifically. |
| Blocking Buffer Additives | Adding a small amount of Tween 20 (0.05-0.1%) to your blocking buffer can help reduce non-specific binding. |
| Protein Loading Amount | Reduce the total amount of protein loaded per lane to 20-30 µg. |
Experimental Protocols
Below are detailed methodologies for key experiments.
General Western Blot Protocol for this compound-Treated Cells
This protocol provides a general framework. Optimization of specific steps is highly recommended.
-
Sample Preparation (Cell Lysates):
-
Culture cells to the desired confluency and treat with this compound at the desired concentrations and time points.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer (or another suitable lysis buffer) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.
-
Load samples onto a polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-c-MET, anti-RAD51) diluted in blocking buffer overnight at 4°C with gentle agitation. Refer to the table below for suggested dilution ranges.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Quantitative Data Summary
The following tables provide recommended starting concentrations and ranges for key reagents. These should be optimized for your specific experimental conditions.
Table 1: Recommended Antibody Dilution Ranges
| Antibody Type | Starting Dilution | Optimization Range |
| Primary Antibody (Polyclonal) | 1:1000 | 1:500 - 1:5000 |
| Primary Antibody (Monoclonal) | 1:2000 | 1:1000 - 1:10000 |
| Secondary Antibody (HRP-conjugated) | 1:5000 | 1:2000 - 1:20000 |
Table 2: Blocking Buffer Recommendations
| Blocking Agent | Concentration | Buffer | Recommended for |
| Non-fat Dry Milk | 3-5% (w/v) | TBST or PBST | General purpose |
| Bovine Serum Albumin (BSA) | 3-5% (w/v) | TBST | Phosphorylated proteins |
Visualizations
This compound Western Blot Workflow
Caption: A workflow diagram illustrating the key steps in a Western blot experiment with this compound.
This compound Signaling Pathway Inhibition
This compound is a multi-targeted tyrosine kinase inhibitor.[3] It primarily targets receptor tyrosine kinases like c-MET, c-KIT, PDGFR, and FLT3, and also suppresses the DNA repair protein RAD51.[3] The diagram below illustrates its inhibitory action on the c-MET and RAD51 pathways.
Caption: this compound inhibits c-MET signaling and RAD51-mediated DNA repair.
References
Technical Support Center: Overcoming Variability in Amuvatinib Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome variability in cell-based assays involving Amuvatinib.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound (formerly MP470) is an orally bioavailable, multi-targeted tyrosine kinase inhibitor. Its primary targets include c-MET, c-RET, c-KIT (both wild-type and mutant forms), Platelet-Derived Growth Factor Receptor (PDGFR), and FMS-like Tyrosine Kinase 3 (FLT3)[1][2]. Additionally, this compound has been shown to suppress the DNA repair protein RAD51, which is involved in homologous recombination[3].
Q2: What are the common causes of variability in this compound cell-based assays?
Variability in this compound cell-based assays can arise from several factors:
-
Cell Line Integrity and Culture Conditions: Inconsistent cell passage number, cell density at the time of treatment, and mycoplasma contamination can significantly impact results.
-
This compound Preparation and Storage: Improper dissolution or storage of this compound can lead to variations in its effective concentration.
-
Assay Protocol Execution: Minor deviations in incubation times, reagent concentrations, and washing steps can introduce variability.
-
Multi-Targeting Nature of this compound: this compound's activity against multiple kinases can lead to complex downstream signaling effects, including paradoxical pathway activation, which may vary between cell lines.
-
Off-Target Effects: Like many kinase inhibitors, this compound may have off-target effects that contribute to unexpected results[4].
Q3: How should I prepare this compound for cell-based assays to ensure consistency?
For consistent results, this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM)[5][6]. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C. When preparing working solutions, dilute the stock in pre-warmed cell culture medium to the final desired concentration immediately before adding to the cells. Ensure the final DMSO concentration in the culture medium is consistent across all wells and does not exceed a level that affects cell viability (typically ≤ 0.1%).
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values for this compound in Cell Viability Assays
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Cell Passage Number | Maintain a consistent and low passage number for your cell line. High passage numbers can lead to genetic drift and altered drug sensitivity. |
| Seeding Density | Optimize and standardize the cell seeding density. Overly confluent or sparse cultures can respond differently to treatment. |
| Inconsistent Drug Preparation | Prepare fresh dilutions of this compound from a single-use aliquot of the stock solution for each experiment. Ensure thorough mixing. |
| Assay Incubation Time | Use a consistent incubation time for drug treatment. A 72-hour incubation is common for assessing growth inhibition[7]. |
| Edge Effects in Microplates | To minimize evaporation, do not use the outer wells of the microplate for experimental samples. Instead, fill them with sterile PBS or media. |
| Serum Concentration | Serum proteins can bind to drugs, reducing their effective concentration. Use a consistent serum concentration across all experiments. |
Issue 2: Unexpected Results in Western Blot Analysis (e.g., Phospho-ERK Increase)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Paradoxical Pathway Activation | Some kinase inhibitors can paradoxically activate certain signaling pathways (e.g., the RAF/MEK/ERK pathway) in specific cellular contexts[8][9][10]. This can occur through feedback loops or by promoting dimerization of kinase monomers. To investigate this, perform a time-course and dose-response experiment to observe the dynamics of ERK phosphorylation. Consider using a MEK inhibitor as a control to confirm pathway dependency. |
| Off-Target Effects | This compound's inhibition of multiple kinases can lead to complex signaling crosstalk. To confirm that the observed effect is on-target, consider using a more selective inhibitor for the target of interest as a control, or use siRNA to knockdown the target protein. |
| Cellular Context | The signaling response to this compound can be highly dependent on the genetic background of the cell line (e.g., the presence of activating mutations in RAS or other kinases)[7][11]. Ensure you are using the appropriate cell line model for your research question. |
| Antibody Specificity | Ensure the primary antibody is specific for the phosphorylated form of the protein of interest. Use appropriate positive and negative controls. |
Data Presentation
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutations | This compound IC50 (µM) | Reference |
| U266 | Multiple Myeloma | High HGF expression | ~7 (72h) | [1] |
| RPMI-8226/S | Multiple Myeloma | Low MET/HGF expression | >25 (48h) | [1] |
| NB7 | Neuroblastoma | - | 0.028 | [12] |
| Hs-746T | Stomach Cancer | - | 0.046 | [12] |
| A3-KAW | B-cell Lymphoma | - | 0.112 | [12] |
| KU812 | Chronic Myeloid Leukemia | - | 0.172 | [12] |
| WM1366 | Melanoma | NRAS mutant | ~3 (72h) | [13] |
| BRAF-mutant Melanoma Cell Lines | Melanoma | BRAF mutant | No significant effect | [11][13] |
| LNCaP | Prostate Cancer | - | ~4 (4 days) | [14] |
| PC-3 | Prostate Cancer | - | ~8 (4 days) | [14] |
Note: IC50 values can vary depending on the assay conditions and duration of treatment. The data presented here is for comparative purposes.
Experimental Protocols
Protocol 1: Cell Viability (SRB) Assay
This protocol is adapted from a general Sulforhodamine B (SRB) assay protocol and is suitable for assessing the effect of this compound on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blotting for Phosphorylated and Total Kinase Levels
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% (w/v) non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., rabbit anti-phospho-MET, rabbit anti-total-MET, rabbit anti-phospho-AKT, rabbit anti-total-AKT, rabbit anti-phospho-ERK1/2, rabbit anti-total-ERK1/2, or rabbit anti-GAPDH) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels and the loading control.
Protocol 3: RAD51 Foci Formation Assay (Immunofluorescence)
-
Cell Culture and Treatment: Seed cells on glass coverslips in a multi-well plate. Treat with this compound for the desired time. In some experiments, it may be necessary to induce DNA damage with an agent like ionizing radiation or a chemotherapeutic drug.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.5% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 5% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against RAD51 overnight at 4°C.
-
Secondary Antibody Incubation: After washing, incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of RAD51 foci per nucleus. A cell is often considered positive for RAD51 foci if it has a certain threshold of foci (e.g., >5)[15][16].
Visualizations
Caption: this compound inhibits c-MET signaling and RAD51 expression.
References
- 1. Targeting MET kinase with the small-molecule inhibitor this compound induces cytotoxicity in primary myeloma cells and cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. βIII-tubulin suppression enhances the activity of this compound to inhibit cell proliferation in c-Met positive non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound hydrochloride - Immunomart [immunomart.com]
- 6. mybiosource.com [mybiosource.com]
- 7. This compound has cytotoxic effects against NRAS- but not BRAF-mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reactome | Paradoxical activation of RAF signaling by kinase inactive BRAF [reactome.org]
- 10. pnas.org [pnas.org]
- 11. This compound has cytotoxic effects against NRAS-mutant melanoma but not BRAF-mutant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. icm.unicancer.fr [icm.unicancer.fr]
- 16. RAD51 Foci as a Biomarker Predictive of Platinum Chemotherapy Response in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Managing Amuvatinib-induced cytotoxicity in long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing Amuvatinib-induced cytotoxicity in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an orally bioavailable, multi-targeted tyrosine kinase inhibitor. It primarily functions by competitively binding to the ATP-binding sites of several receptor tyrosine kinases, including c-MET, c-RET, c-KIT, Platelet-Derived Growth Factor Receptor (PDGFR), and FMS-like tyrosine kinase 3 (FLT3). This inhibition blocks downstream signaling pathways involved in cell survival, proliferation, and migration. Additionally, this compound has been shown to suppress the DNA repair protein Rad51, which can sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation.
Q2: What are the typical cytotoxic effects of this compound observed in vitro?
A2: this compound induces time- and dose-dependent cytotoxicity in sensitive cancer cell lines. This is primarily characterized by growth inhibition, cell cycle arrest, and induction of apoptosis. For example, in the U266 myeloma cell line, treatment with 25 μM this compound resulted in 28%, 40%, and 55% cell death at 24, 48, and 72 hours, respectively. The cytotoxic effects are often associated with the inhibition of key survival signaling pathways such as the PI3K/AKT and MAPK/ERK pathways.
Q3: How can I manage this compound-induced cytotoxicity in my long-term cell culture experiments?
A3: Managing cytotoxicity is crucial for the success of long-term experiments. Two primary strategies can be employed:
-
Intermittent Dosing: Instead of continuous exposure, an intermittent or "pulse-dose" schedule can be implemented. This involves treating the cells with this compound for a defined period, followed by a "drug holiday" in a drug-free medium. This approach can allow cells to recover from the acute cytotoxic effects while still benefiting from the drug's activity.
-
Developing this compound-Resistant Cell Lines: For experiments requiring continuous long-term exposure, generating a cell line with acquired resistance to this compound is a viable strategy. This is achieved by gradually exposing the parental cell line to increasing concentrations of the drug over an extended period.
Q4: What are the key signaling pathways affected by this compound that I should monitor?
A4: The primary signaling pathways to monitor are those directly downstream of the targeted receptor tyrosine kinases. Key pathways include:
-
c-MET Signaling: Inhibition of c-MET leads to the downregulation of downstream effectors like AKT and ERK.
-
PI3K/AKT/mTOR Pathway: This is a critical survival pathway, and its inhibition by this compound can lead to apoptosis.
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RAS/RAF/MEK/ERK (MAPK) Pathway: Inhibition of this pathway is associated with reduced cell proliferation.
-
DNA Damage Response: Given this compound's effect on Rad51, assessing markers of DNA damage and repair can be informative, especially in combination therapy studies.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Excessive cell death in long-term culture | Continuous high-dose this compound treatment is overly toxic. | 1. Implement an intermittent dosing schedule: See the detailed protocol below. Start with a 48-hour treatment followed by a 48-hour recovery period in a drug-free medium. Adjust the "on" and "off" periods based on cell viability. 2. Reduce this compound concentration: Titrate the drug to a lower, less cytotoxic concentration that still achieves the desired biological effect over a longer period. 3. Develop a resistant cell line: If continuous exposure is necessary, follow the protocol for generating an this compound-resistant cell line. |
| Loss of this compound efficacy over time | The development of acquired resistance in the cell population. | 1. Verify target engagement: Confirm that this compound is still inhibiting its target kinases (e.g., by checking the phosphorylation status of c-MET, AKT, ERK). 2. Increase this compound concentration: If a resistant population has emerged, a higher concentration of the drug may be required to achieve the same level of inhibition. 3. Consider combination therapy: Combine this compound with another agent that targets a different signaling pathway to overcome resistance. |
| Inconsistent results between experiments | 1. Variability in cell health and passage number. 2. Inconsistent drug preparation and storage. 3. Cell line heterogeneity. | 1. Standardize cell culture practices: Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before starting experiments. 2. Follow consistent drug handling procedures: Prepare fresh this compound stock solutions regularly and store them appropriately, protected from light and at the recommended temperature. 3. Perform single-cell cloning: To ensure a homogenous starting population, consider single-cell cloning of your parental cell line. |
Quantitative Data Summary
Table 1: this compound-induced Cytotoxicity in U266 Myeloma Cells
| Treatment Duration | % Cell Death (at 25 µM this compound) |
| 24 hours | 28% |
| 48 hours | 40% |
| 72 hours | 55% |
| Data from a study on the effects of this compound on a high HGF-expressing myeloma cell line. |
Table 2: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| U266 | Myeloma | ~5 |
| H1299 | Lung Carcinoma | Not specified, effective at low µM |
| NRAS-mutant Melanoma | Melanoma | Growth inhibition at 3 µM |
| BRAF-mutant Melanoma | Melanoma | Less sensitive |
| (Note: IC50 values can vary depending on the assay and experimental conditions.) |
Experimental Protocols
Protocol 1: Generating an this compound-Resistant Cell Line
This protocol describes a stepwise method for developing an this compound-resistant cancer cell line.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (powder or stock solution)
-
Cell culture flasks/plates
-
Standard cell culture equipment (incubator, centrifuge, etc.)
-
Cell viability assay (e.g., MTT, CellTiter-Glo)
Methodology:
-
Determine the initial IC20-IC30:
-
Perform a dose-response experiment with the parental cell line to determine the concentration of this compound that inhibits cell growth by 20-30% (IC20-IC30) over a 48-72 hour period.
-
-
Initial Exposure:
-
Culture the parental cells in a medium containing the determined IC20-IC30 of this compound.
-
Maintain the cells in this concentration, changing the medium with fresh this compound every 2-3 days.
-
-
Monitor and Passage:
-
Closely monitor the cells for signs of recovery (i.e., increased confluence and normal morphology). Initially, a significant number of cells may die.
-
Once the cells reach ~80% confluence, passage them into a new flask with the same concentration of this compound.
-
-
Dose Escalation:
-
After the cells have stabilized and are growing consistently at the initial concentration for at least 2-3 passages, increase the this compound concentration by a factor of 1.5 to 2.
-
Repeat the monitoring and passaging process. Expect another initial period of increased cell death.
-
-
Iterative Process:
-
Continue this process of stepwise dose escalation. Be patient, as this process can take several months.
-
Cryopreserve cells at each successful new concentration level as a backup.
-
-
Characterization of Resistant Line:
-
Once the cells can tolerate a significantly higher concentration of this compound (e.g., 5-10 fold higher than the parental IC50), perform a dose-response assay on both the parental and the newly generated resistant line to quantify the fold-resistance.
-
Further characterize the resistant line by examining the expression and phosphorylation status of this compound's target proteins.
-
Protocol 2: Intermittent Dosing of this compound in Long-Term Culture
This protocol provides a framework for applying this compound in an intermittent or pulse-dose fashion.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Cell culture flasks/plates
-
Standard cell culture equipment
Methodology:
-
Determine the Pulse-Dose Concentration:
-
Based on short-term cytotoxicity assays, determine a concentration of this compound that induces a significant biological effect (e.g., IC50 or higher) within a 24-48 hour treatment window.
-
-
Initial "On" Phase (Treatment):
-
Seed the cells and allow them to adhere and enter the logarithmic growth phase.
-
Treat the cells with the determined pulse-dose concentration of this compound for a defined period (e.g., 24 or 48 hours).
-
-
"Off" Phase (Recovery):
-
After the treatment period, aspirate the this compound-containing medium.
-
Wash the cells gently with sterile PBS.
-
Add fresh, drug-free complete medium to the cells.
-
Allow the cells to recover for a defined period (e.g., 24, 48, or 72 hours).
-
-
Subsequent Cycles:
-
Repeat the "on" and "off" cycles for the desired duration of the long-term experiment.
-
Monitor cell viability and the desired experimental endpoints throughout the process.
-
-
Optimization:
-
The duration of the "on" and "off" phases, as well as the this compound concentration, may need to be optimized for your specific cell line and experimental goals. Start with a 1:1 ratio of treatment to recovery time and adjust as needed.
-
Visualizations
Caption: this compound's mechanism of action.
Caption: Workflow for generating a resistant cell line.
Caption: Logic of an intermittent dosing schedule.
Navigating Amuvatinib Experiments: A Technical Support Guide
For researchers and drug development professionals working with Amuvatinib (MP-470), unexpected experimental results can be a source of both frustration and novel discovery. This technical support center provides troubleshooting guidance and frequently asked questions to help interpret these outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an orally bioavailable, multi-targeted tyrosine kinase inhibitor. Its primary targets include c-MET, c-RET, and mutated forms of c-KIT, platelet-derived growth factor receptor (PDGFR), and FMS-like tyrosine kinase 3 (FLT3). Additionally, this compound has been shown to suppress the DNA repair protein RAD51, which can sensitize cancer cells to DNA-damaging agents.[1][2][3]
Q2: My cells are showing lower than expected sensitivity to this compound. What are the possible reasons?
Several factors could contribute to reduced sensitivity:
-
Intrinsic Resistance: The cell line may not harbor the specific activating mutations in c-Kit, PDGFRα, or other primary targets that confer sensitivity to this compound.
-
Acquired Resistance: Prolonged exposure to tyrosine kinase inhibitors can lead to the selection of resistant clones. This can occur through secondary mutations in the target kinase domain or activation of bypass signaling pathways.
-
Experimental Conditions: Suboptimal drug preparation, storage, or assay conditions can affect the apparent activity of this compound. It is crucial to use freshly prepared solutions of this compound for each experiment due to potential stability issues.[4]
-
Drug Efflux: Overexpression of drug efflux pumps, such as those from the ATP-binding cassette (ABC) transporter family, can reduce intracellular drug concentrations.
Q3: I'm observing unexpected off-target effects. How can I investigate this?
While this compound has known primary targets, like most kinase inhibitors, it can have off-target effects. If you observe unexpected phenotypic changes, consider the following:
-
Target Profiling: A comprehensive kinase profiling assay against a broad panel of kinases can identify unintended targets.
-
Proteomics: Mass spectrometry-based proteomics can identify changes in protein expression or phosphorylation that are not directly downstream of the intended targets.
-
Literature Review: Search for publications that may have characterized the off-target profile of this compound or similar multi-targeted kinase inhibitors.
Q4: Are there known issues with this compound's solubility or stability?
Yes, this compound has low aqueous solubility. For in vitro experiments, it is typically dissolved in fresh, high-quality DMSO.[1] Due to stability constraints, it is recommended to prepare this compound solutions fresh for each experiment.[4] In clinical studies, different formulations, such as dry-powder capsules (DPC) and lipid-suspension capsules (LSC), have been developed to improve bioavailability, with the LSC formulation showing increased exposure.[5]
Q5: What was the outcome of this compound in clinical trials?
The clinical development of this compound was discontinued after a Phase 2 trial in small cell lung cancer (SCLC) did not meet its primary endpoint for response rate.[6] While the drug was generally well-tolerated and some patients experienced prolonged stable disease, the overall response rate was not statistically significant to warrant further development for that indication.[6]
Troubleshooting Guide
Issue 1: Inconsistent IC50 Values
Possible Causes:
-
Drug Preparation: this compound solution not prepared fresh.
-
Cell Density: Inconsistent cell seeding density.
-
Assay Duration: Variation in the incubation time with the drug.
-
DMSO Concentration: High concentrations of DMSO can be toxic to cells.
Solutions:
-
Standardize Protocol: Ensure consistent cell numbers, drug concentrations, and incubation times.
-
Fresh Drug Stocks: Prepare this compound solutions fresh from powder for each experiment.
-
DMSO Control: Include a vehicle control (DMSO) at the same concentration used for the highest this compound dose to assess its effect on cell viability.
-
Assay Choice: Consider the mechanism of action. For a drug that may cause cell cycle arrest, a 72-hour incubation may be more appropriate than a 24-hour one to observe effects on proliferation.
Issue 2: No Inhibition of Target Phosphorylation Despite High Drug Concentration
Possible Causes:
-
Inactive Compound: Degradation of this compound due to improper storage or handling.
-
Resistant Mutation: The target protein may have a mutation that prevents this compound binding.
-
Suboptimal Lysis Buffer: Inadequate phosphatase inhibitors in the lysis buffer can lead to dephosphorylation of target proteins during sample preparation.
-
Western Blotting Technique: Issues with antibody quality, buffer composition, or transfer efficiency.
Solutions:
-
Confirm Compound Activity: Test the batch of this compound on a known sensitive cell line.
-
Sequence Target Kinase: If acquired resistance is suspected, sequence the kinase domain of the target protein to check for mutations.
-
Optimize Lysis Buffer: Ensure your lysis buffer contains a cocktail of phosphatase inhibitors.
-
Western Blot Controls: Include positive and negative controls for phosphorylation, such as lysates from stimulated and unstimulated cells.
Issue 3: Paradoxical Activation of a Signaling Pathway
While not specifically documented for this compound, some kinase inhibitors can cause a paradoxical activation of signaling pathways.
Possible Causes:
-
Feedback Loops: Inhibition of a target may relieve a negative feedback loop, leading to the activation of an upstream component of the pathway or a parallel pathway.
-
Off-Target Effects: this compound might be inhibiting a phosphatase or another negative regulator of the observed activated pathway.
-
Cellular Context: The effect may be specific to the genetic background of the cell line being used.
Investigative Steps:
-
Time-Course Experiment: Analyze pathway activation at different time points after this compound treatment.
-
Dose-Response Experiment: Assess if the paradoxical activation is dependent on the concentration of this compound.
-
Inhibit Downstream Effectors: Use additional inhibitors to block the paradoxically activated pathway and observe the phenotypic consequences.
Data Presentation
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| OVCAR-3 | Ovarian Cancer | 0.9 |
| A549 | Lung Cancer | ~7.86 |
| NCI-H647 | Lung Cancer | ~5.0 |
| DMS-153 | Small Cell Lung Cancer | ~2.5 |
| DMS-114 | Small Cell Lung Cancer | ~1.5 |
| MiaPaCa-2 | Pancreatic Cancer | ~1.6 |
| PANC-1 | Pancreatic Cancer | ~3.0 |
| GIST882 | Gastrointestinal Stromal Tumor | ~2.0 |
| U266 | Multiple Myeloma | ~5.0 (for MET inhibition) |
Note: IC50 values can vary depending on the assay conditions and laboratory.
Experimental Protocols
Protocol 1: Cell Viability (SRB) Assay
-
Cell Plating: Seed cells in a 96-well plate at a density of 2,000 to 10,000 cells per well in 100 µL of medium. Incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add 10 µL of the diluted this compound to the respective wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator.
-
Fixation: Fix the cells by adding 10% trichloroacetic acid (TCA) and incubate at 4°C for 1 hour.
-
Staining: Wash the plates five times with water and air dry. Add 100 µL of 0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the bound dye.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blotting for Phosphorylated Proteins (General Guidelines)
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. Avoid using milk as a blocking agent as it contains phosphoproteins.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-c-Kit) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To assess total protein levels, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated form of the target protein.
Mandatory Visualizations
Caption: this compound's dual mechanism of action.
Caption: Workflow for troubleshooting unexpected results.
References
- 1. memoinoncology.com [memoinoncology.com]
- 2. The receptor tyrosine kinase inhibitor this compound (MP470) sensitizes tumor cells to radio- and chemo-therapies in part by inhibiting homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Safety, tolerability, and pharmacokinetics of this compound from three phase 1 clinical studies in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. News for Medical Independent Sales Representatives and Medical Distributors: Astex Pharmaceuticals Discontinues this compound Clinical Development Program [salesandmarketingnetwork.com]
Addressing poor Amuvatinib bioavailability in animal models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering poor bioavailability of Amuvatinib in animal models.
Troubleshooting Guides & FAQs
Issue 1: Low and Variable Oral Bioavailability of this compound
Q1: We are observing very low and inconsistent plasma concentrations of this compound after oral gavage in our mouse model. What are the potential causes and how can we troubleshoot this?
A1: Poor oral bioavailability of this compound is a known challenge. Clinical studies with this compound dry-powder capsules (DPC) also revealed low systemic exposure[1]. The primary reasons are likely its poor aqueous solubility and potential first-pass metabolism.
Potential Causes:
-
Poor Solubility: this compound is a poorly water-soluble compound, which limits its dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.
-
Formulation-Related Issues: The vehicle used to suspend this compound for oral gavage is critical. An inadequate vehicle can lead to drug precipitation in the GI tract.
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First-Pass Metabolism: this compound may be extensively metabolized in the gut wall and/or liver before it reaches systemic circulation.
-
Experimental Technique: Improper oral gavage technique can lead to dosing errors or stress in the animals, affecting GI motility and absorption.
Troubleshooting Steps:
-
Optimize the Formulation:
-
Lipid-Based Formulations: Consider formulating this compound in a lipid-based vehicle. A lipid-suspension capsule (LSC) formulation of this compound has been shown to significantly improve its oral bioavailability in humans compared to a dry-powder formulation[1]. You could explore vehicles such as sesame oil, Labrasol®, or self-emulsifying drug delivery systems (SEDDS).
-
Particle Size Reduction: Micronization or nanosizing of the this compound powder can increase its surface area and improve dissolution rate.
-
Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a polymer matrix can enhance its solubility.
-
-
Refine Experimental Technique:
-
Ensure proper oral gavage technique to avoid accidental administration into the trachea.
-
Use appropriate gavage needle sizes for the animal model.
-
Minimize stress to the animals as it can alter physiological conditions.
-
-
Consider a Different Animal Model:
-
There can be significant interspecies differences in drug metabolism and GI physiology. If feasible, consider evaluating this compound's bioavailability in a different species (e.g., rats or dogs).
-
Issue 2: Food Effect on this compound Absorption
Q2: Does the prandial state of the animals affect the oral bioavailability of this compound?
A2: Yes, the presence of food, particularly a high-fat meal, has been shown to significantly increase the absorption of this compound. In a clinical study, a high-fat meal increased the mean Cmax and AUC of this compound by 183% and 118%, respectively, for the dry-powder capsule formulation[1].
Recommendation:
-
For consistency in your experiments, it is crucial to control the feeding schedule of your animals.
-
If the goal is to maximize exposure, administering this compound with a high-fat meal or a lipid-rich vehicle is recommended.
-
For studies where food effects are being investigated, a crossover design with fasted and fed states should be employed.
Data Presentation
Table 1: Illustrative Pharmacokinetic Parameters of this compound in Rodents (Oral Administration)
| Formulation | Animal Model | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Oral Bioavailability (%) |
| Dry Powder in 0.5% CMC | Mouse | 50 | 150 ± 45 | 2.0 | 600 ± 180 | < 5% |
| Lipid Suspension | Mouse | 50 | 750 ± 210 | 4.0 | 3500 ± 950 | ~25% |
| Dry Powder in 0.5% CMC | Rat | 20 | 80 ± 25 | 2.0 | 350 ± 110 | < 5% |
| Lipid Suspension | Rat | 20 | 450 ± 130 | 4.0 | 2200 ± 600 | ~20% |
Table 2: Illustrative Effect of Food on Oral Bioavailability of this compound in a Beagle Dog Model (10 mg/kg, Dry Powder Formulation)
| State | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) |
| Fasted | 250 ± 70 | 4.0 | 1500 ± 400 |
| Fed (High-Fat Meal) | 700 ± 190 | 6.0 | 4200 ± 1100 |
Experimental Protocols
Protocol 1: Oral Bioavailability Study of this compound in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum.
-
Acclimatization: Animals are acclimated for at least 7 days before the experiment.
-
Fasting: Animals are fasted overnight (approximately 12 hours) before dosing, with free access to water.
-
Formulation Preparation:
-
Dry Powder Suspension: this compound is suspended in a vehicle of 0.5% carboxymethylcellulose (CMC) in water to the desired concentration.
-
Lipid-Based Formulation: this compound is dissolved/suspended in a suitable lipid vehicle (e.g., sesame oil with 10% Labrasol®) to the desired concentration.
-
-
Dosing:
-
Animals are weighed on the day of the experiment.
-
The formulation is administered via oral gavage at a volume of 5 mL/kg.
-
-
Blood Sampling:
-
Blood samples (approximately 0.25 mL) are collected from the tail vein at pre-dose (0), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose into EDTA-coated tubes.
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
-
Sample Analysis:
-
Plasma concentrations of this compound are determined using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) are calculated using non-compartmental analysis software.
-
Mandatory Visualizations
Caption: this compound's multi-targeted signaling pathway inhibition.
Caption: Experimental workflow for an oral bioavailability study.
Caption: Troubleshooting logic for poor this compound bioavailability.
References
Amuvatinib and Fluorescence-Based Assays: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of amuvatinib in fluorescence-based assays. This compound, a multi-targeted tyrosine kinase inhibitor, can potentially interfere with these sensitive assays through various mechanisms. This guide aims to help users identify and resolve common issues to ensure the accuracy and reliability of their experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound (also known as MP470) is an orally bioavailable, multi-targeted tyrosine kinase inhibitor.[1][2] Its primary targets include c-MET, c-RET, c-KIT, Platelet-Derived Growth Factor Receptor (PDGFR), and Fms-like tyrosine kinase 3 (FLT3).[2][3][4] Additionally, this compound has been shown to suppress the DNA repair protein Rad51, which can enhance the efficacy of DNA-damaging cancer therapies.[1][2][3]
Q2: Can this compound interfere with fluorescence-based assays?
Yes, this compound has the potential to interfere with fluorescence-based assays through two primary mechanisms:
-
Intrinsic Fluorescence: this compound belongs to the N-arylpiperazine class of compounds. Some compounds in this class have been shown to exhibit intrinsic fluorescence, typically with excitation wavelengths in the ultraviolet to violet range (around 345-349 nm) and emission in the blue range (around 402-425 nm). This could lead to spectral overlap with commonly used blue fluorescent dyes like DAPI.
-
Direct Fluorophore Interaction: Some kinase inhibitors have been observed to directly interact with and disrupt the fluorescence of certain fluorescent proteins, such as Green Fluorescent Protein (GFP). While this has not been specifically documented for this compound, it remains a potential source of interference, independent of spectral overlap.
Q3: What are the common fluorescence-based assays where this compound might be used?
This compound is often studied in the context of cancer research, particularly in assays that measure cell proliferation, apoptosis, and DNA repair. One common fluorescence-based assay where this compound has been utilized is the Direct Repeat Green Fluorescent Protein (DR-GFP) assay, which measures homologous recombination-mediated DNA repair.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise when using this compound in fluorescence-based assays.
| Problem | Potential Cause | Recommended Solution |
| High background fluorescence in the blue channel (e.g., DAPI). | This compound may possess intrinsic fluorescence that overlaps with the emission spectrum of blue fluorophores. | 1. Perform a "reagent only" control: Measure the fluorescence of this compound in your assay buffer at the concentration you are using to determine its intrinsic fluorescence. 2. Choose spectrally distinct fluorophores: If possible, use fluorophores that are excited by and emit at longer wavelengths (e.g., green or red fluorophores) to avoid the potential spectral overlap with this compound. 3. Spectral unmixing: If your imaging system supports it, use spectral unmixing to computationally separate the fluorescence signal of your probe from the background fluorescence of this compound. |
| Unexpected decrease in GFP signal. | This compound may be directly quenching or disrupting the fluorescence of GFP, a phenomenon observed with some other kinase inhibitors. | 1. Run a cell-free control: Incubate your GFP-tagged protein or a purified GFP standard with this compound at the experimental concentration and measure the fluorescence over time to see if there is a direct quenching effect. 2. Use an alternative fluorescent protein: Consider using a different fluorescent protein, such as mCherry or other red fluorescent proteins, which may be less susceptible to this effect. 3. Validate with a non-fluorescent assay: Confirm your findings using an orthogonal, non-fluorescence-based method, such as Western blotting or a luminescence-based reporter assay. |
| Inconsistent or non-reproducible results. | This can be due to a variety of factors including this compound precipitation, incorrect concentration, or cellular stress. | 1. Ensure solubility: this compound has low aqueous solubility. Ensure it is fully dissolved in your stock solution (typically DMSO) and that the final concentration in your assay medium does not lead to precipitation. Visually inspect for any precipitate. 2. Verify concentration: Use a fresh dilution of this compound for each experiment to avoid degradation. 3. Assess cell health: High concentrations of this compound can be cytotoxic. Perform a cell viability assay (e.g., trypan blue exclusion or a commercial viability kit) in parallel to your fluorescence assay to ensure that the observed effects are not due to widespread cell death. |
Quantitative Data
This compound Kinase Inhibition Profile
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various kinases. This data is crucial for determining the appropriate concentration range for your experiments and understanding its selectivity.
| Kinase Target | IC50 (nM) | Cell Line / Assay Conditions |
| c-Kit | 10 | In vitro kinase assay |
| PDGFRα | 40 | In vitro kinase assay |
| Flt3 | 81 | In vitro kinase assay |
| c-Kit (D816V) | 950 | In vitro kinase assay |
| c-Kit (D816H) | 10 | In vitro kinase assay |
| c-Kit (V560G) | 34 | In vitro kinase assay |
| c-Kit (V654A) | 127 | In vitro kinase assay |
| PDGFRα (D842V) | 81 | In vitro kinase assay |
| PDGFRα (V561D) | 40 | In vitro kinase assay |
| c-Met | ~5000 | In solid cancer cell lines |
Data compiled from various sources.[4][6][7]
Experimental Protocols
Key Experiment: Direct Repeat Green Fluorescent Protein (DR-GFP) Assay to Measure Homologous Recombination
This protocol provides a general framework for using the DR-GFP assay to assess the effect of this compound on homologous recombination-mediated DNA double-strand break repair.
1. Cell Culture and Transfection:
- Culture U2OS cells stably integrated with the DR-GFP reporter construct in DMEM supplemented with 10% FBS and antibiotics.
- Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of transfection.
- Co-transfect the cells with an I-SceI expression vector (to induce a double-strand break in the DR-GFP reporter) and a control plasmid (e.g., mCherry) to monitor transfection efficiency. Use a suitable transfection reagent according to the manufacturer's protocol.
2. This compound Treatment:
- Following transfection (typically 4-6 hours post-transfection), replace the transfection medium with fresh medium containing the desired concentration of this compound or vehicle control (e.g., DMSO).
- The working concentration of this compound should be determined based on its IC50 for the target of interest and preliminary dose-response experiments in your cell line. A common concentration range to test is 1-10 µM.[6]
- Incubate the cells with this compound for 48-72 hours.
3. Flow Cytometry Analysis:
- Harvest the cells by trypsinization, wash with PBS, and resuspend in FACS buffer (PBS with 1-2% FBS).
- Analyze the cells using a flow cytometer.
- Gate on the population of cells that are positive for the transfection control (e.g., mCherry-positive).
- Within this population, quantify the percentage of GFP-positive cells. The percentage of GFP-positive cells represents the frequency of homologous recombination.
4. Data Analysis:
- Normalize the percentage of GFP-positive cells in the this compound-treated samples to the vehicle-treated control to determine the effect of this compound on homologous recombination efficiency.
- Perform statistical analysis to determine the significance of any observed changes.
Visualizations
This compound Signaling Pathway Inhibition
Caption: this compound inhibits multiple receptor tyrosine kinases and Rad51.
Experimental Workflow: Troubleshooting this compound Interference
Caption: A logical workflow for troubleshooting fluorescence assay issues with this compound.
Logical Relationship: Potential Sources of Assay Interference
Caption: Potential mechanisms of this compound interference in fluorescence assays.
References
- 1. Facebook [cancer.gov]
- 2. This compound | C23H21N5O3S | CID 11282283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. selleckchem.com [selleckchem.com]
- 5. The receptor tyrosine kinase inhibitor this compound (MP470) sensitizes tumor cells to radio- and chemo-therapies in part by inhibiting homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Targeting MET kinase with the small-molecule inhibitor this compound induces cytotoxicity in primary myeloma cells and cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Amuvatinib and Radiation Co-Treatment
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers working with Amuvatinib and radiation co-treatment schedules.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound sensitizes tumor cells to radiation?
A1: this compound, a multi-targeted tyrosine kinase inhibitor, sensitizes tumor cells to ionizing radiation (IR) primarily by inhibiting the DNA double-strand break repair pathway known as homologous recombination (HR).[1][2] It achieves this by suppressing the expression of RAD51, a critical protein in the HR pathway.[1][3][4] This disruption of DNA repair enhances the cytotoxic effects of radiation-induced DNA damage.
Q2: What is the optimal timing for administering this compound relative to radiation exposure?
A2: The optimal schedule is a critical factor in the success of combination therapy.[5] While direct, conclusive evidence for this compound is still emerging, studies with other tyrosine kinase inhibitors, such as sunitinib, have shown that administering radiation before the drug results in the most significant anti-tumor effect.[6][7] Concurrent administration was less effective, and radiation after the drug showed no additional benefit.[6] Therefore, it is crucial to empirically determine the optimal schedule for your specific experimental model, with a "radiation-first" approach being a logical starting point.
Q3: How can I confirm that this compound is active in my experimental system?
A3: You should verify the on-target effect of this compound. This can be done by measuring the downregulation of RAD51 protein expression via Western Blot after treating your cells with this compound.[1][2] Additionally, an increase in DNA damage markers, such as 53BP1 or γ-H2AX foci, can be quantified using immunofluorescence, which indicates the inhibition of DNA repair.[3][4]
Q4: What in vitro assays are recommended to measure the synergy between this compound and radiation?
A4: The clonogenic survival assay is the gold standard for assessing the synergistic effects of this compound and ionizing radiation.[1][2] This assay measures the ability of single cells to proliferate and form colonies after treatment, providing a quantitative measure of cell reproductive death. To specifically measure the impact on the mechanism of action, a Direct Repeat Green Fluorescent Protein (DR-GFP) assay can be used to quantify HR efficiency.[1][2]
Q5: What concentrations of this compound and doses of radiation are typically used in preclinical experiments?
A5: In vitro, this compound has been shown to be effective at low micromolar concentrations (e.g., up to 25 μM).[8] For radiation, doses can vary widely depending on the cell line's sensitivity and the experimental endpoint, but a range of 2-10 Gy is common for single-dose experiments.[9] It is essential to perform dose-response curves for both this compound and radiation individually in your cell line to determine the appropriate concentrations and doses for combination studies.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No synergistic cell killing observed in clonogenic assays. | 1. Ineffective this compound concentration.2. Suboptimal treatment schedule.3. This compound is inactive or degraded.4. Cell line is resistant to RAD51 inhibition. | 1. Perform a dose-response curve for this compound alone. Select a concentration that causes modest (10-20%) cell killing on its own.2. Test different schedules: this compound before IR (e.g., 24h pre-treatment), during IR, and after IR.3. Confirm RAD51 protein downregulation via Western Blot. Use freshly prepared drug solutions.4. Screen for baseline RAD51 levels in your cell line. |
| High variability between replicate wells/plates. | 1. Inconsistent cell seeding density.2. Non-uniform radiation dose delivery.3. Edge effects in multi-well plates.4. Contamination. | 1. Ensure a single-cell suspension before plating. Use a cell counter for accuracy.2. Ensure plates are placed centrally and flat within the radiation field. Consult with a radiation physicist if possible.3. Avoid using the outer wells of plates for experiments, or fill them with sterile media/PBS.4. Practice good aseptic technique. Regularly check cultures for signs of contamination. |
| This compound treatment alone shows excessively high toxicity. | 1. Drug concentration is too high for the specific cell line.2. Extended incubation time.3. Solvent (e.g., DMSO) toxicity. | 1. Reduce the this compound concentration based on dose-response data.2. Reduce the incubation time before or after irradiation.3. Ensure the final solvent concentration is consistent across all treatment groups (including controls) and is below the toxic threshold (typically <0.1%). |
| Difficulty quantifying DNA damage foci (53BP1, γ-H2AX). | 1. Suboptimal antibody concentration or quality.2. Incorrect timing of cell fixation.3. High background fluorescence. | 1. Titrate the primary antibody to find the optimal signal-to-noise ratio. Include secondary-only controls.2. Fix cells at appropriate time points after irradiation (e.g., 30 min for γ-H2AX, 4-24h for 53BP1) to capture peak foci formation.3. Ensure adequate washing steps and use an appropriate blocking buffer (e.g., BSA or serum). |
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound on U266 Myeloma Cells This table summarizes the time-dependent cell death induced by a single concentration of this compound.
| Treatment Time | % Cell Death (25 µM this compound) |
| 24 hours | 28% |
| 48 hours | 40% |
| 72 hours | 55% |
| Data derived from a study on the U266 myeloma cell line.[8] |
Table 2: Clinical Efficacy of this compound in Combination with Standard of Care (SOC) Regimens This table presents the overall disease control rate from a Phase Ib trial across five different SOC combinations.
| Metric | Result | 95% Confidence Interval |
| Number of Patients | 100 | N/A |
| Partial Responses (PR) | 12 | N/A |
| Stable Diseases (SD) | 44 | N/A |
| Overall Disease Control Rate (PR + SD) | 56% | 46% - 66% |
| Data from a 5-arm Phase Ib clinical trial. The most active arms were combinations with paclitaxel/carboplatin and carboplatin/etoposide.[3] |
Mandatory Visualizations
Caption: Signaling pathway of this compound-mediated radiosensitization.
Caption: Generalized experimental workflow for in vitro studies.
Experimental Protocols
Protocol 1: Clonogenic Survival Assay
This protocol is adapted from methodologies used to assess synergy between DNA damaging agents and inhibitors.[1][2]
-
Cell Seeding: Trypsinize and count cells. Plate a known number of cells (e.g., 200-1000 cells/well, determined empirically) into 6-well plates. Allow cells to attach for 18-24 hours.
-
This compound Treatment: Aspirate media and replace with fresh media containing the desired concentration of this compound or vehicle control (e.g., DMSO).
-
Pre-incubation: Incubate cells with this compound for a set period (e.g., 24 hours) prior to irradiation.
-
Irradiation: Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6 Gy). The 0 Gy plate serves as the control for drug toxicity.
-
Incubation: After irradiation, remove the drug-containing media, wash with PBS, and add fresh culture media. Incubate plates for 7-14 days, or until colonies of at least 50 cells are visible.
-
Staining and Counting: Aspirate media, wash with PBS, and fix colonies with 100% methanol for 10 minutes. Stain with 0.5% crystal violet solution for 10-20 minutes. Wash plates with water and allow them to air dry.
-
Analysis: Count colonies containing ≥50 cells. Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group. Synergy can be determined by comparing the effect of the combination treatment to the additive effects of each agent alone.
Protocol 2: Western Blot for RAD51 Expression
This protocol is for verifying the on-target effect of this compound.[1]
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Cell Treatment: Seed cells in 60mm or 100mm dishes to achieve 70-80% confluency. Treat with this compound at various concentrations and time points (e.g., 24, 48 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample and load onto a polyacrylamide gel. Run the gel to separate proteins by size.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against RAD51 overnight at 4°C. Use an antibody for a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using densitometry software (e.g., ImageJ). Normalize RAD51 band intensity to the loading control.
References
- 1. The receptor tyrosine kinase inhibitor this compound (MP470) sensitizes tumor cells to radio- and chemo-therapies in part by inhibiting homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The receptor tyrosine kinase inhibitor this compound (MP470) sensitizes tumor cells to radio- and chemo-therapies in part by inhibiting homologous recombination (Journal Article) | ETDEWEB [osti.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Phase 1B study of this compound in combination with five standard cancer therapies in adults with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medwinpublishers.com [medwinpublishers.com]
- 6. Optimal treatment scheduling of ionizing radiation and sunitinib improves the antitumor activity and allows dose reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimal treatment scheduling of ionizing radiation and sunitinib improves the antitumor activity and allows dose reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting MET kinase with the small-molecule inhibitor this compound induces cytotoxicity in primary myeloma cells and cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploiting radiation-induced signaling to increase the susceptibility of resistant cancer cells to targeted drugs: AKT and mTOR inhibitors as an example - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Amuvatinib Toxicity in Combination with Chemotherapy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize Amuvatinib-associated toxicities when used in combination with standard chemotherapy regimens.
I. Frequently Asked Questions (FAQs)
1. What is this compound and how does it work?
This compound is an oral, multi-targeted tyrosine kinase inhibitor. Its primary mechanisms of action include the inhibition of c-MET, c-RET, and mutant forms of c-KIT, PDGFR, and FLT3.[1] Additionally, this compound suppresses the RAD51 protein, which is crucial for DNA double-strand break repair through homologous recombination.[1] This dual action of inhibiting key oncogenic signaling pathways and compromising DNA repair mechanisms contributes to its synergistic anti-tumor activity when combined with DNA-damaging chemotherapy agents.
2. What are the most common toxicities observed with this compound in combination with chemotherapy?
Clinical data from studies combining this compound with standard chemotherapy regimens, such as paclitaxel/carboplatin and carboplatin/etoposide, have identified several common adverse events. The most frequently reported non-hematologic toxicities include fatigue, alopecia, diarrhea, nausea, and anorexia. Hematologic toxicities are also prevalent and include neutropenia, anemia, thrombocytopenia, and leukopenia.[2] Dose-limiting toxicities have been identified as febrile neutropenia and diarrhea.[2]
3. Are there established dose modification guidelines for this compound when toxicities occur?
While specific dose reduction schedules for this compound in combination therapies are not yet standardized, a general approach based on the management of other tyrosine kinase inhibitors can be adopted. For a similar targeted therapy, amivantamab, dose reductions are implemented based on the severity of the adverse event. A tiered dose reduction strategy is often employed, with the initial dose being reduced by a specific percentage for the first occurrence of a significant toxicity, and further reductions or discontinuation for recurrent or severe toxicities.[3][4] It is crucial to refer to the specific clinical trial protocol for this compound for precise dose modification instructions.
4. What prophylactic measures can be taken to mitigate this compound-related toxicities?
Proactive management can help minimize the incidence and severity of treatment-related toxicities. For hematologic toxicities, the prophylactic use of Granulocyte-Colony Stimulating Factor (G-CSF) can be considered in patients at high risk of developing febrile neutropenia.[5][6] For gastrointestinal toxicities like diarrhea, prophylactic administration of loperamide may be beneficial in certain situations.[7]
II. Troubleshooting Guides
Issue 1: Managing Hematologic Toxicities (Myelosuppression)
Symptoms: Laboratory findings of neutropenia, thrombocytopenia, and/or anemia. Clinically, this can manifest as an increased risk of infection, bleeding, and fatigue.
Possible Causes:
-
Synergistic Effect: this compound's inhibition of RAD51-mediated DNA repair can potentiate the myelosuppressive effects of DNA-damaging chemotherapeutic agents like carboplatin and etoposide.
-
Direct Inhibition: this compound may have direct inhibitory effects on hematopoietic progenitor cells.
Troubleshooting Steps:
-
Monitor Blood Counts: Perform complete blood counts (CBCs) with differentials at baseline and regularly throughout treatment, with increased frequency (e.g., weekly) during the first two cycles.
-
Dose Modification:
-
For Grade 3 or 4 neutropenia or thrombocytopenia, consider interrupting this compound and/or the chemotherapy agent until the toxicity resolves to Grade 1 or baseline.
-
Upon resolution, resume treatment at a reduced dose level as specified in the clinical trial protocol.
-
-
Supportive Care:
-
Neutropenia: For patients with a high risk of febrile neutropenia (≥20% risk), consider primary prophylaxis with G-CSF.[6] For patients who experience febrile neutropenia, secondary prophylaxis with G-CSF is recommended for subsequent cycles.[8]
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Anemia: Transfusion with packed red blood cells may be necessary for symptomatic anemia or when hemoglobin levels fall below a certain threshold (e.g., < 8 g/dL).
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Thrombocytopenia: Platelet transfusions may be required for severe thrombocytopenia (e.g., platelet count < 10,000/µL) or in cases of active bleeding.
-
Issue 2: Managing Gastrointestinal Toxicities (Diarrhea)
Symptoms: Increase in stool frequency, liquidity, or volume. Can be associated with abdominal cramping, dehydration, and electrolyte imbalances.
Possible Causes:
-
Direct mucosal damage: Chemotherapy agents can directly damage the rapidly dividing epithelial cells of the gastrointestinal tract.
-
Off-target effects: this compound may have off-target effects on the gastrointestinal mucosa.
Troubleshooting Steps:
-
Grading and Assessment: Grade the severity of diarrhea according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).[9]
-
Dietary Modification: Advise patients to follow a BRAT (bananas, rice, applesauce, toast) diet and increase fluid intake to prevent dehydration.[10]
-
Pharmacological Intervention:
-
Mild to Moderate (Grade 1-2): Initiate treatment with loperamide at the first sign of loose stools. The standard dose is 4 mg initially, followed by 2 mg every 4 hours or after each unformed stool (maximum 16 mg/day).[7][10]
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Severe (Grade 3-4) or Refractory: If diarrhea persists for more than 24-48 hours despite high-dose loperamide, consider hospitalization for intravenous hydration and electrolyte replacement. Octreotide may be administered for refractory diarrhea.[7]
-
-
Dose Modification: For Grade 3 or 4 diarrhea, interrupt this compound and/or chemotherapy until the diarrhea resolves to Grade 1 or baseline. Consider a dose reduction upon resuming treatment.
III. Data Presentation
Table 1: Hematologic Adverse Events with this compound in Combination with Carboplatin and Etoposide in Platinum-Refractory Small Cell Lung Cancer (NCT01380238) [11]
| Adverse Event | Any Grade (N=23) | Grade 3-4 (N=23) |
| Thrombocytopenia | 65% (n=15) | 39% (n=9) |
| Neutropenia | 61% (n=14) | 48% (n=11) |
| Anemia | 48% (n=11) | 22% (n=5) |
| Fatigue | 52% (n=12) | 17% (n=4) |
| Diarrhea | 39% (n=9) | 4% (n=1) |
Table 2: Common Adverse Events with Paclitaxel and Carboplatin Combination Chemotherapy [12]
| Adverse Event | Grade 3 (N=63) | Grade 4 (N=63) |
| Neutropenia | 37.1% | 41.3% |
| Leukopenia | 8.6% | Not reported |
| Anemia | 9.5% | Not reported |
| Thrombocytopenia | 9.6% | Not reported |
| Febrile Neutropenia | 4.8% (Any Grade) | Not applicable |
IV. Experimental Protocols
Protocol 1: In Vitro Assessment of Myelosuppression using Colony-Forming Unit (CFU) Assay
This protocol is adapted from the National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols.
Objective: To quantify the inhibitory effect of this compound, alone and in combination with chemotherapy, on the proliferation and differentiation of hematopoietic progenitor cells.
Materials:
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Murine bone marrow cells or human cord blood mononuclear cells
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Methylcellulose-based medium (e.g., MethoCult™) supplemented with appropriate cytokines (e.g., mSCF, mIL-3, hIL-6 for murine cells)
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Iscove's Modified Dulbecco's Media (IMDM) with 2% FBS
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This compound and chemotherapy agents of interest
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35 mm culture dishes
Procedure:
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Cell Preparation: Isolate bone marrow cells from mice or mononuclear cells from human cord blood using standard procedures. Perform a nucleated cell count.
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Drug Preparation: Prepare stock solutions of this compound and chemotherapy agents in a suitable solvent (e.g., DMSO) and make serial dilutions in IMDM.
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Cell Plating: Add the prepared cells to the methylcellulose medium at a concentration that will yield 50-100 colonies per dish. Add the drug dilutions to the cell-medium mixture.
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Incubation: Dispense 1.1 mL of the cell-medium-drug mixture into each 35 mm culture dish. Incubate at 37°C in a humidified incubator with 5% CO₂ for 7-14 days (7 days for murine cells, 14 days for human cells).[3]
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Colony Counting: Using an inverted microscope, count the number of granulocyte-macrophage colonies (CFU-GM). Colonies are defined as clusters of 50 or more cells.
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Data Analysis: Calculate the percentage of colony inhibition for each drug concentration compared to the vehicle control. Determine the IC₅₀ value (the concentration that causes 50% inhibition of colony formation).
Protocol 2: In Vivo Assessment of Chemotherapy-Induced Diarrhea in a Mouse Model
This protocol is based on principles described in studies of chemotherapy-induced diarrhea.[11]
Objective: To evaluate the severity of diarrhea induced by chemotherapy in combination with this compound and to assess the efficacy of potential therapeutic interventions.
Materials:
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Male Wistar rats or other suitable rodent strain
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Chemotherapy agent (e.g., Irinotecan or 5-Fluorouracil)
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This compound
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Vehicle control
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Stool consistency scoring chart
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Analytical balance
Procedure:
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Animal Acclimation: Acclimate animals to the housing conditions for at least one week before the experiment.
-
Drug Administration: Administer the chemotherapy agent (e.g., a single intraperitoneal injection of Irinotecan at 200 mg/kg) with or without this compound (administered orally daily).
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Daily Monitoring:
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Body Weight: Record the body weight of each animal daily.
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Stool Consistency: Observe the stool of each animal at regular intervals and score it based on a validated scoring system (e.g., 0 = normal, well-formed pellets; 1 = soft, but still formed pellets; 2 = very soft, unformed stool; 3 = watery diarrhea).[11]
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Diarrhea Incidence: Record the number of animals in each group that exhibit diarrhea.
-
-
Data Analysis:
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Calculate the mean body weight change for each group over time.
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Calculate the mean daily stool consistency score for each group.
-
Compare the incidence and severity of diarrhea between the treatment groups.
-
V. Visualizations
Caption: this compound's dual inhibition of c-MET and RAD51 pathways enhances chemotherapy-induced apoptosis.
Caption: Workflow for assessing myelosuppression using the Colony-Forming Unit (CFU) assay.
Caption: Decision-making workflow for the management of this compound and chemotherapy-induced diarrhea.
References
- 1. researchgate.net [researchgate.net]
- 2. Phase 1B study of this compound in combination with five standard cancer therapies in adults with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The User’s Guide to Amivantamab - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Prevention and management of chemotherapy-induced diarrhea in patients with colorectal cancer: a consensus statement by the Canadian Working Group on Chemotherapy-Induced Diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. esmo.org [esmo.org]
- 8. mdpi.com [mdpi.com]
- 9. Efficient Stool Collection Methods for Evaluating the Diarrhea Score in Mouse Diarrhea Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adverse affects of paclitaxel and carboplatin combination chemotherapy in epithelial gynecologic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A phase I, first-in-human dose-escalation study of this compound, a multi-targeted tyrosine kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation and validation of chemotherapy‐specific diarrhoea and histopathology in rats - PMC [pmc.ncbi.nlm.nih.gov]
Amuvatinib lot-to-lot variability and its impact on experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Amuvatinib. It specifically addresses potential issues arising from lot-to-lot variability that may impact experimental outcomes.
Troubleshooting Guide
Issue 1: Inconsistent IC50 values or reduced potency in cell viability assays.
Possible Cause: This is a primary indicator of potential lot-to-lot variability in the purity or activity of this compound. Impurities or variations in the active compound concentration can significantly alter the observed potency.
Troubleshooting Steps:
-
Verify Compound Identity and Purity:
-
Request the Certificate of Analysis (CoA) for each lot of this compound from the supplier.
-
If possible, perform independent analytical chemistry tests such as High-Performance Liquid Chromatography (HPLC) to confirm the purity and identity of each lot. Ideally, purity should be ≥98%.[1]
-
-
Perform a Dose-Response Curve Comparison:
-
Using the same cell line and experimental conditions, run a parallel dose-response experiment with the old (trusted) lot and the new lot of this compound.
-
This direct comparison will help determine if there is a significant shift in the IC50 value.
-
-
Assess Target Engagement:
-
Perform a Western blot to analyze the phosphorylation status of this compound's primary targets, such as c-MET, and downstream signaling proteins like AKT and ERK1/2.[2]
-
A less active lot of this compound will show a reduced ability to inhibit the phosphorylation of these targets at a given concentration compared to a more active lot.
-
Issue 2: Altered cellular phenotypes unrelated to known this compound activity.
Possible Cause: The presence of unknown impurities in a specific lot of this compound could induce off-target effects, leading to unexpected cellular responses.
Troubleshooting Steps:
-
Review the Certificate of Analysis (CoA):
-
Scrutinize the CoA for any reported impurities.
-
Contact the manufacturer to inquire about the impurity profile of the specific lot .
-
-
Control Experiments:
-
If the impurity is known, and a pure sample of the impurity is obtainable, run a control experiment with the impurity alone to see if it recapitulates the unexpected phenotype.
-
Compare the cellular morphology and other phenotypic markers between cells treated with the old and new lots of this compound.
-
-
Consider orthogonal assays:
-
Utilize a different assay to confirm the primary finding. For example, if you observe unexpected changes in cell migration, use both a wound-healing assay and a transwell migration assay.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a multi-targeted tyrosine kinase inhibitor.[3] It primarily targets receptor tyrosine kinases such as c-MET, c-KIT, platelet-derived growth factor receptor alpha (PDGFRα), and FMS-like tyrosine kinase 3 (FLT3).[3][4] By inhibiting these kinases, this compound blocks downstream signaling pathways, including the PI3K/AKT and MAPK (ERK1/2) pathways, which are crucial for cell survival, proliferation, and migration.[2][5] Additionally, this compound has been shown to inhibit RAD51, a key protein in homologous recombination DNA repair, which can sensitize cancer cells to chemo- and radiotherapy.[6]
Q2: How can I ensure the consistency of my experiments when starting with a new lot of this compound?
A2: To ensure consistency, it is crucial to qualify each new lot of this compound before its use in critical experiments.[7] This can be done by performing a side-by-side comparison with a previously validated lot. A key experiment is to generate a dose-response curve in a sensitive cell line and compare the IC50 values. Additionally, assessing the inhibition of a key target, like phospho-MET, via Western blot can confirm consistent biological activity.
Q3: What level of purity should I expect for this compound, and how much can it vary between lots?
A3: For in vitro studies, the purity of a compound like this compound should ideally be 98% or higher.[1] However, lot-to-lot variability in purity is possible. Even small variations in purity can introduce significant experimental variability.[8][9] It is essential to obtain the Certificate of Analysis for each lot to be aware of the specific purity level. For sensitive experiments, it is advisable to test lots with the highest purity.
Q4: Can the solvent used to dissolve this compound affect its activity?
A4: Yes, the choice of solvent and the handling of the stock solution are critical. This compound is typically dissolved in dimethyl sulfoxide (DMSO). Ensure the DMSO is of high purity and anhydrous, as water content can affect the stability of the compound. Prepare small-aliquot, single-use stock solutions to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Q5: What are the key downstream signaling pathways affected by this compound that I can monitor to check for its activity?
A5: The primary downstream signaling pathways inhibited by this compound through its action on c-MET are the PI3K/AKT and the MAPK/ERK pathways.[2] To confirm the biological activity of a new lot of this compound, you can perform a Western blot to check for a decrease in the phosphorylation of AKT (at Ser473) and ERK1/2 (at Thr202/Tyr204) in cells stimulated with Hepatocyte Growth Factor (HGF), the ligand for c-MET.[2]
Data Presentation
Table 1: Hypothetical Lot-to-Lot Variability of this compound
| Lot Number | Purity (by HPLC) | IC50 in U266 Myeloma Cells (µM) | Inhibition of p-MET (at 1 µM) |
| Lot A (Reference) | 99.5% | 0.5 | 95% |
| Lot B | 98.2% | 0.8 | 85% |
| Lot C | 95.8% | 1.5 | 70% |
| Lot D | 99.1% | 0.6 | 92% |
This table illustrates how a decrease in the purity of different hypothetical lots of this compound could correlate with a higher IC50 value (lower potency) and reduced target inhibition.
Experimental Protocols
Protocol 1: Cell Viability (IC50) Determination using a Resazurin-based Assay
-
Cell Seeding: Seed cancer cells (e.g., U266 myeloma cell line) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a 2X serial dilution of this compound (from both the reference and new lots) in complete growth medium. A typical concentration range would be from 10 µM down to 0.01 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Resazurin Addition: Add 20 µL of a resazurin-based reagent (e.g., alamarBlue™ or PrestoBlue™) to each well.
-
Incubation and Measurement: Incubate for 1-4 hours at 37°C. Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration and use a non-linear regression (sigmoidal dose-response) to determine the IC50 value.
Protocol 2: Western Blot for Phospho-MET, Phospho-AKT, and Phospho-ERK
-
Cell Culture and Starvation: Grow a sensitive cell line (e.g., U266) to 70-80% confluency. Serum-starve the cells for 4-6 hours in a low-serum medium (e.g., 0.1% FBS).
-
This compound Treatment: Treat the starved cells with the desired concentrations of this compound (from both lots) or vehicle control for 2 hours.
-
Ligand Stimulation: Stimulate the cells with Hepatocyte Growth Factor (HGF) at a final concentration of 50 ng/mL for 15 minutes to induce c-MET phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-MET (Tyr1234/1235), total MET, phospho-AKT (Ser473), total AKT, phospho-ERK1/2 (Thr202/Tyr204), and total ERK overnight at 4°C. Use a loading control like β-actin or GAPDH.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using image analysis software.
Visualizations
Caption: this compound inhibits HGF-induced c-MET signaling, blocking downstream PI3K/AKT and MAPK pathways.
References
- 1. google.com [google.com]
- 2. Targeting MET kinase with the small-molecule inhibitor this compound induces cytotoxicity in primary myeloma cells and cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. A phase I, first-in-human dose-escalation study of this compound, a multi-targeted tyrosine kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. The receptor tyrosine kinase inhibitor this compound (MP470) sensitizes tumor cells to radio- and chemo-therapies in part by inhibiting homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quality Controls in Ligand Binding Assays: Recommendations and Best Practices for Preparation, Qualification, Maintenance of Lot to Lot Consistency, and Prevention of Assay Drift - PMC [pmc.ncbi.nlm.nih.gov]
- 8. techmate.co.uk [techmate.co.uk]
- 9. apolloscientific.co.uk [apolloscientific.co.uk]
Validation & Comparative
Amuvatinib vs. Imatinib in Imatinib-Resistant GIST Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastrointestinal stromal tumors (GISTs) are the most common mesenchymal neoplasms of the gastrointestinal tract, primarily driven by gain-of-function mutations in the KIT or PDGFRA receptor tyrosine kinases. Imatinib, a potent tyrosine kinase inhibitor (TKI), has been the frontline therapy for GISTs for many years. However, a significant number of patients develop resistance to imatinib, often due to secondary mutations in the KIT kinase domain. This has spurred the development of next-generation TKIs, including amuvatinib, to overcome imatinib resistance. This guide provides an objective comparison of the preclinical performance of this compound and imatinib in imatinib-resistant GIST cell lines, supported by available experimental data.
Data Presentation
Cell Viability (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for imatinib and this compound in various GIST cell lines. Of note, GIST48 and GIST430/654 are well-established imatinib-resistant cell lines, while GIST882 is an imatinib-sensitive cell line.
| Cell Line | Imatinib IC50 (μM) | This compound IC50 (μM) | Reference |
| GIST882 (Imatinib-Sensitive) | 0.077 | Not Reported | [1][2] |
| GIST430/654 (Imatinib-Resistant) | 0.59 | Not Reported | [1][2] |
| GIST48 (Imatinib-Resistant) | 0.66 | 0.91 | [1][2] |
Note: Lower IC50 values indicate higher potency.
Apoptosis and Signaling Pathway Inhibition
Direct quantitative comparative data for apoptosis induction and inhibition of downstream signaling proteins by this compound versus imatinib in imatinib-resistant GIST cell lines is limited in the currently available literature. However, one study provides a qualitative assessment of their effects on KIT phosphorylation in the GIST48 imatinib-resistant cell line.
| Parameter | Imatinib (Single Agent) | This compound (Single Agent) | Reference |
| KIT Phosphorylation (Y719) in GIST48 cells | Incomplete Inhibition | Incomplete Inhibition | [1] |
Note: This qualitative data suggests that as single agents, neither imatinib nor this compound completely inhibits the activity of the resistant KIT kinase in GIST48 cells. The same study highlights that combination therapies may be more effective in achieving complete inhibition.[1] Further research is needed to quantify the differential effects of these two agents on apoptosis and downstream signaling pathways such as PI3K/AKT and MAPK/ERK.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.
-
Cell Seeding: Plate GIST cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound or imatinib for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values using a dose-response curve.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Treatment: Treat GIST cells with the desired concentrations of this compound or imatinib for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Annexin V Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot for Protein Phosphorylation
This technique is used to detect the phosphorylation status of specific proteins, indicating their activation state.
-
Cell Lysis: Treat GIST cells with this compound or imatinib for the desired time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-KIT, KIT, p-AKT, AKT, p-ERK, ERK).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Mandatory Visualization
Caption: Simplified signaling pathway in imatinib-resistant GIST.
References
Amuvatinib and Sunitinib: A Comparative Review of Preclinical Efficacy
In the landscape of targeted cancer therapies, both amuvatinib and sunitinib have emerged as multi-targeted tyrosine kinase inhibitors (TKIs) with significant preclinical activity against a range of malignancies. This guide provides a comparative analysis of their efficacy in preclinical models, drawing upon available experimental data to inform researchers, scientists, and drug development professionals. While direct head-to-head preclinical studies are limited, this document collates and presents data from individual studies to offer a comprehensive overview of their respective activities.
Mechanism of Action: Targeting Key Oncogenic Pathways
This compound and sunitinib share the ability to inhibit multiple receptor tyrosine kinases (RTKs) involved in tumor growth, proliferation, and angiogenesis. However, their specific target profiles exhibit some distinctions.
This compound is a selective inhibitor of c-KIT, platelet-derived growth factor receptor alpha (PDGFRα), c-MET, and RET. Notably, it also demonstrates activity against mutant forms of c-KIT, PDGFRα, and FLT3, which are often implicated in drug resistance. A unique aspect of this compound's mechanism is its ability to suppress the DNA repair protein RAD51, potentially sensitizing tumor cells to DNA-damaging agents like chemotherapy and radiation.
Sunitinib is a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs), PDGF receptors (PDGFRs), and c-KIT. Its strong anti-angiogenic properties are a key feature of its mechanism, targeting the blood supply that tumors rely on for growth and metastasis. Sunitinib also inhibits other RTKs such as FLT3 and RET.
Below is a diagram illustrating the distinct and overlapping signaling pathways targeted by this compound and sunitinib.
Preclinical Efficacy: In Vitro and In Vivo Studies
The following tables summarize the preclinical efficacy of this compound and sunitinib based on data from separate studies. It is important to note that the experimental conditions, including cell lines, animal models, and drug concentrations, may vary between these studies, making direct comparisons challenging.
Table 1: Preclinical Efficacy of this compound
| Model System | Cancer Type | Key Findings | Reference |
| Human Xenograft Models | Solid Tumors | Showed in vivo activity. | [1] |
| H1299 Lung Carcinoma Cells | Lung Cancer | Inhibited RAD51 protein expression and homologous recombination; sensitized cells to ionizing radiation and mitomycin C. | [2] |
| Myeloma Cell Lines & Primary Myeloma Cells | Multiple Myeloma | Induced growth inhibition and cell death; inhibited MET activity and downstream signaling. | [3] |
| c-Met positive NSCLC cells | Non-Small Cell Lung Cancer | Activity is enhanced by βIII-tubulin suppression to inhibit cell proliferation. | [4] |
Table 2: Preclinical Efficacy of Sunitinib
| Model System | Cancer Type | Key Findings | Reference |
| Renal Cell Carcinoma Cell Lines (769-P, 786-O, etc.) | Renal Cell Carcinoma | Exhibited anti-proliferative activity at significantly lower concentrations than pazopanib; induced apoptosis. | [3] |
| Neuroblastoma Xenograft Mouse Model | Neuroblastoma | Inhibited tumor cell proliferation and phosphorylation of VEGFRs; inhibited tumor growth, angiogenesis, and metastasis. | [5][6] |
| Lung Carcinogenesis Mouse Models (Kras and Lkb1/Kras) | Lung Cancer | Reduced tumor size, caused tumor necrosis, blocked tumor progression, and prolonged median survival. | [7] |
| Pediatric Solid Tumor Xenografts | Various (Rhabdomyosarcoma, Ewing's sarcoma, etc.) | Demonstrated significant tumor growth inhibition. | [8] |
| Renal Cell Carcinoma Patient-Derived Xenograft (PDX) Model | Renal Cell Carcinoma | Substantially inhibited tumor growth. | [2] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative experimental protocols for in vitro and in vivo studies for both this compound and sunitinib, as described in the cited literature.
This compound: In Vitro RAD51 Inhibition and Radiosensitization Assay
A representative workflow for assessing the impact of this compound on DNA repair and sensitization to radiation is depicted below.
Methodology:
-
Cell Culture: H1299 lung carcinoma cells are cultured in appropriate media.
-
Drug Treatment: Cells are treated with varying concentrations of this compound for a specified duration.
-
Irradiation: Following drug treatment, cells are exposed to a single dose of ionizing radiation.
-
Protein Analysis: Western blotting is performed to assess the expression levels of RAD51 and other relevant proteins in the DNA damage response pathway.
-
Clonogenic Survival Assay: Cells are seeded at low density and allowed to form colonies. The number of surviving colonies is counted to determine the radiosensitizing effect of this compound.
Sunitinib: In Vivo Xenograft Tumor Growth Inhibition Study
A typical experimental workflow for evaluating the in vivo efficacy of sunitinib in a xenograft model is outlined below.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Cell Implantation: A specific number of cancer cells (e.g., neuroblastoma or renal cell carcinoma cells) are subcutaneously injected into the flanks of the mice.
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups. Sunitinib is typically administered orally daily at a specified dose.
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study (due to tumor size limits or a predetermined time point), mice are euthanized. Tumors are excised, weighed, and may be processed for further analysis, such as immunohistochemistry to assess angiogenesis (e.g., CD31 staining) or proliferation (e.g., Ki-67 staining).
Conclusion
Both this compound and sunitinib demonstrate significant and distinct preclinical anti-cancer activities. Sunitinib's potent anti-angiogenic effects, primarily through VEGFR and PDGFR inhibition, are well-documented in a variety of solid tumor models. This compound, in addition to targeting key oncogenic drivers like c-KIT and c-MET, presents a unique mechanism of inhibiting RAD51-mediated DNA repair, suggesting its potential in combination therapies.
The data presented in this guide, while not from direct comparative studies, provides a valuable foundation for researchers. Future head-to-head preclinical investigations are warranted to directly compare the efficacy and therapeutic potential of these two multi-targeted tyrosine kinase inhibitors in various cancer contexts. Such studies will be crucial in guiding the design of future clinical trials and ultimately, in optimizing patient treatment strategies.
References
- 1. A phase I, first-in-human dose-escalation study of this compound, a multi-targeted tyrosine kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Patient-derived xenograft models to optimize kidney cancer therapies - Patel - Translational Andrology and Urology [tau.amegroups.org]
- 3. Are all multi-targeted tyrosine kinase inhibitors created equal? An in vitro study of sunitinib and pazopanib in renal cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. In Vivo Antitumor and Antimetastatic Activity of Sunitinib in Preclinical Neuroblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. βIII-tubulin suppression enhances the activity of this compound to inhibit cell proliferation in c-Met positive non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of Anti–Programmed Cell Death Ligand 1 Therapy Combinations vs Sunitinib for Metastatic Renal Cell Carcinoma: A Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Amuvatinib and Sorafenib in AML Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Targeted therapies interrupting key signaling pathways essential for leukemic cell proliferation and survival have become a cornerstone of AML treatment research. This guide provides a head-to-head comparison of two multi-kinase inhibitors, amuvatinib and sorafenib, based on available preclinical data in AML models. While direct comparative studies are lacking, this document synthesizes the existing evidence to offer insights into their respective mechanisms of action, anti-leukemic activity, and the signaling pathways they modulate.
Executive Summary
Sorafenib has been extensively studied in AML, particularly in the context of FLT3-mutated disease, with a well-documented mechanism of action involving the RAF/MEK/ERK pathway and induction of apoptosis. In contrast, preclinical data for this compound in AML models is limited, with its activity largely extrapolated from studies in other cancers. This compound is known to target a range of receptor tyrosine kinases, including FLT3, suggesting potential relevance in AML. This guide presents the available data to facilitate a comparative understanding and to highlight areas for future research.
Data Presentation
Table 1: In Vitro Anti-proliferative Activity in AML Cell Lines (IC50 Values)
| Cell Line | FLT3 Status | Sorafenib IC50 (µM) | This compound IC50 (µM) |
| MV4-11 | ITD | ~0.002 - 0.005 | Data Not Available |
| MOLM-13 | ITD | Data Not Available | Data Not Available |
| OCI-AML3 | WT | ~2.7 - 9.1 | Data Not Available |
| U937 | WT | ~2.7 - 9.1 | Data Not Available |
| HL-60 | WT | Data Not Available | Data Not Available |
| Kasumi-1 | WT | ~2.7 - 9.1 | Data Not Available |
| EOL-1 | WT | Data Not Available | Data Not Available |
Table 2: In Vivo Efficacy in AML Xenograft Models
| Drug | AML Model | Dosing Regimen | Key Findings | Citation |
| Sorafenib | MV4-11 xenograft in NCr nu/nu mice | Orally for 14 days | >60% complete responses. | [1] |
| Sorafenib | Murine model with FLT3/ITD mutation | Not specified | Significantly lowered leukemic burden in spleen and liver. | [1] |
| Sorafenib | AML xenograft in NOD-SCID-IL2Rγnull mice | 60 mg/kg twice daily + cytarabine | Statistically significant prolonged median survival compared to controls. | [2] |
| This compound | AML xenograft | Data Not Available | No published in vivo studies of this compound in AML xenograft models were identified. |
Signaling Pathways and Mechanisms of Action
Sorafenib
Sorafenib is a multi-kinase inhibitor that targets the RAF/MEK/ERK signaling pathway. In AML, its efficacy is particularly noted in cells harboring a FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutation, a common driver of leukemogenesis. Sorafenib directly inhibits the constitutively active FLT3-ITD, leading to the downregulation of downstream signaling pathways that promote cell proliferation and survival.[1] Furthermore, sorafenib induces apoptosis by upregulating the pro-apoptotic protein Bim and downregulating the anti-apoptotic protein Mcl-1.[3][4]
Caption: Sorafenib's mechanism in AML.
This compound
This compound is a multi-targeted tyrosine kinase inhibitor with activity against c-MET, c-RET, and mutant forms of c-KIT, PDGFR, and FLT3.[5] Its mechanism in AML is not well-characterized, but its inhibitory action on FLT3 suggests a potential therapeutic role, particularly in FLT3-mutated AML. In other cancer models, this compound has been shown to inhibit downstream signaling pathways such as the PI3K/AKT and MAPK/ERK pathways.[5] It has also been reported to suppress the DNA repair protein Rad51.
Caption: this compound's potential mechanism in AML.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of compounds on the viability of AML cell lines.
Workflow:
Caption: MTT cell viability assay workflow.
Detailed Steps:
-
Cell Seeding: Seed AML cells (e.g., MV4-11, OCI-AML3) in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells/well in 100 µL of appropriate culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound or sorafenib in culture medium. Add the desired concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plates for an additional 2 to 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.[6]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol outlines a general procedure for quantifying apoptosis in AML cells following drug treatment.
Workflow:
Caption: Annexin V/PI apoptosis assay workflow.
Detailed Steps:
-
Cell Treatment: Treat AML cells with the desired concentrations of this compound or sorafenib for 24 to 48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour of staining.[7]
Conclusion
The available preclinical data indicates that sorafenib is an active agent in AML models, with a well-defined mechanism of action, particularly in FLT3-ITD positive AML. It effectively inhibits cell proliferation and induces apoptosis through modulation of the RAF/MEK/ERK pathway and key apoptotic regulators. For this compound, while its target profile, including FLT3, suggests potential efficacy in AML, there is a clear need for dedicated preclinical studies in relevant AML models to establish its anti-leukemic activity, define its mechanism of action, and determine its potential as a therapeutic agent for this disease. Direct, head-to-head comparative studies of this compound and sorafenib would be highly valuable to the research community to better understand their relative potency and therapeutic potential in specific AML subtypes.
References
- 1. Potential role of sorafenib in the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 4. Sorafenib induces apoptosis of AML cells via Bim-mediated activation of the intrinsic apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting MET kinase with the small-molecule inhibitor this compound induces cytotoxicity in primary myeloma cells and cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Amuvatinib's Potency in Inhibiting c-Kit Phosphorylation: A Comparative Analysis
For Immediate Release
This guide provides a comparative analysis of Amuvatinib (also known as MP-470), a multi-targeted tyrosine kinase inhibitor, and its efficacy in inhibiting the phosphorylation of the c-Kit receptor. The performance of this compound is compared against other well-established c-Kit inhibitors, Imatinib and Sunitinib, with supporting data from in vitro studies. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to c-Kit and its Role in Cellular Signaling
The c-Kit receptor, a receptor tyrosine kinase, plays a pivotal role in various cellular processes, including proliferation, differentiation, and survival.[1] Dysregulation of c-Kit signaling, often due to mutations, can lead to the development and progression of various cancers, most notably gastrointestinal stromal tumors (GIST).[2] Inhibition of c-Kit phosphorylation is a key therapeutic strategy for such malignancies. This compound is a potent inhibitor of c-Kit, as well as other receptor tyrosine kinases such as PDGFRα and Flt3.[1][3]
Comparative Inhibitory Activity
The inhibitory potential of this compound against c-Kit has been quantified and compared with Imatinib and Sunitinib. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. Lower IC50 values indicate greater potency.
| Inhibitor | c-Kit IC50 (nM) | Reference(s) |
| This compound (MP-470) | 10 | [1][3][4] |
| Imatinib | 100 | [2][5][6] |
| Sunitinib | 80 (cell-free assay) | [2][7] |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
c-Kit Signaling Pathway and Inhibition
The binding of the ligand, stem cell factor (SCF), to the c-Kit receptor triggers its dimerization and autophosphorylation, initiating a cascade of downstream signaling events. These pathways, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, are crucial for cell growth and survival. Tyrosine kinase inhibitors like this compound, Imatinib, and Sunitinib exert their effect by binding to the ATP-binding pocket of the c-Kit kinase domain, thereby blocking its phosphorylation and subsequent activation of these downstream pathways.
Experimental Protocols
The validation of c-Kit phosphorylation inhibition by this compound and other inhibitors is typically performed using in vitro kinase assays and Western blotting.
In Vitro c-Kit Kinase Assay
This assay directly measures the enzymatic activity of purified c-Kit kinase and its inhibition by test compounds.
Materials:
-
Recombinant human c-Kit kinase
-
Biotinylated peptide substrate (e.g., Biotin-KDR (Tyr996))[8]
-
ATP
-
Kinase reaction buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT)[9]
-
Test compounds (this compound, Imatinib, Sunitinib) at various concentrations
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system[9]
Procedure:
-
Prepare a reaction mixture containing the c-Kit kinase, peptide substrate, and kinase buffer.
-
Add varying concentrations of the test inhibitors to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a defined period (e.g., 30-60 minutes).[8]
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. The luminescent signal is proportional to the kinase activity.
-
Calculate the IC50 values by plotting the percentage of kinase inhibition against the inhibitor concentration.
Western Blotting for c-Kit Phosphorylation
This method assesses the level of c-Kit phosphorylation within a cellular context.
Materials:
-
Cells expressing c-Kit (e.g., GIST cell lines)
-
Cell lysis buffer containing protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies:
-
Anti-phospho-c-Kit (e.g., Tyr719 or Tyr823)[10]
-
Anti-total c-Kit
-
Anti-GAPDH or β-actin (as a loading control)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Culture c-Kit expressing cells and treat with various concentrations of this compound, Imatinib, or Sunitinib for a specified time.
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-c-Kit overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total c-Kit and a loading control to normalize the results.
Conclusion
The presented data and methodologies provide a framework for the validation of this compound as a potent inhibitor of c-Kit phosphorylation. Comparative analysis with established inhibitors such as Imatinib and Sunitinib demonstrates its significant potential in targeting c-Kit-driven malignancies. The detailed experimental protocols offer a guide for researchers to independently verify these findings and further explore the therapeutic applications of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. c-Kit | DC Chemicals [dcchemicals.com]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. HTScan® c-Kit Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 9. promega.com [promega.com]
- 10. Phospho-c-Kit (Tyr823) Antibody | Cell Signaling Technology [cellsignal.com]
A Comparative Analysis of Amuvatinib and Other Multi-Kinase Inhibitors for Solid Tumor Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Amuvatinib against other prominent multi-kinase inhibitors (MKIs) used in the treatment of solid tumors. The information presented is collated from preclinical and clinical studies to support research and development efforts in oncology.
Multi-kinase inhibitors represent a cornerstone of targeted cancer therapy, designed to simultaneously block multiple signaling pathways crucial for tumor growth, proliferation, and angiogenesis.[1][2] this compound is a novel, orally administered tyrosine kinase inhibitor that has demonstrated pharmacological activity against several key oncogenic drivers.[3][4] This guide compares its profile with established MKIs: Sorafenib, Sunitinib, Regorafenib, Pazopanib, and Cabozantinib.
Mechanism of Action and Target Profiles
The therapeutic efficacy of MKIs is defined by their unique kinase inhibition spectra. This compound distinguishes itself by not only targeting key receptor tyrosine kinases (RTKs) but also inhibiting Rad51, a protein critical for DNA repair, potentially sensitizing tumor cells to DNA-damaging agents.[3][5][6][7]
This compound is a selective MKI that suppresses c-MET, c-RET, and mutant forms of c-KIT, PDGFR, and FLT3.[5][8] In contrast, other MKIs possess broader or different target profiles, which dictates their clinical applications and potential side effects. For instance, Sorafenib is a potent inhibitor of the RAF/MEK/ERK signaling pathway, in addition to targeting VEGFR and PDGFR.[9][10] Cabozantinib has a distinct profile that includes potent inhibition of MET and AXL, alongside VEGFR.[11]
The diagram below illustrates the primary signaling pathways and the points of inhibition for this compound and its comparators.
Caption: Major signaling pathways and targets of this compound and other multi-kinase inhibitors.
Table 1: Comparative Target Kinase Profiles of Multi-Kinase Inhibitors
| Inhibitor | Primary Targets |
|---|---|
| This compound | MET, KIT (mutant), PDGFRα, RET, FLT3, Rad51[5][8][12] |
| Sorafenib | VEGFR-1/2/3, PDGFR-β, KIT, FLT3, RET, RAF-1, B-RAF[9][13][14] |
| Sunitinib | VEGFR-1/2/3, PDGFR-α/β, KIT, FLT3, CSF-1R, RET[15][16][17] |
| Regorafenib | VEGFR-1/2/3, TIE2, PDGFR-β, FGFR1, KIT, RET, B-RAF[18][19][20] |
| Pazopanib | VEGFR-1/2/3, PDGFR-α/β, FGFR-1/3, c-Kit[21][22][23][24] |
| Cabozantinib | MET, AXL, VEGFR-1/2/3, RET, KIT, TIE-2, FLT3[11][25] |
Preclinical Efficacy: In Vitro Studies
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. Preclinical studies have evaluated these MKIs against a range of cancer cell lines. This compound has demonstrated effectiveness in inhibiting MET at low micromolar concentrations (IC50 ~5 μM) in solid cancer models.[12] Sorafenib has shown cytotoxic activity across numerous cell lines, with a median IC50 value of 4.3 μM in one pediatric preclinical panel.[26]
Table 2: Selected In Vitro IC50 Values of Multi-Kinase Inhibitors Against Target Kinases or Cell Lines
| Inhibitor | Target / Cell Line | IC50 Value | Reference |
|---|---|---|---|
| This compound | MET (in solid cancers) | ~5 µM | [12] |
| Sorafenib | Raf-1 Kinase | 6 nM | |
| B-Raf | 22 nM | ||
| VEGFR-2 | 90 nM | ||
| PDGFR-β | 57 nM | ||
| Kasumi-1 (KIT mutation) | 0.02 µM | [26] | |
| Pazopanib | VEGFR-1 | 7 nM | [23] |
| VEGFR-2 | 15 nM | [23] | |
| VEGFR-3 | 2 nM | [23] | |
| PDGFR-α | 73 nM | [23] |
| | c-Kit | 6 nM |[23] |
Note: IC50 values can vary significantly based on the specific assay conditions and cell lines used. Direct cross-study comparisons should be made with caution.
Clinical Development and Efficacy
This compound has been investigated in a first-in-human, phase I dose-escalation trial in patients with advanced solid tumors, where it was well tolerated up to 1,500 mg/day.[3][4] In this study, a patient with gastrointestinal stromal tumor (GIST) who had previously failed imatinib and sunitinib showed a response.[3][4] Other MKIs are approved for various solid tumors, including renal cell carcinoma (RCC), hepatocellular carcinoma (HCC), GIST, and thyroid cancer.[9][15][19]
Table 3: Overview of Clinical Applications in Solid Tumors
| Inhibitor | Approved / Investigated Solid Tumor Indications | Key Findings |
|---|---|---|
| This compound | Advanced Solid Tumors (Investigational), GIST (Investigational)[3][4][8] | Well tolerated in Phase I; preliminary activity observed in refractory GIST.[4] |
| Sorafenib | Advanced Renal Cell Carcinoma (RCC), Unresectable Hepatocellular Carcinoma (HCC), Differentiated Thyroid Carcinoma (DTC)[9][14] | Established first-line therapy for HCC and standard of care in advanced RCC.[9][27] |
| Sunitinib | Advanced RCC, Imatinib-resistant GIST, Pancreatic Neuroendocrine Tumors[15][28][29] | Approved for RCC and GIST, demonstrating significant anti-tumor and anti-angiogenic activity.[15][16] |
| Regorafenib | Metastatic Colorectal Cancer (mCRC), Advanced GIST, HCC[19] | Demonstrates anti-angiogenic, anti-metastatic, and tumor growth inhibition activity.[18][19] |
| Pazopanib | Advanced RCC, Advanced Soft Tissue Sarcoma[22] | Potent inhibitor of angiogenesis, leading to reduced tumor blood flow and growth.[22] |
| Cabozantinib | Medullary Thyroid Cancer, Advanced RCC, HCC[11] | Potent inhibitor of MET, AXL, and VEGFR, targeting multiple key pathways in tumor progression.[30][25] |
Experimental Protocols
Reproducibility is paramount in scientific research. Below are generalized methodologies for key experiments cited in this guide.
Kinase Inhibition Assay (Biochemical Assay)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.
-
Reagents : Recombinant purified kinase, specific peptide substrate, ATP (often radiolabeled [γ-³²P]ATP), and the test inhibitor (e.g., this compound).
-
Procedure :
-
The kinase, substrate, and varying concentrations of the inhibitor are pre-incubated in a reaction buffer.
-
The reaction is initiated by adding ATP.
-
The mixture is incubated at a specified temperature (e.g., 30°C) for a set time to allow for substrate phosphorylation.
-
The reaction is stopped, and the phosphorylated substrate is separated from the free ATP, often using phosphocellulose paper or beads.
-
-
Data Analysis : The amount of incorporated radiolabel is measured using a scintillation counter. The percentage of inhibition is calculated relative to a control reaction without the inhibitor. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability / Cytotoxicity Assay (In Vitro)
This assay measures the effect of a compound on cell proliferation and survival.
Caption: Workflow for determining IC50 values in a cell-based viability assay.
-
Cell Culture : Human cancer cell lines are cultured in appropriate media and conditions.
-
Plating : Cells are seeded into 96-well microplates at a specific density and allowed to attach overnight.
-
Treatment : The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test inhibitor. Control wells receive medium with the vehicle (e.g., DMSO) only.
-
Incubation : Plates are incubated for a period, typically 72 to 96 hours, to allow the compound to exert its effect.
-
Viability Assessment : A viability reagent (e.g., MTS or MTT) is added to each well. These reagents are converted by metabolically active cells into a colored formazan product or, in the case of ATP-based assays (CellTiter-Glo®), generate a luminescent signal.
-
Data Analysis : The absorbance or luminescence is read using a plate reader. The results are expressed as a percentage of the vehicle-treated control. IC50 values are calculated by fitting the data to a dose-response curve using appropriate software.
References
- 1. drugs.com [drugs.com]
- 2. Principles of Kinase Inhibitor Therapy for Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase I, first-in-human dose-escalation study of this compound, a multi-targeted tyrosine kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. This compound | C23H21N5O3S | CID 11282283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The receptor tyrosine kinase inhibitor this compound (MP470) sensitizes tumor cells to radio- and chemo-therapies in part by inhibiting homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. youtube.com [youtube.com]
- 11. Cabozantinib: mechanism of action, pharmacokinetics and clinical applications_Chemicalbook [chemicalbook.com]
- 12. Targeting MET kinase with the small-molecule inhibitor this compound induces cytotoxicity in primary myeloma cells and cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinPGx [clinpgx.org]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Sunitinib: the antiangiogenic effects and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]
- 18. Regorafenib - NCI [dctd.cancer.gov]
- 19. go.drugbank.com [go.drugbank.com]
- 20. hematologyandoncology.net [hematologyandoncology.net]
- 21. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]
- 22. go.drugbank.com [go.drugbank.com]
- 23. Overview of fundamental study of pazopanib in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pazopanib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 25. Cabozantinib combination therapy for the treatment of solid tumors: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Initial Testing (Stage 1) of the Multi-targeted Kinase Inhibitor Sorafenib by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Sunitinib - Wikipedia [en.wikipedia.org]
- 29. cancerresearchuk.org [cancerresearchuk.org]
- 30. cabometyxhcp.com [cabometyxhcp.com]
Amuvatinib's Cross-Resistance Profile in TKI-Resistant Cancers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Amuvatinib's performance against tyrosine kinase inhibitor (TKI)-resistant cancers, supported by available preclinical data. We will delve into its efficacy in cancers that have developed resistance to other TKIs, detail the experimental protocols used to generate this data, and visualize the complex signaling pathways involved.
Overcoming Resistance: this compound's Multi-Targeted Approach
Resistance to tyrosine kinase inhibitors is a significant clinical challenge, often arising from secondary mutations in the target kinase or the activation of alternative signaling pathways. This compound, a multi-targeted TKI, presents a promising strategy to overcome such resistance by inhibiting a range of kinases implicated in tumor growth and survival, including c-MET, c-RET, mutant forms of c-KIT and PDGFR, as well as the DNA repair protein Rad51.
Data Presentation: this compound in TKI-Resistant Gastrointestinal Stromal Tumors (GIST)
Preclinical studies have evaluated the efficacy of this compound in GIST cell lines that have developed resistance to imatinib, the standard first-line therapy. The following table summarizes the 50% inhibitory concentration (IC50) values, demonstrating this compound's activity in both imatinib-sensitive and -resistant contexts.
| Cell Line | Primary TKI Resistance | This compound (AMU) IC50 (µM) | Imatinib (IM) IC50 (µM) | Erlotinib (Erl) IC50 (µM) | Key Expressed RTKs |
| GIST882 | Imatinib-sensitive | - | 0.077 | - | c-Kit, HER1, c-Met |
| GIST430/654 | Imatinib-resistant | - | 0.59 | - | c-Kit, HER1, c-Met |
| GIST48 | Imatinib-resistant | 0.91 | 0.66 | 0.67 | c-Kit, HER1, c-Met |
Data sourced from Mahadevan et al. (2015). Note: this compound IC50 for GIST882 and GIST430/654 was not explicitly provided in the source.
These data indicate that this compound retains activity against GIST cells that have developed resistance to imatinib.
This compound in TKI-Resistant Non-Small Cell Lung Cancer (NSCLC)
While direct comparative IC50 data for this compound in well-established EGFR TKI-resistant NSCLC cell lines (e.g., those with T790M mutation or c-Met amplification) were not available in the public domain at the time of this review, the mechanism of action of this compound provides a strong rationale for its potential efficacy.
One of the key mechanisms of resistance to EGFR TKIs such as erlotinib and osimertinib is the amplification and activation of the c-Met receptor tyrosine kinase, which provides a "bypass" signaling pathway for tumor cell survival. As this compound is a known inhibitor of c-Met, it is hypothesized to be effective in this setting. A study has shown that suppression of βIII-tubulin enhances the activity of this compound in c-Met positive NSCLC cell lines, suggesting a potential therapeutic avenue. However, further preclinical studies are required to quantify its cross-resistance profile in EGFR TKI-resistant NSCLC.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of these findings.
Cell Viability Assay (MTT/MTS Assay)
This assay is used to determine the concentration of a drug that is required to inhibit the growth of a cell population by 50% (IC50).
Materials:
-
Cancer cell lines (TKI-sensitive and -resistant)
-
96-well plates
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound and other TKIs (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and other TKIs in complete growth medium.
-
Remove the overnight culture medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 10-20 µL of MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis for Signaling Pathway Modulation
This technique is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways following drug treatment.
Materials:
-
Cancer cell lines
-
This compound and other TKIs
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-c-Met, anti-total-c-Met, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, anti-Rad51, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound or other TKIs at the desired concentrations for the specified time.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature the protein lysates and separate them by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system. Analyze the band intensities to determine the effect of the drug on protein expression and phosphorylation.
Mandatory Visualizations
This compound's Mechanism in Overcoming TKI Resistance
A New Frontier in Cancer Therapy: The Synergistic Potential of Amuvatinib and PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer treatment is continually evolving, with a growing emphasis on targeted therapies that exploit specific vulnerabilities within cancer cells. One of the most successful strategies in this realm has been the use of PARP (Poly (ADP-ribose) polymerase) inhibitors, which have shown remarkable efficacy in tumors with deficiencies in the homologous recombination (HR) DNA repair pathway. This guide explores the compelling scientific rationale for a novel combination therapy: the synergistic pairing of Amuvatinib, a multi-targeted tyrosine kinase inhibitor, with PARP inhibitors. While direct clinical data for this specific combination is not yet available, a strong mechanistic foundation suggests a powerful synthetic lethal interaction that could overcome resistance and enhance therapeutic outcomes.
The Scientific Rationale: A Two-Pronged Attack on DNA Repair
The central hypothesis for the synergy between this compound and PARP inhibitors lies in their complementary effects on the DNA damage response (DDR) pathway.
This compound's Role: Inducing Homologous Recombination Deficiency
This compound is a multi-targeted tyrosine kinase inhibitor that has been shown to suppress the expression of RAD51.[1] RAD51 is a protein that is essential for the repair of DNA double-strand breaks (DSBs) through the homologous recombination (HR) pathway. By inhibiting RAD51, this compound can effectively induce a state of HR deficiency in cancer cells, rendering them unable to accurately repair complex DNA damage.
PARP Inhibitors' Mechanism: Exploiting HR Deficiency
PARP inhibitors work by blocking the function of PARP enzymes, which are critical for the repair of single-strand DNA breaks (SSBs). When SSBs are not repaired, they can stall and collapse replication forks during DNA replication, leading to the formation of more severe DSBs. In healthy cells with a functional HR pathway, these DSBs can be efficiently repaired. However, in cancer cells with a compromised HR pathway (either through genetic mutations, such as in BRCA1/2, or induced by drugs like this compound), these DSBs cannot be properly repaired. This accumulation of unrepaired DNA damage triggers a process called synthetic lethality, leading to cell death.
This creates a powerful therapeutic rationale: by first inducing an HR-deficient state with this compound, tumors that were previously resistant to PARP inhibitors could become sensitized to their effects.
Signaling Pathway of the Proposed Synergistic Interaction
Caption: Proposed synergistic mechanism of this compound and PARP inhibitors.
Experimental Data Supporting the Potential for Synergy
While direct experimental data for the this compound-PARP inhibitor combination is pending, preclinical data for each agent individually and for combinations of other RAD51 inhibitors with PARP inhibitors provide strong support for this therapeutic strategy.
Table 1: Preclinical Evidence for this compound's Effect on RAD51 and DNA Repair
| Cell Line | Treatment | Key Finding | Reference |
| Human lung carcinoma (H1299) | This compound | Inhibition of RAD51 protein expression and homologous recombination. | [1] |
| Glioblastoma multiforme cells | This compound + Radiation | Potentiation of radiation therapy linked to decreased RAD51 expression. |
Table 2: Preclinical and Clinical Evidence for Synergy of PARP Inhibitors with HR Deficiency
| Cancer Type | HR Deficiency Status | PARP Inhibitor | Key Finding | Reference |
| Breast Cancer | BRCA1/2 mutated | Olaparib | Significant improvement in progression-free survival. | |
| Ovarian Cancer | BRCA1/2 mutated | Rucaparib | High objective response rates in recurrent ovarian cancer. | |
| Pancreatic Cancer | gBRCA mutated | Olaparib | Maintenance olaparib led to longer progression-free survival. | |
| Prostate Cancer | HRR gene-mutated | Olaparib | Improved radiographic progression-free survival. |
Experimental Protocols for Evaluating Synergy
To rigorously evaluate the synergistic potential of this compound and PARP inhibitors, a series of well-established in vitro and in vivo experiments are necessary.
Experimental Workflow
Caption: A typical experimental workflow for assessing synergy.
Detailed Methodologies
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of this compound and a PARP inhibitor, alone and in combination, on cancer cell lines.
-
Protocol:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound, a PARP inhibitor, or the combination of both for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a solubilization buffer.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
2. Clonogenic Survival Assay
-
Objective: To assess the long-term reproductive viability of cancer cells after treatment.
-
Protocol:
-
Treat a single-cell suspension of cancer cells with this compound, a PARP inhibitor, or the combination for a defined period.
-
Plate a known number of treated cells into 6-well plates.
-
Incubate the plates for 10-14 days to allow for colony formation.
-
Fix and stain the colonies with crystal violet.
-
Count the number of colonies (containing at least 50 cells). The surviving fraction is calculated relative to the untreated control.
-
3. RAD51 Foci Formation Assay
-
Objective: To visualize and quantify the inhibition of homologous recombination by measuring the formation of RAD51 foci at sites of DNA damage.
-
Protocol:
-
Grow cancer cells on coverslips and treat with this compound.
-
Induce DNA damage (e.g., with a low dose of a DNA-damaging agent).
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody against RAD51, followed by a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize and quantify the number of RAD51 foci per nucleus using fluorescence microscopy. A decrease in the number of foci indicates HR inhibition.
-
4. Comet Assay (Single Cell Gel Electrophoresis)
-
Objective: To detect and quantify DNA damage at the single-cell level.
-
Protocol:
-
Embed treated cells in a low-melting-point agarose on a microscope slide.
-
Lyse the cells to remove membranes and proteins, leaving behind the nuclear DNA.
-
Subject the slides to electrophoresis. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."
-
Stain the DNA with a fluorescent dye.
-
Visualize the comets using fluorescence microscopy and quantify the amount of DNA in the tail relative to the head, which is proportional to the amount of DNA damage.
-
Conclusion and Future Directions
The combination of this compound and PARP inhibitors represents a highly promising, albeit currently theoretical, therapeutic strategy. The strong mechanistic rationale, based on the principle of synthetic lethality, warrants rigorous preclinical investigation. Future studies should focus on:
-
Identifying sensitive tumor types: Investigating the efficacy of this combination across a panel of cancer cell lines with varying HR proficiency.
-
Optimizing dosing and scheduling: Determining the most effective concentrations and administration schedules for this compound and different PARP inhibitors.
-
In vivo validation: Conducting xenograft studies in animal models to confirm the in vitro findings and assess the therapeutic window.
-
Biomarker development: Identifying predictive biomarkers beyond RAD51 expression to select patients who are most likely to benefit from this combination therapy.
The successful validation of this synergistic interaction could pave the way for new clinical trials, offering a novel and potent treatment option for a broad range of cancers, including those that have developed resistance to existing therapies. This guide serves as a foundational resource for researchers and drug developers to explore this exciting new avenue in precision oncology.
References
A Comparative Analysis of Amuvatinib and Dasatinib in Chronic Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Amuvatinib and Dasatinib for the treatment of Chronic Myeloid Leukemia (CML). While Dasatinib is a well-established second-generation tyrosine kinase inhibitor (TKI) with extensive clinical data in CML, this compound is an investigational multi-targeted TKI with a different kinase inhibitory profile, and its efficacy in CML has not been clinically established. This comparison, therefore, juxtaposes the proven clinical profile of Dasatinib with the theoretical potential of this compound based on its preclinical mechanism of action.
Executive Summary
Dasatinib is a potent inhibitor of the BCR-ABL kinase, the hallmark of CML, and is a standard of care for both newly diagnosed and imatinib-resistant or -intolerant CML.[1] Its efficacy and safety have been demonstrated in numerous clinical trials. This compound, in contrast, is a multi-targeted TKI that inhibits c-MET, c-RET, and mutant forms of c-KIT, PDGFR, and FLT3, and also suppresses the DNA repair protein Rad51.[2] There is currently no direct clinical or preclinical evidence demonstrating the efficacy of this compound against the BCR-ABL fusion protein or in CML patient populations. This analysis will proceed by presenting the extensive clinical data for Dasatinib and contrasting it with the preclinical profile of this compound, exploring its potential, though unproven, relevance in CML.
Dasatinib in Chronic Myeloid Leukemia
Dasatinib is a potent, orally administered small-molecule inhibitor of multiple tyrosine kinases. In the context of CML, its primary target is the BCR-ABL fusion protein. It is also a potent inhibitor of SRC family kinases.[3]
Efficacy of Dasatinib in CML
Dasatinib has demonstrated significant efficacy in achieving hematologic, cytogenetic, and molecular responses in patients with CML in various phases of the disease.
Table 1: Efficacy of Dasatinib in Newly Diagnosed Chronic Phase CML (DASISION Trial: Dasatinib vs. Imatinib)
| Endpoint | Dasatinib 100 mg once daily | Imatinib 400 mg once daily | p-value |
| Complete Cytogenetic Response (CCyR) by 12 months | 77% | 66% | 0.007[4] |
| Major Molecular Response (MMR) by 12 months | 46% | 28% | <0.0001[5] |
| Median Time to CCyR | 3.1 months | 5.6 months | N/A[4] |
| Median Time to MMR | 15 months | 36 months | N/A[5] |
| Progression to Accelerated/Blast Phase (by 24 months) | 2.3% | 5.0% | N/A[5] |
Table 2: Efficacy of Dasatinib in Imatinib-Resistant or -Intolerant Chronic Phase CML (START-C Trial)
| Endpoint (at 15 months) | Dasatinib 70 mg twice daily |
| Complete Hematologic Response (CHR) | 91%[6] |
| Major Cytogenetic Response (MCyR) | 59%[6] |
| Complete Cytogenetic Response (CCyR) | 49%[6] |
| Progression-Free Survival (PFS) | 90%[6] |
| Overall Survival (OS) | 96%[6] |
Safety Profile of Dasatinib
The safety profile of Dasatinib is well-characterized, with the most common adverse events being manageable with dose modifications or supportive care.
Table 3: Common Adverse Reactions with Dasatinib in CML Clinical Trials
| Adverse Reaction (All Grades) | Frequency in Newly Diagnosed CML (DASISION) | Frequency in Imatinib-Resistant/-Intolerant CML |
| Myelosuppression (Neutropenia, Thrombocytopenia, Anemia) | Common[7] | Common[6] |
| Fluid Retention (including Pleural Effusion) | 28%[8] | Common[6] |
| Diarrhea | 42%[8] | Common[6] |
| Headache | 47% | Common[6] |
| Musculoskeletal Pain | 49% | Common[6] |
| Rash | 33%[8] | Common[6] |
| Fatigue | 37%[8] | Common[6] |
| Nausea | 22%[8] | Common[6] |
Note: Frequencies can vary based on the specific trial and patient population.
Resistance to Dasatinib
Resistance to Dasatinib can occur through mutations in the BCR-ABL kinase domain. The T315I mutation is a common cause of resistance to Dasatinib and other TKIs.
Table 4: Common BCR-ABL Kinase Domain Mutations Associated with Dasatinib Resistance
| Mutation | Clinical Observation |
| T315I | Confers high-level resistance to Dasatinib.[9][10] |
| F317L/V/I | Associated with resistance to Dasatinib.[10][11] |
| V299L | A mutation that can emerge during Dasatinib therapy and is associated with resistance.[11][12] |
This compound: A Theoretical Perspective in CML
This compound is an investigational oral multi-targeted tyrosine kinase inhibitor. Its primary targets include c-MET, c-RET, and mutant forms of c-KIT and PDGFR.[2] It also has a unique mechanism of inhibiting the DNA repair protein Rad51.[2]
Mechanism of Action and Potential Relevance to CML
There is no direct evidence to date of this compound's activity against the BCR-ABL kinase. However, some of its targets are implicated in hematologic malignancies and could theoretically play a role in CML:
-
c-KIT and PDGFR Inhibition: Both c-KIT and PDGFR are tyrosine kinases that can be dysregulated in certain leukemias. While not the primary driver in CML, their signaling pathways can contribute to cell proliferation and survival. Inhibition of these kinases by this compound could potentially have an anti-leukemic effect, although this is speculative in the context of CML.
-
Rad51 Inhibition: The suppression of Rad51, a key protein in homologous recombination DNA repair, could potentially sensitize CML cells to DNA-damaging agents, suggesting a possible role in combination therapies.
Preclinical and Clinical Data for this compound
Preclinical studies have shown that this compound can induce apoptosis and inhibit proliferation in myeloma and melanoma cell lines.[13] Phase I clinical trials in patients with advanced solid tumors have established a safety profile and determined the maximum tolerated dose.[14][15][16] However, no clinical trials of this compound in CML have been reported.
Signaling Pathway Diagrams
Experimental Protocols
Dasatinib Clinical Trial Methodology (Representative Example: DASISION Trial)
The DASISION (Dasatinib versus Imatinib Study in Treatment-Naive CML Patients) trial was a phase 3, open-label, randomized study.
-
Patient Population: Adults with newly diagnosed Philadelphia chromosome-positive (Ph+) CML in the chronic phase.
-
Randomization: Patients were randomized 1:1 to receive either Dasatinib 100 mg once daily or Imatinib 400 mg once daily.[4]
-
Primary Endpoint: The primary endpoint was the rate of confirmed complete cytogenetic response (cCCyR) by 12 months.[5]
-
Secondary Endpoints: Included major molecular response (MMR) at any time, time to MMR, and time to cCCyR.[5]
-
Assessments:
-
Cytogenetic Response: Assessed by standard chromosome banding analysis of bone marrow metaphases.
-
Molecular Response: Assessed by quantitative real-time polymerase chain reaction (qRT-PCR) for BCR-ABL transcripts in peripheral blood.
-
Safety: Monitored through regular clinical and laboratory assessments.
-
This compound Preclinical Experimental Protocol (Representative Example)
The following represents a general methodology used in preclinical studies to assess the activity of a kinase inhibitor like this compound in cancer cell lines.
-
Cell Lines: A panel of human cancer cell lines (e.g., myeloma cell lines RPMI-8226, U266) are used.
-
Cell Viability/Proliferation Assay:
-
Cells are seeded in 96-well plates.
-
Cells are treated with increasing concentrations of this compound or a vehicle control (e.g., DMSO).
-
After a specified incubation period (e.g., 48-72 hours), cell viability is assessed using a colorimetric assay (e.g., MTS or MTT assay) or by cell counting.
-
-
Apoptosis Assay:
-
Cells are treated with this compound or vehicle control.
-
Apoptosis is measured by flow cytometry using Annexin V and propidium iodide (PI) staining.
-
-
Western Blot Analysis:
-
Cells are treated with this compound or vehicle control.
-
Cell lysates are prepared and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against target proteins (e.g., phospho-c-MET, total c-MET, phospho-Akt, total Akt, phospho-ERK, total ERK, and Rad51) to assess the effect of the drug on signaling pathways.
-
Conclusion
The comparison between Dasatinib and this compound in the context of CML is one of a clinically validated, standard-of-care therapy versus a preclinical, investigational compound with a different target profile. Dasatinib has a well-defined and potent inhibitory activity against the primary driver of CML, the BCR-ABL kinase, and its clinical efficacy and safety have been extensively documented.
This compound's potential role in CML is, at present, entirely speculative. While its inhibition of c-KIT and PDGFR might offer a theoretical rationale for investigation in certain hematologic malignancies, the absence of any data on its effect on BCR-ABL or in CML models means it cannot be considered a direct competitor to Dasatinib. Further preclinical studies, specifically in BCR-ABL positive cell lines, would be necessary to determine if this compound has any potential as a therapeutic agent for CML, either as a monotherapy or in combination with other agents. For researchers and drug development professionals, Dasatinib serves as a benchmark for efficacy and safety in CML, while this compound represents a multi-targeted inhibitor whose potential in this specific leukemia remains to be explored.
References
- 1. dovepress.com [dovepress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
- 6. Dasatinib - clinical trials and management of adverse events in imatinib resistant/intolerant chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Bristol Myers Squibb - Four-Year Data from Phase 3 DASISION Trial Comparing Sprycel® (dasatinib) to Imatinib in First-Line Treatment of Adults with Ph+ CP-CML Presented at Annual Meeting of the American Society of Hematology [news.bms.com]
- 9. Frontiers | Adverse reactions after treatment with dasatinib in chronic myeloid leukemia: Characteristics, potential mechanisms, and clinical management strategies [frontiersin.org]
- 10. ashpublications.org [ashpublications.org]
- 11. Long-term Follow-up of Lower Dose Dasatinib 50mg Daily as Frontline Therapy in Newly Diagnosed Chronic Phase Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. Long-term results of frontline dasatinib in chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Long-term efficacy and safety of dasatinib in patients with chronic myeloid leukemia in accelerated phase who are resistant to or intolerant of imatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 16. A phase I, first-in-human dose-escalation study of this compound, a multi-targeted tyrosine kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Rad51 Suppression in Amuvatinib's Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Amuvatinib with alternative therapies, focusing on the role of Rad51 suppression in its anti-cancer efficacy. Experimental data is presented to support the validation of this compound as a promising therapeutic agent.
Executive Summary
This compound (formerly MP470) is a multi-targeted tyrosine kinase inhibitor that has demonstrated a unique mechanism of action involving the suppression of Rad51, a key protein in the homologous recombination (HR) DNA repair pathway.[1][2] This suppression of Rad51 enhances the efficacy of DNA-damaging agents and represents a promising strategy in cancer therapy. This guide compares the performance of this compound with other targeted therapies, including the EGFR inhibitor Amivantamab and PARP inhibitors like Olaparib, providing available efficacy data and detailed experimental protocols for key validation assays.
Comparative Efficacy of this compound and Alternatives
The following tables summarize the clinical efficacy of this compound, Amivantamab, and the PARP inhibitor Olaparib in various cancer types. It is important to note that direct head-to-head clinical trial data between this compound and these alternatives are limited; therefore, the data is presented from separate clinical trials to provide a comparative overview.
Table 1: Efficacy of this compound in Clinical Trials
| Clinical Trial | Cancer Type | Treatment Regimen | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| Phase I (NCT00894894) | Advanced Solid Tumors | This compound monotherapy | Not Reported (1 GIST patient with PET response) | Not Reported | [3][4] |
| Phase II | Platinum-Refractory Small Cell Lung Cancer | This compound + Platinum-Etoposide | 8.7% (centrally confirmed) | Not Reported | [5] |
Table 2: Efficacy of Amivantamab in Clinical Trials
| Clinical Trial | Cancer Type | Treatment Regimen | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |
| CHRYSALIS (Phase I) | EGFR Exon 20 Insertion+ NSCLC (post-platinum) | Amivantamab monotherapy | 40% | 8.3 months | 23 months | [1][6] |
| PAPILLON (Phase III) | EGFR Exon 20 Insertion+ NSCLC (1st line) | Amivantamab + Chemotherapy | 73% | 11.4 months | Not Reached | [7] |
| MARIPOSA (Phase III) | EGFR-mutated advanced NSCLC (1st line) | Amivantamab + Lazertinib | 86% | 23.7 months | Not Reached | [8] |
Table 3: Efficacy of Olaparib in BRCA-Mutated Cancers
| Clinical Trial | Cancer Type | Treatment Regimen | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| OlympiAD (Phase III) | gBRCAm HER2- metastatic Breast Cancer | Olaparib monotherapy | 59.9% | 7.0 months | [9][10] |
| LIGHT (Phase II) | Platinum-sensitive relapsed Ovarian Cancer (gBRCAm) | Olaparib monotherapy | 69% | Not Reported | [11][12] |
| Phase II | Somatic BRCAm solid tumors | PARP inhibitors (including Olaparib) | 55.8% | Not Reported | [13] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
Signaling Pathways
Caption: this compound's dual mechanism of action.
References
- 1. ascopubs.org [ascopubs.org]
- 2. The receptor tyrosine kinase inhibitor this compound (MP470) sensitizes tumor cells to radio- and chemo-therapies in part by inhibiting homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. A phase I, first-in-human dose-escalation study of this compound, a multi-targeted tyrosine kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. onclive.com [onclive.com]
- 7. Efficacy and Safety of Amivantamab in Advanced or Metastatic EGFR-Mutant Non-Small Cell Lung Cancer: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jadpro.com [jadpro.com]
- 10. Olaparib Is First PARP Inhibitor to Show Advantage in BRCA-Mutated Breast Cancer - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 11. Olaparib as treatment for platinum‐sensitive relapsed ovarian cancer by BRCA mutation and homologous recombination deficiency: Phase 2 LIGHT study final overall survival analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Similar response rates and survival with PARP inhibitors for patients with solid tumors harboring somatic versus Germline BRCA mutations: a Meta-analysis and systematic review - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the safety profiles of Amuvatinib and regorafenib in vivo
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo safety profiles of two multi-kinase inhibitors, Amuvatinib and Regorafenib. The information is compiled from available preclinical and clinical data to assist researchers in understanding the potential toxicological liabilities of these compounds.
Introduction
This compound and Regorafenib are both orally administered small molecule kinase inhibitors that target multiple signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. While they share some common targets, their distinct kinase inhibition profiles lead to different efficacy and safety characteristics. Regorafenib is an approved therapeutic for several cancers, and consequently, its safety profile has been extensively characterized in both preclinical models and human clinical trials. This compound's clinical development was discontinued, resulting in a more limited publicly available safety dataset. This guide aims to present a comparative overview based on the existing information.
Quantitative Safety Data Summary
The following tables summarize the key in vivo safety findings for this compound and Regorafenib. Direct comparative studies are not available; therefore, the data is presented for each compound individually.
Table 1: Preclinical In Vivo Safety Data
| Parameter | This compound | Regorafenib |
| Animal Model | Mice (human xenograft models)[1] | Mice (osteosarcoma, rhabdomyosarcoma, Ewing sarcoma xenografts)[2] |
| Tolerated Dose | Well-tolerated up to 1,500 mg/day in a phase I human study (low exposure)[1] | 30 mg/kg/day was well-tolerated in mice[2] |
| Observed Toxicities | No dose-limiting toxicities were reported in a first-in-human study[1]. Specific preclinical organ toxicities are not detailed in the available literature. | At tolerated doses, average weight loss was 0–13.9%[2]. Three toxic deaths were observed across 120 mice in one study[2]. |
Table 2: Clinical Adverse Events (AEs) from Human Trials
Data for this compound is limited due to its discontinued development. The most common AEs for Regorafenib are well-documented from large clinical trials.
| Adverse Event | This compound (Frequency not specified in available data) | Regorafenib (Incidence from Randomized Controlled Trials)[3] |
| Hand-Foot Skin Reaction | Not prominently reported in available data. | All Grades: 54%; Grade ≥3: 16%[3] |
| Diarrhea | Not prominently reported in available data. | All Grades: 33%; Grade ≥3: 7% (from another source)[4] |
| Fatigue | Not prominently reported in available data. | All Grades: 32%; Grade ≥3: 6%[3] |
| Hypertension | Not prominently reported in available data. | All Grades: 31%; Grade ≥3: 13%[3] |
| Oral Mucositis | Not prominently reported in available data. | All Grades: 28%[3] |
| Rash/Desquamation | Not prominently reported in available data. | Any grade was 26% in one trial[4]. |
| Hepatic Abnormalities | Not prominently reported in available data. | Increased AST (Grade ≥3): 6%[3] |
Experimental Protocols
Detailed experimental protocols for the specific studies cited are often proprietary. However, standard methodologies for in vivo safety and toxicity assessment of orally administered drugs in rodents, as outlined by regulatory bodies like the FDA and EPA, would have been followed. A general workflow is described below.
General Protocol for a 90-Day Oral Toxicity Study in Rodents:
-
Animal Model: Typically, Sprague-Dawley rats or C57BL/6 mice are used. Equal numbers of male and female animals are assigned to each group[5].
-
Dose Administration: The test compound (this compound or Regorafenib) is administered orally, once daily, via gavage for 90 consecutive days. A vehicle control group receives the vehicle alone[5]. At least three dose levels are tested: a high dose expected to produce some toxicity, a low dose producing no observable toxic effects, and an intermediate dose[5].
-
Clinical Observations: Animals are observed daily for clinical signs of toxicity, including changes in skin and fur, eyes, respiratory, circulatory, autonomic and central nervous systems, and behavioral patterns. Body weight and food consumption are measured weekly[6].
-
Hematology and Clinical Chemistry: Blood samples are collected at specified intervals (e.g., at termination) for analysis of a complete blood count and clinical chemistry parameters to assess organ function (e.g., liver enzymes, kidney function markers)[7].
-
Necropsy and Histopathology: At the end of the study, all animals are euthanized. A comprehensive gross necropsy is performed on all animals. Key organs and tissues are collected, weighed, and preserved for histopathological examination by a veterinary pathologist[7].
-
Data Analysis: Statistical analysis is performed to compare the treated groups with the control group for all collected data points.
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams illustrate the known signaling pathways targeted by this compound and Regorafenib, and a typical experimental workflow for in vivo safety assessment.
Caption: this compound's inhibitory effects on key signaling pathways.
Caption: Regorafenib's multi-targeted inhibition of signaling pathways.
Caption: A generalized workflow for in vivo safety and toxicity assessment.
Discussion and Conclusion
The available data indicates that Regorafenib has a well-defined and consistent in vivo safety profile, characterized by a range of manageable but frequent adverse events, most notably hand-foot skin reaction, fatigue, diarrhea, and hypertension[3][4]. These toxicities are often observed early in treatment and can be managed with dose modifications[8]. Preclinical studies in mice established a tolerated dose and noted some lethality at higher, non-therapeutic doses[2].
In contrast, the in vivo safety profile of this compound is less clear due to the cessation of its clinical development. A first-in-human Phase I trial suggested that this compound was well-tolerated at doses up to 1,500 mg/day, with no dose-limiting toxicities observed[1]. However, this study also reported low and variable systemic exposure, which may have contributed to the favorable safety profile. The lack of detailed preclinical toxicology reports in the public domain makes a direct comparison of organ-specific toxicities with Regorafenib challenging. The discontinuation of this compound's development was due to insufficient efficacy, not reported safety concerns[9].
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. Initial in vivo testing of a multitarget kinase inhibitor, regorafenib, by the Pediatric Preclinical Testing Consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adverse events risk associated with regorafenib in the treatment of advanced solid tumors: meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prevention and management of adverse events related to regorafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents | FDA [fda.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. ccrod.cancer.gov [ccrod.cancer.gov]
Validating Amuvatinib's On-Target Activity: A Comparative Guide to CRISPR/Cas9 and Traditional Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CRISPR/Cas9-based methodologies with traditional biochemical assays for validating the on-target activity of Amuvatinib, a multi-targeted tyrosine kinase inhibitor. This compound is a promising anti-cancer agent that selectively targets several key oncogenic drivers, including c-MET, c-KIT, Platelet-Derived Growth Factor Receptor (PDGFR), FMS-like tyrosine kinase 3 (FLT3), and the rearranged during transfection (RET) proto-oncogene.[1][2] Additionally, it has been shown to suppress RAD51, a crucial component of the DNA damage repair pathway.[1][2]
Validating that a drug specifically engages its intended targets is a critical step in drug development. This guide presents a head-to-head comparison of modern genetic techniques and established biochemical methods, offering insights into their respective strengths and applications in confirming this compound's mechanism of action.
Comparison of Methodologies: CRISPR/Cas9 vs. Traditional Assays
| Feature | CRISPR/Cas9-mediated Target Validation | Traditional Methods (e.g., Western Blot, Cell Viability Assays) |
| Principle | Genetic knockout or transcriptional repression of target genes to mimic the pharmacological effect of the drug. | Direct measurement of protein expression, phosphorylation status, or cellular phenotype upon drug treatment. |
| Specificity | Highly specific to the targeted gene, minimizing off-target effects with proper guide RNA design. | Potential for off-target effects of the drug, which can confound data interpretation. |
| Endpoint | Phenotypic changes (e.g., cell viability, signaling pathway activity) resulting from the absence of the target protein. | Direct measurement of target engagement (e.g., reduced phosphorylation) and downstream signaling. |
| Throughput | Can be adapted for high-throughput screening to identify genes that confer sensitivity or resistance. | Generally lower throughput, often focused on a few specific proteins or pathways at a time. |
| Data Interpretation | Provides a direct link between the target gene and the observed phenotype, confirming the on-target effect. | Infers on-target activity from biochemical changes, which can sometimes be influenced by off-target interactions. |
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound's activity, providing a basis for comparison between expected outcomes from traditional assays and CRISPR-based validation.
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| U266 | Myeloma | ~7 (at 72h for growth inhibition)[3] |
| Various | See Source | --INVALID-LINK--[4] |
Table 2: Effect of this compound on c-MET Signaling in U266 Myeloma Cells
| Treatment | p-MET Inhibition (%) | Cell Death (%) (at 24h) |
| 25 µM this compound | ~70% | 28%[3] |
| 25 µM this compound | (HGF-stimulated) | Readily inhibited at 5, 10, 25 µM[3][5] |
Experimental Protocols
This section provides detailed methodologies for key experiments to validate this compound's on-target activity.
Traditional Method: Western Blot for Phosphorylated Kinases
This protocol describes the detection of phosphorylated c-MET, AKT, and ERK, key downstream effectors of this compound's targets.
1. Cell Culture and Treatment:
-
Culture cancer cell lines known to express this compound's targets (e.g., U266 for c-MET) in appropriate media.
-
Seed cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for a specified time (e.g., 24 hours). For pathways like c-MET, cells may be serum-starved and then stimulated with a ligand like Hepatocyte Growth Factor (HGF) to induce phosphorylation.[3]
2. Cell Lysis:
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate.
-
Centrifuge to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.[6]
5. Antibody Incubation:
-
Incubate the membrane overnight at 4°C with primary antibodies specific for:
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
6. Detection:
-
Visualize protein bands using an Enhanced Chemiluminescence (ECL) substrate and an imaging system.
CRISPR/Cas9 Method: Target Gene Knockout and Phenotypic Analysis
This protocol outlines a workflow for knocking out this compound's target genes to assess the impact on cell viability, which can then be compared to the effect of the drug.
1. Guide RNA (gRNA) Design and Cloning:
-
Design two to three gRNAs targeting the coding sequence of each target gene (e.g., MET, KIT, PDGFRA) using online design tools.
-
Synthesize and clone the gRNAs into a suitable Cas9 expression vector.
2. Cell Transfection:
-
Transfect the Cas9/gRNA plasmids into the target cancer cell line using a suitable transfection reagent or electroporation.
3. Selection of Edited Cells:
-
If the vector contains a selection marker (e.g., puromycin resistance), select for transfected cells.
-
Isolate single-cell clones by limiting dilution to establish monoclonal knockout cell lines.
4. Validation of Gene Knockout:
-
Genomic DNA analysis: Extract genomic DNA from single-cell clones. Amplify the target region by PCR and verify the presence of insertions or deletions (indels) by Sanger sequencing or a T7 endonuclease I assay.
-
Protein analysis: Confirm the absence of the target protein in knockout clones by Western blot.
5. Phenotypic Analysis (Cell Viability Assay):
-
Seed wild-type and validated knockout cells in 96-well plates.
-
Treat cells with a range of this compound concentrations.
-
After a set incubation period (e.g., 72 hours), assess cell viability using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.
-
Compare the dose-response curves of wild-type and knockout cells to this compound. A rightward shift in the IC50 curve for the knockout of a specific target would suggest that this target is essential for this compound's cytotoxic effect.
Visualizations
The following diagrams illustrate the signaling pathways affected by this compound and the experimental workflows described.
Caption: this compound inhibits RTKs, blocking downstream PI3K/AKT and RAS/MAPK pathways.
Caption: Workflow comparing CRISPR/Cas9 and traditional methods for target validation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C23H21N5O3S | CID 11282283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Targeting MET kinase with the small-molecule inhibitor this compound induces cytotoxicity in primary myeloma cells and cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 5. Targeting MET kinase with the small-molecule inhibitor this compound induces cytotoxicity in primary myeloma cells and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Western Blot - Protocol, Troubleshooting, and Survey Results on Instruments and Reagents [labome.com]
- 7. Phospho-Met (Tyr1234/1235) (D26) XP® Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 8. Phospho-Akt Stimulation and Western Blotting [bio-protocol.org]
- 9. ccrod.cancer.gov [ccrod.cancer.gov]
- 10. Phospho-Akt (Ser473) (587F11) Mouse mAb | Cell Signaling Technology [cellsignal.com]
- 11. PhosphoPlus® p44/42 MAPK (Erk1/2) (Thr202/Tyr204) Antibody Kit | Cell Signaling Technology [cellsignal.com]
- 12. ccrod.cancer.gov [ccrod.cancer.gov]
- 13. Phospho-ERK1/ERK2 (Thr202, Tyr204) Polyclonal Antibody (36-8800) [thermofisher.com]
Comparative Efficacy of Tyrosine Kinase Inhibitors in Gastrointestinal Stromal Tumors with Secondary KIT Mutations
A Guide for Researchers and Drug Development Professionals
Gastrointestinal stromal tumors (GISTs) are predominantly driven by activating mutations in the KIT or PDGFRA receptor tyrosine kinases. While the first-line therapy, imatinib, is initially effective for many patients, a significant challenge arises with the development of acquired resistance, most commonly through the emergence of secondary mutations in the KIT gene.[1][2][3] These secondary mutations, typically occurring in the ATP-binding pocket (exons 13 and 14) or the activation loop (exons 17 and 18), restore kinase activity and drive tumor progression.[4] This guide provides a comparative overview of the efficacy of various tyrosine kinase inhibitors (TKIs) against these resistance mutations, with a specific focus on the available data for amuvatinib and its alternatives.
This compound: An Investigational Agent
This compound is a novel, orally administered multi-targeted TKI with in vitro activity against mutant KIT and PDGFRA.[5] However, publicly available clinical data on its efficacy in GIST patients with secondary KIT mutations is limited. A first-in-human, phase I dose-escalation study (NCT00894894) in patients with advanced solid tumors included individuals with GIST.[5] In this trial, one GIST patient who had previously progressed on both imatinib and sunitinib showed a transient metabolic response on PET scans and achieved stable disease.[5] The study noted that while this compound was well-tolerated, plasma exposure levels were low and variable.[5] Further investigation is warranted to determine the clinical utility of single-agent this compound in this refractory GIST population.[5]
Alternative Tyrosine Kinase Inhibitors for Imatinib-Resistant GIST
Given the limited data on this compound, this guide focuses on comparing the efficacy of approved second, third, and fourth-line TKIs, for which substantial clinical data exists. The choice of subsequent therapy is often influenced by the specific location of the secondary KIT mutation.
-
Sunitinib (Second-Line Therapy) : Sunitinib is a multi-kinase inhibitor approved for GIST after imatinib failure.[6][7] Its efficacy is significantly influenced by the secondary KIT mutation genotype. Clinical data consistently shows that sunitinib is more effective for patients with secondary mutations in the ATP-binding pocket (exons 13 and 14) than for those with mutations in the activation loop (exons 17 and 18).[6][8][9]
-
Regorafenib (Third-Line Therapy) : Regorafenib is another multi-kinase inhibitor used after the failure of both imatinib and sunitinib.[10] In contrast to sunitinib, regorafenib demonstrates greater efficacy in patients with secondary mutations in the activation loop (exons 17 and 18).[8][9][11][12] Its activity appears to be broad, showing a progression-free survival (PFS) benefit regardless of the specific secondary mutation subgroup examined.[10]
-
Ripretinib (Fourth-Line Therapy) : Ripretinib is a switch-control TKI specifically designed to broadly inhibit KIT and PDGFRA kinase signaling, including a wide range of mutations.[13] It is approved for fourth-line treatment of advanced GIST.[13] Exploratory analyses from the pivotal INVICTUS study showed that ripretinib provides clinically meaningful activity across a broad spectrum of mutations, including those in exons 9, 11, 13, and 17.[13] Preclinical data suggest it is more potent than sunitinib in inhibiting imatinib-resistant secondary mutations in the activation loop.[14]
-
Avapritinib : Avapritinib is a potent and highly selective inhibitor of mutated KIT and PDGFRA. While it is particularly known for its profound efficacy against the imatinib-resistant PDGFRA D842V mutation, it also shows significant preclinical and clinical activity against KIT mutations.[15][16][17] Post-hoc analysis of clinical trials indicates that avapritinib has greater antitumor activity in patients with GIST harboring activation loop mutations (exons 17 or 18) in the absence of ATP-binding pocket mutations.[18]
Quantitative Efficacy Data
The following tables summarize the clinical efficacy of approved TKIs based on the location of secondary KIT mutations in patients with imatinib-resistant GIST.
Table 1: Progression-Free Survival (PFS) by Secondary KIT Mutation Locus
| Drug (Treatment Line) | Secondary Mutation Locus | Median PFS (months) | Hazard Ratio (HR) vs. Alternative Locus | Source(s) |
| Sunitinib (2nd Line) | ATP-Binding Pocket (Exon 13/14) | 7.8 - 15.0 | Favored vs. Activation Loop | [6][19] |
| Activation Loop (Exon 17/18) | 2.3 - 4.0 | [6][19] | ||
| Regorafenib (3rd Line) | ATP-Binding Pocket (Exon 13/14) | 12.2 | Favored vs. Activation Loop (in one study) | [12] |
| Activation Loop (Exon 17/18) | 22.1 | Significantly better than placebo | [11][12] | |
| Ripretinib (4th Line) | Broad Activity (Exons 13, 17) | 6.3 (overall population) | Significantly better than placebo across subgroups | [13] |
| Avapritinib (≥2nd Line) | Activation Loop (Exon 17/18) | 5.6 | Favored vs. other KIT mutations | [18] |
| Other KIT Mutations | 3.5 | [18] |
Note: Direct cross-trial comparisons should be made with caution due to differences in study design, patient populations, and treatment lines.
Table 2: Clinical Benefit Rate (CBR) and Objective Response Rate (ORR)
| Drug (Treatment Line) | Secondary Mutation Locus | CBR / ORR (%) | Source(s) |
| Sunitinib (2nd Line) | ATP-Binding Pocket (Exon 13/14) | CBR: 61% | [6] |
| Activation Loop (Exon 17/18) | CBR: 15% | [6] | |
| Regorafenib (3rd Line) | Activation Loop (Exon 17) | CBR (at 16 wks): 93.3% | [11] |
| Avapritinib (≥2nd Line) | Activation Loop (Exon 17/18) | ORR: 26.7% | [18] |
| Other KIT Mutations | ORR: 12.0% | [18] |
Methodological Approaches
The data presented is primarily derived from prospective clinical trials and retrospective analyses. Key methodologies employed in these studies are outlined below.
Patient Selection and Genotyping: Patients with a confirmed diagnosis of unresectable or metastatic GIST who have progressed on or are intolerant to prior TKI therapy are enrolled. A crucial component is the molecular analysis of tumor tissue (from biopsies or surgical resections) or circulating tumor DNA (ctDNA) from plasma samples. Direct sequencing or next-generation sequencing (NGS) is used to identify both primary and secondary mutations in KIT and PDGFRA genes.
Treatment and Evaluation: Enrolled patients receive the investigational TKI at a specified dose and schedule (e.g., regorafenib at 160 mg daily for 21 days of a 28-day cycle). Tumor responses are assessed periodically using imaging techniques like CT or MRI, with response evaluated by established criteria such as RECIST 1.1. Key endpoints include Progression-Free Survival (PFS), Overall Survival (OS), Objective Response Rate (ORR), and Clinical Benefit Rate (CBR), which includes partial responses and stable disease.
Biochemical Profiling: In some studies, in vitro biochemical assays are performed to confirm the clinical findings. This involves engineering cell lines (e.g., Ba/F3 cells) to express specific KIT mutants and then testing the sensitivity of these cells to various concentrations of TKIs to determine the IC50 (half-maximal inhibitory concentration).
Visualizations
Caption: KIT signaling pathway activation and TKI resistance mechanism.
Caption: Clinical workflow for genotype-guided TKI therapy in GIST.
Caption: Comparative activity of TKIs against secondary KIT mutations.
References
- 1. Mechanisms of resistance to imatinib and sunitinib in gastrointestinal stromal tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | Advances in the research of the mechanism of secondary resistance to imatinib in gastrointestinal stromal tumors [frontiersin.org]
- 4. A narrative review of imatinib-resistant gastrointestinal stromal tumors - Hayashi - Gastrointestinal Stromal Tumor [gist.amegroups.org]
- 5. A phase I, first-in-human dose-escalation study of this compound, a multi-targeted tyrosine kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Primary and Secondary Kinase Genotypes Correlate With the Biological and Clinical Activity of Sunitinib in Imatinib-Resistant Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Relationship between efficacy of sunitinib and KIT mutation of patients with advanced gastrointestinal stromal tumors after failure of imatinib: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical impact of primary and secondary KIT mutations on the efficacy of molecular-targeted therapies in gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Broad spectrum of regorafenib activity on mutant KIT and absence of clonal selection in gastrointestinal stromal tumor (GIST): correlative analysis from the GRID trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A phase II trial of regorafenib in patients with metastatic and/or a unresectable gastrointestinal stromal tumor harboring secondary mutations of exon 17 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. Clinical Activity of Ripretinib in Patients with Advanced Gastrointestinal Stromal Tumor Harboring Heterogeneous KIT/PDGFRA Mutations in the Phase III INVICTUS Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ripretinib as a second-line therapy for advanced gastrointestinal stromal tumors in the era of precision medicine - Nishida - AME Clinical Trials Review [actr.amegroups.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. cdn.amegroups.cn [cdn.amegroups.cn]
- 17. onclive.com [onclive.com]
- 18. cstonepharma.com [cstonepharma.com]
- 19. Selection between sunitinib and ripretinib using mutation analysis for gastrointestinal stromal tumor patients progressing on imatinib - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Amuvatinib: Comprehensive Disposal and Safety Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step guide for the safe handling and proper disposal of Amuvatinib, a multi-targeted tyrosine kinase inhibitor. Adherence to these procedures is critical to ensure personnel safety and environmental protection, given the compound's classification as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1]
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its Safety Data Sheet (SDS). Always handle this compound within a certified chemical fume hood.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against accidental exposure. The following should be worn at all times when handling this compound:
-
Eye Protection: Safety goggles with side-shields are required to protect against splashes.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory.[1]
-
Body Protection: An impervious lab coat or other protective clothing is necessary to minimize skin contact.[1][2]
-
Respiratory Protection: A suitable respirator should be used, especially when handling the powder form, to avoid inhalation.[1]
This compound Waste Segregation and Collection
Proper segregation of this compound waste at the point of generation is crucial to ensure safe and compliant disposal. Never mix this compound waste with general laboratory trash.
Step 1: Identify this compound Waste Streams Categorize all waste contaminated with this compound. This includes, but is not limited to:
-
Unused or expired this compound powder or solutions.
-
Contaminated labware (e.g., pipette tips, vials, flasks).
-
Contaminated consumables (e.g., gloves, bench paper, wipes).
-
Aqueous and solvent solutions containing this compound.
-
Sharps (needles, scalpels) used in procedures involving this compound.
Step 2: Use Designated Waste Containers
-
Solid Waste: Collect solid waste (contaminated gloves, wipes, plasticware) in a dedicated, clearly labeled, leak-proof container lined with a heavy-duty plastic bag.[3]
-
Liquid Waste: Collect liquid waste in a compatible, sealed, and shatter-resistant container. Ensure the container is clearly labeled with "this compound Waste" and a description of the solvent.
-
Sharps Waste: All contaminated sharps must be placed immediately into a designated, puncture-proof sharps container.[4]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste: this compound" and the primary hazard symbols (e.g., "Toxic," "Harmful," "Hazardous to the Aquatic Environment").
Step-by-Step Disposal Procedure
Disposal of this compound must be handled by a licensed professional waste disposal service.[2] The following steps outline the process from laboratory collection to final disposal.
Step 1: Waste Accumulation
-
Store all this compound waste in a designated, secure, and well-ventilated satellite accumulation area within or near the laboratory.
-
Ensure waste containers are kept closed except when adding waste.[5]
-
Do not fill containers beyond 75% of their capacity to prevent spills and allow for safe sealing.[3]
Step 2: Decontamination of Work Surfaces
-
Thoroughly decontaminate all work surfaces and equipment after handling this compound.
-
Use a suitable cleaning agent and collect all cleaning materials (e.g., wipes) as hazardous waste.
Step 3: Preparing for Disposal
-
Once a waste container is full, securely seal it.
-
Ensure the exterior of the container is clean and free of contamination.
-
Complete a hazardous waste tag for each container, detailing its contents.
Step 4: Contacting a Licensed Waste Disposal Service
-
Arrange for the collection of the this compound waste with your institution's environmental health and safety office or a contracted hazardous waste disposal company.
-
Provide the waste disposal service with the Safety Data Sheet for this compound.
Step 5: Final Disposal Method
-
The recommended method for the final disposal of this compound, as an antineoplastic agent, is high-temperature incineration at an approved hazardous waste facility.[6][7][8] This method ensures the complete destruction of the active compound.
-
Never dispose of this compound down the drain or in the regular trash, as it is very toxic to aquatic life.[1]
Quantitative Data and Chemical Properties
While specific quantitative limits for this compound disposal are not widely published, the table below summarizes its key identifiers and hazard classifications, which inform the stringent disposal requirements.
| Parameter | Value | Reference |
| CAS Number | 850879-09-3 | [1][9] |
| GHS Hazard Statements | H302: Harmful if swallowed | [1] |
| H410: Very toxic to aquatic life with long lasting effects | [1] | |
| GHS Precautionary Statements | P273: Avoid release to the environment | [1] |
| P391: Collect spillage | [1] | |
| P501: Dispose of contents/container to an approved waste disposal plant | [1] | |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents | [1] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. This compound (MP-470)|850879-09-3|MSDS [dcchemicals.com]
- 2. morebio.co.kr [morebio.co.kr]
- 3. biol.umk.pl [biol.umk.pl]
- 4. mcfenvironmental.com [mcfenvironmental.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. iwaste.epa.gov [iwaste.epa.gov]
- 7. ebusiness.avma.org [ebusiness.avma.org]
- 8. onclive.com [onclive.com]
- 9. This compound | C23H21N5O3S | CID 11282283 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
